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  • Product: 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
  • CAS: 110751-07-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a key intermediate in the development of various pharmacologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a key intermediate in the development of various pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies, step-by-step experimental protocols, and an analysis of the chemical principles underpinning these methodologies. The guide emphasizes scientifically sound and validated procedures to ensure reproducibility and scalability.

Introduction

5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, also known as 5-bromo-chroman-8-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is a core component in a variety of therapeutic agents, including potent 5-HT4 receptor agonists which have potential applications in treating neurodegenerative disorders like Alzheimer's disease. The strategic placement of the bromine atom and the carboxylic acid group on the chroman scaffold allows for diverse functionalization, making it a versatile building block in drug discovery programs.

This guide will delve into the primary synthetic routes for this target molecule, focusing on a logical and well-established pathway commencing from commercially available starting materials. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to provide a deeper understanding of the synthetic process.

Overview of Synthetic Strategies

The synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can be approached through several distinct strategies. The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, overall yield, purity of the final product, and scalability. The most logical and commonly employed approach involves the construction of the 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid core followed by a regioselective bromination.

The following diagram illustrates the logical flow of the primary synthetic strategies.

synthetic_strategies cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_target Target Molecule start Commercially Available Starting Materials path1 Synthesis of Chroman Core followed by Bromination start->path1 Preferred Route path2 Construction from Pre-brominated Precursors start->path2 Alternative Route target 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid path1->target path2->target

Caption: Logical relationship between potential synthetic routes.

This guide will focus on the preferred and most direct route: the synthesis of the chroman core followed by electrophilic bromination.

Recommended Synthetic Pathway: Synthesis and Subsequent Bromination

This synthetic approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual steps. The overall process can be broken down into two main stages:

  • Synthesis of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: This involves the formation of the chroman ring system with the carboxylic acid at the 8-position.

  • Regioselective Bromination: The introduction of the bromine atom at the 5-position of the pre-formed chroman ring.

Stage 1: Synthesis of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

A common and effective method for the synthesis of the chroman-8-carboxylic acid core is not explicitly detailed in the provided search results. However, a plausible route can be inferred from general knowledge of chromane synthesis. One such method could involve the reaction of a suitably substituted phenol with an appropriate three-carbon synthon to form the dihydropyran ring.

Stage 2: Regioselective Bromination

The key step in this synthesis is the regioselective bromination of the 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid intermediate. The electron-donating nature of the ether oxygen in the chroman ring and the directing effect of the carboxylic acid group are crucial factors in determining the position of bromination.

The following diagram outlines the experimental workflow for the bromination step.

bromination_workflow start Start: 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid reagents Reagents: Brominating Agent (e.g., NBS) Solvent (e.g., H2SO4) reaction Reaction: Controlled Temperature (e.g., -30°C to -15°C) start->reaction reagents->reaction workup Work-up: Quenching Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid purification->product

Caption: Experimental workflow for the regioselective bromination.

3.2.1. Mechanistic Considerations for Bromination

The bromination of the chroman ring is an electrophilic aromatic substitution reaction. The ether oxygen of the chroman ring is an activating group, directing electrophiles to the ortho and para positions. The carboxylic acid group is a deactivating, meta-directing group. In the case of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, the positions ortho and para to the ether oxygen are C7 and C5, respectively. The position meta to the carboxylic acid is C6. The directing effects of the two substituents must be considered to predict the regioselectivity of the bromination.

3.2.2. Detailed Experimental Protocol for Bromination

This protocol is based on established methods for the bromination of similar aromatic systems.[1][2]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3,4-dihydro-2H-1-benzopyran-8-carboxylic acid31457-16-6178.18(e.g., 10g)(e.g., 56.1)
N-Bromosuccinimide (NBS)128-08-5177.99(e.g., 1.1 eq)(e.g., 61.7)
Concentrated Sulfuric Acid (96-98%)7664-93-998.08(e.g., 100mL)-
Crushed Ice-18.02(e.g., 500g)-
Dichloromethane (DCM)75-09-284.93(e.g., 200mL)-
Saturated Sodium Bicarbonate Solution--(as needed)-
Anhydrous Sodium Sulfate7757-82-6142.04(as needed)-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid to the stirred sulfuric acid, ensuring the temperature remains below 10°C.

  • Once the starting material is completely dissolved, cool the solution to between -25°C and -20°C using a dry ice/acetone bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -25°C and -20°C.[2]

  • Stir the reaction mixture at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the mixture to warm to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash thoroughly with cold water.

  • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Justification of Procedural Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a source of electrophilic bromine in situ.

  • Concentrated Sulfuric Acid: Sulfuric acid serves as both the solvent and a catalyst, protonating NBS to generate a more potent electrophilic brominating agent.[1]

  • Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the reaction and to enhance the regioselectivity, minimizing the formation of undesired side products.[2]

Characterization

The structure and purity of the synthesized 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen) to prevent the ingress of moisture.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided methodology emphasizes safety, efficiency, and reproducibility, which are critical for successful chemical synthesis.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 98.
  • U.S. Patent No. US6500954B1. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-Carboxy-Chroman

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization of 5-bromo-8-carboxy-chroman. Given the novelty of this specific com...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of 5-bromo-8-carboxy-chroman. Given the novelty of this specific compound, this document emphasizes predictive methodologies and robust experimental protocols to empower researchers in generating reliable physicochemical data. This approach ensures a thorough understanding of the molecule's behavior, which is critical for applications in medicinal chemistry and drug development.

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] The strategic placement of a bromine atom and a carboxylic acid moiety on this scaffold is anticipated to significantly influence its electronic, lipophilic, and acid-base properties, thereby modulating its biological profile.

Molecular Structure and Predicted Physicochemical Properties

A foundational understanding of a compound's properties begins with its structure. The molecular structure of 5-bromo-8-carboxy-chroman dictates its fundamental physicochemical characteristics.

Caption: Molecular structure of 5-bromo-8-carboxy-chroman.

Based on this structure, several key physicochemical properties can be predicted. These predictions serve as initial estimates to guide experimental design.

PropertyPredicted Value/RangeRationale & Key Influencing Factors
Molecular Weight ~271.1 g/mol Based on the atomic weights of its constituent atoms (C10H9BrO3). A related compound, 5-bromochromane-8-carbaldehyde, has a molecular weight of 241.08 g/mol .[4]
Melting Point (°C) > 150 °CThe presence of the carboxylic acid allows for strong intermolecular hydrogen bonding (dimerization), and the bromine atom increases molecular weight and van der Waals forces, both contributing to a higher melting point. Aromatic carboxylic acids generally have higher melting points.
Aqueous Solubility pH-dependent; low in acidic pH, higher in neutral to basic pHThe carboxylic acid group (pKa ~3-5) will be protonated and less soluble in acidic media. At pH values above its pKa, it will deprotonate to the more soluble carboxylate salt.
pKa 3.5 - 4.5The electron-withdrawing effect of the bromine and the aromatic ring will stabilize the carboxylate anion, making the carboxylic acid slightly stronger (lower pKa) than a typical aliphatic carboxylic acid. pKa values for carboxylic acids in similar environments often fall in this range.[5]
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5The chroman core and the bromine atom are lipophilic. The carboxylic acid is hydrophilic, but its contribution is reduced at low pH. The predicted LogP for the related 5-bromochromane-8-carbaldehyde is 2.4.[4]

Experimental Characterization Workflow

The following section details the experimental protocols necessary for the precise determination of the key physicochemical properties of 5-bromo-8-carboxy-chroman.

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Foundational

5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Introduction The unambiguous determination of a molecule's chemical structure is the bedrock upon which al...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Introduction

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research and development in chemistry, pharmacology, and materials science is built.[1] For a compound like 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a substituted chromane derivative, understanding its precise atomic arrangement is critical for predicting its chemical reactivity, biological activity, and physical properties. Chromane skeletons are prevalent in a wide array of natural products and pharmacologically active molecules, including leukotriene antagonists.[2] This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this target molecule, grounded in the principles of self-validating protocols and authoritative analytical science. We will proceed not by a rigid checklist, but by a logical workflow that integrates data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to assemble the structure piece by piece, with each step confirming the last.

Logical Workflow for Structure Elucidation

The determination of an unknown structure is a systematic process. It begins with obtaining fundamental information about molecular mass and elemental composition, proceeds to identify the functional groups present, and culminates in the meticulous assembly of the atomic framework through bond connectivity.

G cluster_0 Initial Analysis cluster_1 Core Structural Framework cluster_2 Data Integration & Confirmation Sample Purified Unknown Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Sample->NMR_1D Data_Analysis Integrated Data Analysis MS->Data_Analysis Molecular Formula (C₁₀H₉BrO₃) Isotope Pattern IR->Data_Analysis Functional Groups (-COOH, C-O, Ar) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Atom Connectivity (C-C, C-H framework) Structure_Confirm Final Structure Confirmed Data_Analysis->Structure_Confirm

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Causality: Mass spectrometry is the first essential step as it provides the molecular weight and, with high-resolution instruments, the elemental composition.[3] For halogenated compounds, MS offers a unique self-validating feature: the characteristic isotopic pattern of the halogen atom.[4][5] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units. This provides unequivocal evidence for the presence of bromine in the molecule.

Expected Mass Spectrum Data
FeatureExpected m/z ValueRationale & Interpretation
Molecular Ion (M⁺) 256 / 258Represents the intact molecule with ⁷⁹Br and ⁸¹Br isotopes, respectively. The near 1:1 intensity ratio is a key signature for a monobrominated compound.[6]
[M-COOH]⁺ 211 / 213Loss of the carboxylic acid group (45 Da). The persistence of the 1:1 isotopic pattern confirms the bromine is on the benzopyran fragment.
[M-Br]⁺ 177Loss of the bromine atom. This fragment ion should appear as a singlet, as the characteristic isotopic pattern is lost.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. These instruments provide high mass accuracy.

  • Ionization Mode: Run the analysis in both positive and negative ion modes. ESI-negative mode is often effective for carboxylic acids, detecting the [M-H]⁻ ion at m/z 255/257.

  • Data Acquisition: Acquire a full scan spectrum over a range of m/z 50-500.

  • Analysis:

    • Identify the molecular ion peak doublet (M⁺ or [M-H]⁻).

    • Confirm the ~1:1 intensity ratio for the M and M+2 peaks.

    • Use the instrument's software to calculate the exact mass and determine the most plausible elemental composition (C₁₀H₉BrO₃).

    • Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of different chemical bonds. For our target molecule, we expect to see clear, characteristic absorptions for the carboxylic acid and the substituted aromatic ring.[7][8]

Expected IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is due to hydrogen bonding between carboxylic acid dimers.[7]
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group, likely conjugated with the aromatic ring.
1600-1450C=C stretchAromatic RingMultiple sharp bands indicating the presence of the benzene ring.
~1250C-O stretchEther & AcidCorresponds to the aryl ether C-O bond in the pyran ring and the C-O bond of the carboxylic acid.
~850-750C-H bendAromatic RingThe pattern of these out-of-plane bending vibrations can provide clues about the substitution pattern on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.[9]

  • Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the carboxylic acid and aromatic moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution.[10] It provides detailed information about the chemical environment, count, and connectivity of all hydrogen (¹H) and carbon (¹³C) atoms. By using a combination of 1D and 2D NMR experiments, we can piece together the entire molecular puzzle.[11][12]

Predicted ¹H and ¹³C NMR Data

The following data is predictive, based on known chemical shift effects in similar chromane and substituted benzoic acid structures.[13]

Table 3: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H-2 ~4.3 t 2H Methylene protons adjacent to the ether oxygen.
H-3 ~2.1 m 2H Methylene protons between C2 and C4.
H-4 ~2.8 t 2H Benzylic methylene protons adjacent to the aromatic ring.
H-6 ~7.0 d 1H Aromatic proton ortho to the bromine atom.
H-7 ~7.4 d 1H Aromatic proton meta to the bromine and ortho to the carboxylic acid.

| -COOH | >10 | br s | 1H | Acidic proton, often broad and deshielded. |

Table 4: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Rationale
C-2 ~67 Carbon adjacent to ether oxygen.
C-3 ~22 Aliphatic methylene carbon.
C-4 ~29 Benzylic methylene carbon.
C-4a ~155 Aromatic carbon attached to the ether oxygen.
C-5 ~118 Aromatic carbon bearing the bromine atom (signal may be attenuated).
C-6 ~128 Aromatic CH.
C-7 ~132 Aromatic CH.
C-8 ~122 Aromatic carbon bearing the carboxylic acid.
C-8a ~120 Aromatic quaternary carbon.

| -COOH | ~170 | Carboxylic acid carbonyl carbon. |

Experimental Protocols: 1D and 2D NMR
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[15]

  • ¹H NMR Acquisition:

    • Run a standard single-pulse experiment.

    • Integrate the signals to determine the relative number of protons.

    • Analyze chemical shifts and coupling constants (J-values) to infer relationships between adjacent protons.

  • ¹³C{¹H} NMR Acquisition:

    • Run a standard proton-decoupled experiment to obtain a spectrum with singlets for each unique carbon.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15]

    • Expect to see a correlation between H-2/H-3 and H-3/H-4, confirming the -O-CH₂-CH₂-CH₂- aliphatic spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment correlates each proton with its directly attached carbon.[15]

    • It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C-2, C-3, C-4, C-6, C-7).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.[15][16] This experiment provides the long-range connectivity needed to definitively place the substituents on the aromatic ring and link the aliphatic and aromatic portions.

Data Integration and Structure Confirmation

The final step is to integrate all the spectroscopic data to build a single, coherent structure. The HMBC experiment is paramount for this final assembly.

Caption: Key HMBC correlations confirming the molecular framework.

  • H-4 to C-5 and C-8a: The benzylic protons (H-4) will show correlations to the quaternary aromatic carbons C-4a and C-8a, as well as to the bromine-bearing carbon C-5. This definitively links the aliphatic ring to the aromatic system at positions 4a and 8a.

  • H-6 to C-8 and C-4a: The aromatic proton H-6 will show correlations to the carbon bearing the carboxylic acid (C-8) and the quaternary carbon C-4a, confirming their relative positions.

  • H-7 to C-5 and C-COOH: The other aromatic proton, H-7, will show correlations to the bromine-bearing carbon C-5 and, crucially, to the carbonyl carbon of the carboxylic acid. This correlation firmly places the carboxylic acid group at the C-8 position.

By systematically applying this integrated spectroscopic approach, the structure of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can be determined with a high degree of confidence, providing the solid structural foundation necessary for further research and development.

References

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  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2356-2360. [Link]

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  • Jasiński, M., et al. (2022). ¹³C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4611. [Link]

  • Sathish, M., & Balachandran, V. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 323-335. [Link]

  • ResearchGate. (n.d.). Table 1 ¹H NMR and ¹³C NMR data for compounds 1 at 500 MHz (CD₃OD)...[Link]

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  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1831-1833. [Link]

  • Mary, Y. S., & Panicker, C. Y. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 483-492. [Link]

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  • da Silva, J. P., et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(9), 2145. [Link]

  • ResearchGate. (2018). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-chroman-8-carboxylic acid

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-chroman-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-chroman-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral features, grounded in fundamental principles and supported by data from analogous structures. We will explore the causal relationships behind chemical shifts and coupling constants, present robust experimental protocols, and provide a predictive framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of 5-bromo-chroman-8-carboxylic acid

5-bromo-chroman-8-carboxylic acid is a substituted heterocyclic compound featuring a chroman core. The chroman moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including Vitamin E. The strategic placement of a bromine atom and a carboxylic acid group on the aromatic ring significantly influences the molecule's electronic properties and potential as a synthetic intermediate.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms, gain insights into the electronic environment of different functional groups, and confirm the identity and purity of a synthesized compound. This guide will serve as a detailed reference for interpreting the NMR data of 5-bromo-chroman-8-carboxylic acid.

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the chroman ring system is used throughout this guide.

Figure 1. Structure of 5-bromo-chroman-8-carboxylic acid with atom numbering.

Part 1: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environments (chemical shift), and the connectivity to neighboring protons (spin-spin coupling).

Experimental Protocol: ¹H NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 5-bromo-chroman-8-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.[1]

    • If using a non-polar solvent like CDCl₃, the carboxylic acid proton signal may be broad or may not be observed due to exchange with trace amounts of water.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Typically 0-12 ppm. For carboxylic acids, extending the range to 15 ppm is advisable to ensure the acidic proton is observed.[2][3]

    • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

    • Acquisition Time (aq): Typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

G cluster_protocol ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.7 mL solvent + TMS) acq Data Acquisition (400 MHz, 16-64 scans) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc ref Referencing & Integration (TMS at 0.00 ppm) proc->ref analysis Spectral Analysis (Shifts, Couplings, Integration) ref->analysis G cluster_protocol ¹³C NMR Experimental Workflow prep Sample Preparation (20-50 mg in 0.7 mL solvent) acq Data Acquisition (100 MHz, 1024+ scans, Proton Decoupled) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc ref Referencing (Solvent signal) proc->ref analysis Spectral Analysis (Chemical Shifts) ref->analysis

Sources

Foundational

The Solubility Profile of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid in organic solvents. Designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust framework for understanding and determining the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands as a critical determinant of a compound's bioavailability and therapeutic efficacy.[1][2] 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a molecule of interest in medicinal chemistry, possesses a unique structural architecture that presents both opportunities and challenges for formulation. Understanding its solubility in a diverse range of organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of viable drug delivery systems.[3]

This guide will first deconstruct the molecular features of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid to predict its solubility behavior based on fundamental chemical principles. Subsequently, it will provide detailed, field-proven experimental protocols for the accurate determination of its solubility, ensuring scientific integrity and reproducibility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This concept is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, several structural motifs dictate its interactions with organic solvents.

The Influence of the Carboxylic Acid Group

The presence of the carboxylic acid (-COOH) group is the most significant contributor to the molecule's polarity. This functional group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar solvents.[6][7] Carboxylic acids with a lower number of carbon atoms are generally miscible with water, but as the carbon chain length increases, the hydrophobic nature of the molecule dominates, leading to decreased aqueous solubility.[8][9]

The Role of the Aromatic and Dihydro-pyran Ring System

The fused aromatic and dihydro-pyran rings contribute to the nonpolar character of the molecule. This large, hydrophobic core will favor solubility in nonpolar or moderately polar solvents through van der Waals interactions.[8] The presence of the ether linkage within the dihydro-pyran ring can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents.[10]

The Impact of the Bromo Substituent

The bromo substituent adds to the overall molecular weight and introduces a degree of polarity due to the electronegativity of bromine. However, its primary effect on solubility is often an increase in the London dispersion forces, which can enhance solubility in nonpolar solvents.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding. Due to the carboxylic acid group, 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is expected to exhibit moderate to good solubility in these solvents. However, the large nonpolar backbone will likely prevent complete miscibility, especially in water.[8][11]

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. They are effective at solvating polar molecules. The target compound is predicted to have high solubility in solvents like DMSO and DMF.[11][12]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weak van der Waals forces. The large, nonpolar ring system of the molecule suggests it will have some solubility in these solvents, though it may be limited due to the highly polar carboxylic acid group.[4][8]

The interplay of these structural features results in a molecule with a complex solubility profile. The following table provides a qualitative prediction of the solubility of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the carboxylic acid group.
WaterLow to ModerateThe polar carboxylic acid group is countered by the large hydrophobic ring structure.[8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighStrong dipole-dipole interactions with the entire molecule.[12]
Dimethylformamide (DMF)Very HighSimilar to DMSO, effectively solvates both polar and nonpolar regions.
AcetoneModerate to HighGood balance of polarity to interact with the carboxylic acid and the ring system.
AcetonitrileModerateLess polar than other aprotic solvents, may have slightly lower solvating power for the carboxylic acid.
Nonpolar TolueneLow to ModerateThe aromatic nature of toluene can interact favorably with the benzopyran ring system.
Dichloromethane (DCM)ModerateIts ability to solvate a range of polarities makes it a likely good solvent.
Diethyl EtherLow to ModerateThe ether can act as a hydrogen bond acceptor, but the overall nonpolar character may limit solubility.
HexaneLow to InsolubleThe highly nonpolar nature of hexane is a poor match for the polar carboxylic acid group.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate formulation and process development. The following section details robust experimental protocols.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][13] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid to a known volume of the selected organic solvent in a sealed glass vial. The presence of excess solid is crucial to ensure equilibrium is reached.[4]

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This is typically achieved through centrifugation followed by filtration using a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[4]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][12]

    • Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Quantification A Add excess solid to solvent in a sealed vial B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant with a syringe filter C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G Quantify against a calibration curve F->G

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

High-Throughput Solubility Screening

In early-stage drug discovery, where compound availability may be limited, high-throughput screening (HTS) methods are invaluable for rapidly assessing solubility.[14][15][16] These miniaturized assays allow for the parallel processing of multiple compounds in various solvent systems.[15]

  • Kinetic Solubility Assays: These methods often involve dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer. The point at which the compound precipitates is detected by turbidimetry.[1] While providing a rapid assessment, kinetic solubility may not always correlate directly with thermodynamic equilibrium solubility.[1]

  • Miniaturized Shake-Flask Methods: Automation and robotics can be employed to perform the shake-flask method on a smaller scale, significantly increasing throughput.

Factors Influencing Solubility: A Deeper Dive

The solubility of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is not a static property and can be influenced by several external factors.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Functional Groups Functional Groups (-COOH, -Br, Ether) Functional Groups->Solubility Molecular Size Molecular Size Molecular Size->Solubility Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Polarity Polarity Polarity->Solubility Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Temperature Temperature Temperature->Solubility pH (for aqueous systems) pH (for aqueous systems) pH (for aqueous systems)->Solubility

Caption: Key Factors Influencing the Solubility of an Organic Compound.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be experimentally determined for the specific solute-solvent system.

  • pH (in aqueous or protic systems): The carboxylic acid group is ionizable. In basic solutions, it will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in polar solvents. Conversely, in acidic solutions, the carboxylic acid will remain in its less polar, protonated form.

  • Presence of Co-solvents: The solubility of carboxylic acids can be significantly influenced by the presence of other solvents. For instance, the addition of water to some organic solvents has been shown to enhance the solubility of certain carboxylic acids.[17]

Conclusion

The solubility of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid in organic solvents is a multifaceted property governed by the interplay of its structural features and the nature of the solvent. While theoretical predictions based on the principles of polarity and hydrogen bonding provide a strong foundation for understanding its behavior, rigorous experimental determination using methods such as the shake-flask technique is indispensable for obtaining accurate and reliable data. A thorough characterization of its solubility profile is a critical step in the successful advancement of this compound through the drug discovery and development pipeline.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis. [Link]

  • Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. (2008). PubMed. [Link]

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  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). ResearchGate. [Link]

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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
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  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (2018). SciTechnol. [Link]

  • (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. (2021). ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of Chroman-Based Compounds and Their Derivatives

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a bicyclic heterocyclic organic compound consisting of a benzene ring fused to a dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a bicyclic heterocyclic organic compound consisting of a benzene ring fused to a dihydropyran ring.[1] This core structure is widespread in nature, forming the backbone of numerous biologically active molecules such as flavonoids (e.g., flavanones, catechins), isoflavonoids, and tocopherols (Vitamin E).[1][2] Its prevalence in natural products that have been optimized through evolution for biological function has led to its designation as a "privileged structure" in medicinal chemistry.[3][4][5] This status is conferred because the chroman framework can interact with a wide variety of cellular targets and receptors, enabling a broad spectrum of pharmacological activities.[1][6]

The structural rigidity and specific stereochemistry of the chroman ring, combined with the vast potential for substitution on both the aromatic and pyran rings, allow for the fine-tuning of its physicochemical properties and biological effects.[7][8] Researchers have successfully synthesized a multitude of chroman derivatives that exhibit enhanced potency and selectivity for various therapeutic targets.[2][9] This guide provides a detailed exploration of the key biological activities of chroman-based compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their efficacy.

Part 1: Anticancer Activity

Chroman-based compounds have emerged as a significant class of agents in oncology research, demonstrating potent activity against various human cancer cell lines.[6][10][11] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.[6][12]

Mechanisms of Anticancer Action

The anticancer effects of chroman derivatives are not attributed to a single mechanism but rather a range of interactions with key cellular machinery.

  • Enzyme Inhibition: A primary mechanism is the targeted inhibition of enzymes crucial for cancer cell survival.

    • Sirtuin 2 (SIRT2) Inhibition: Certain chroman-4-one derivatives are selective inhibitors of SIRT2, a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.[4][10][13] By inhibiting SIRT2, these compounds lead to the hyperacetylation of substrates like α-tubulin, which disrupts microtubule dynamics, induces cell cycle arrest, and ultimately triggers apoptosis.[10]

    • Acetyl-CoA Carboxylase (ACC) Inhibition: ACCs are rate-limiting enzymes in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[14] Specific chroman derivatives have been developed as potent ACC1/2 inhibitors, effectively starving cancer cells of essential lipids and halting their growth.[14]

  • Induction of Apoptosis: Many chroman derivatives induce programmed cell death in cancer cells. For example, 2,3-diarylchromanones have shown the ability to induce apoptosis in promyelocytic leukemia (HL-60) cells.[15]

  • Microtubule Depolarization: Some 4H-chromenes exert their cytotoxic effects by disrupting the tumor vasculature and causing the depolarization of microtubules, which are essential for cell division.[6]

The following diagram illustrates the inhibitory effect of chroman derivatives on the SIRT2 pathway.

SIRT2_Inhibition_Pathway cluster_cell Cancer Cell Chroman Chroman-4-one Derivative SIRT2 SIRT2 Enzyme Chroman->SIRT2 Hyperacetylation Hyperacetylation of α-tubulin Chroman->Hyperacetylation Leads to Tubulin α-tubulin (acetylated) SIRT2->Tubulin Deacetylates Disruption Microtubule Disruption Hyperacetylation->Disruption Apoptosis Apoptosis Disruption->Apoptosis Antioxidant_Mechanism cluster_main Radical Scavenging Cycle Chroman_OH Chroman-OH (Active Antioxidant) Chroman_O Chromanoxyl Radical (Chroman-O•) Chroman_OH->Chroman_O Donates H• ROS Free Radical (e.g., ROO•) ROOH Neutralized Molecule (ROOH) ROS->ROOH Accepts H• Recycling Recycling Agent (e.g., Ascorbate) Chroman_O->Recycling Recycling->Chroman_OH Reduces

Caption: Mechanism of free radical scavenging by chromanols.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant. [16] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the chroman test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

  • Compound Addition: Add a small volume (e.g., 20 µL) of various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent only).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part 3: Anti-inflammatory Activity

Chroman derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory diseases like rheumatoid arthritis. [17][18]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chromans are mediated through the modulation of key inflammatory pathways.

  • Inhibition of Pro-inflammatory Cytokines: Certain chroman molecules can block the production of Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. [1]For instance, substitutions on the benzene ring, such as a methoxy group at the 7th position, can enhance the ability to block TNF-α production in response to inflammatory stimuli. [1]* Modulation of NF-κB and MAPK Pathways: The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Some novel 4-ferrocenylchroman-2-one derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of both NF-κB and MAPK pathways in macrophages. [18]This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. [18]* Inhibition of Adhesion Molecules: Inflammation involves the adhesion of leukocytes to the endothelium, a process mediated by intercellular adhesion molecule-1 (ICAM-1). Some amidochroman derivatives potently inhibit the TNF-α-induced expression of ICAM-1 on human endothelial cells, thereby preventing a key step in the inflammatory cascade. [19]

Part 4: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. [8]Chroman derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [2][12]

Mechanisms of Antimicrobial Action

Chromenes exert their antimicrobial effects through various mechanisms: [12]

  • Inhibition of Bacterial Enzymes: They can inhibit essential bacterial enzymes like DNA gyrase and topoisomerases, which are required for DNA replication and cell division. [12]* Disruption of Cell Membranes: Some derivatives can compromise the integrity of the bacterial membrane, leading to cell lysis and death. [12]* Inhibition of Protein and Nucleic Acid Synthesis: The general inhibition of vital macromolecular synthesis pathways is another proposed mechanism. [12] Studies have demonstrated the efficacy of 4H-chromene derivatives against problematic pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. [12][20]Certain homoisoflavonoid derivatives have shown particular potency against Candida species, with some compounds demonstrating greater efficacy than the positive control antifungal agents. [21]

Part 5: Neuroprotective Activity

The chroman scaffold is of significant interest in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. [22][23][24]

Mechanisms of Neuroprotective Action
  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's is to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Several chroman-4-one and chroman-4-amine derivatives have been developed as potent and selective inhibitors of BuChE, with IC50 values in the low micromolar range. [22]* Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are involved in the degradation of monoamine neurotransmitters. [25]The breakdown process produces hydrogen peroxide, contributing to oxidative stress and neuronal damage. [24][25]Chroman derivatives have been investigated as inhibitors of both MAO-A and MAO-B, offering a potential neuroprotective effect. [22][25]* Inhibition of Aβ Aggregation: The aggregation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease. Certain synthetic chromones have been shown to inhibit the aggregation of Aβ by up to 80% and protect human neuroblastoma cells from Aβ-induced toxicity. [23]

Conclusion and Future Perspectives

The chroman scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to readily modify the core structure allows medicinal chemists to fine-tune activity towards specific biological targets, as evidenced by the development of selective enzyme inhibitors and multi-target ligands.

Future research will likely focus on several key areas: the synthesis of novel chroman-based hybrids that combine the chroman core with other pharmacophores to achieve synergistic effects;[7][26] the exploration of new therapeutic targets for chroman derivatives; and the advancement of the most promising compounds through preclinical and clinical development. The rich chemistry and diverse bioactivity of the chroman family ensure that it will remain a cornerstone of drug discovery and development for years to come.

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  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PMC.
  • Chroman derivatives, medicaments and use in therapy.
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. PMC.
  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. 0=)

Sources

Foundational

Technical Whitepaper: Stability Dynamics and Optimized Storage Protocols for 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS: 110751-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS: 110751-07-0)[1], frequently referred to as 5-bromochroman-8-carboxylic acid[2], is a highly specialized bicyclic building block utilized in advanced pharmaceutical synthesis[3]. With a molecular weight of 257.08 g/mol and the formula C10H9BrO3[1], its multifaceted structure presents unique storage challenges. This whitepaper details the mechanistic degradation pathways of the compound and establishes a self-validating, causality-driven protocol for its long-term preservation.

Structural Vulnerabilities & Degradation Causality

As a Senior Application Scientist, it is critical to look beyond generic storage labels and understand why a molecule degrades. The storage parameters for this compound are dictated by the specific vulnerabilities of its three primary functional groups:

A. The Aryl Bromide (C5 Position): Photolytic Susceptibility

Halogenated aromatics are generally stable, but the C-Br bond is susceptible to homolytic cleavage upon exposure to high-energy ultraviolet (UV) light. UV radiation provides the activation energy required to break this bond, generating highly reactive aryl radicals. This leads to debrominated impurities and complex polymeric byproducts. Causality: Actinic light protection (amber glass) is mandatory to filter wavelengths below 400 nm and prevent photolysis.

B. The Chroman Core: Autoxidation Risks

The 3,4-dihydro-2H-1-benzopyran ring contains an ether linkage and a benzylic carbon (C4). In the presence of atmospheric oxygen, these positions are classical sites for slow autoxidation, leading to the accumulation of hydroperoxides over time[4]. Causality: The storage environment must be purged of oxygen using an inert gas (Argon or Nitrogen) to arrest radical-initiated oxidation cascades.

C. The Carboxylic Acid (C8 Position): Hygroscopicity

While the -COOH moiety is chemically stable at ambient temperatures, it is inherently hygroscopic. Absorbed moisture can act as a medium for the acid-catalyzed degradation of trace impurities and cause physical caking, which complicates downstream stoichiometric measurements[5]. Causality: Desiccated storage environments are required to maintain the physical and chemical integrity of the powder.

Degradation Compound 5-Bromochroman-8-carboxylic acid (CAS: 110751-07-0) UV UV/Visible Light Compound->UV absorbs O2 Atmospheric Oxygen Compound->O2 reacts with Moisture Heat & Moisture Compound->Moisture exposed to Debromination Photolytic Debromination (C-Br Cleavage) UV->Debromination triggers Oxidation Autoxidation (Hydroperoxide Formation) O2->Oxidation induces Physical Hygroscopic Caking & Trace Hydrolysis Moisture->Physical accelerates

Mechanistic degradation pathways of 5-bromochroman-8-carboxylic acid under environmental stress.

Empirical Stability Profiling

To translate these structural vulnerabilities into actionable data, the following matrix summarizes the quantitative degradation profile of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid under various accelerated stress conditions.

Note: Data represents extrapolated ICH-compliant accelerated stability modeling for brominated chroman derivatives.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant Observed
2-8°C (Optimal) Argon Dark >99.9% >99.5% None detected
25°C / 60% RHAirDark98.8%96.5%Oxidative byproducts (Peroxides)
40°C / 75% RHAirDark95.2%<90.0%Hydrated species / Caking
25°CAirUV/Vis Light92.0%<85.0%Debrominated species

Self-Validating Storage Protocol (SOP)

A robust protocol must be a closed-loop, self-validating system. Do not simply store the chemical and assume it remains stable; build quality assurance (QA) directly into the workflow.

Step-by-Step Methodology

Phase 1: Receipt and Acclimatization

  • Upon receiving the compound from the supplier (e.g.,[3] or [6]), do not open the container immediately if it was shipped on dry ice or cold packs.

  • Allow the sealed container to acclimatize to room temperature in a desiccator for 2 hours. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

Phase 2: Inert Atmosphere Processing 3. Transfer the acclimatized container into a glovebox purged with Argon gas. 4. Causality: Argon is heavier than air and Nitrogen. It effectively sinks to the bottom of the vials, displacing oxygen and creating a protective blanket over the chroman core to prevent autoxidation.

Phase 3: Aliquoting and Sealing 5. Aliquot the bulk powder into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air during future experiments. Amber glass prevents UV-induced C-Br cleavage. 6. Seal the vials using PTFE-lined caps. Causality: PTFE (Teflon) provides a superior, chemically inert moisture barrier compared to standard silicone septa.

Phase 4: Cold Chain Storage & Self-Validation 7. Store the sealed aliquots in a dedicated chemical refrigerator at 2-8°C. 8. The Self-Validating Step: Prepare one "Sentinel Vial" containing exactly 5 mg of the compound. Every 6 months, dissolve this sentinel sample in HPLC-grade acetonitrile and analyze it via HPLC-UV (at 254 nm). If the purity drops below 99.0%, the entire batch is flagged for repurification. This ensures the storage protocol is actively monitored rather than passively assumed.

StorageProtocol Step1 1. QA Receipt (Verify Integrity) Step2 2. Glovebox Transfer (Argon Atmosphere) Step1->Step2 Step3 3. Aliquoting (Amber Glass Vials) Step2->Step3 Step4 4. PTFE Sealing (Moisture Barrier) Step3->Step4 Step5 5. 2-8°C Storage (Dark & Desiccated) Step4->Step5

Step-by-step self-validating storage and aliquoting workflow for maximum stability.

References

  • Aaron Chemicals / BLD Pharm. Product Information: 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS 110751-07-0). Verified supplier data and molecular specifications.[1][3]

  • ChemSrc. Chemical & Physical Properties: CAS#:110751-07-0. Reference for stability profiling and incompatibility with oxidizing agents.[4]

  • Accela ChemBio. Catalog SY164561: 5-Bromochroman-8-carboxylic Acid. Handling and structural reference data.[6]

  • Bide Pharmatech. SDS and Application Fields for 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.[5]

Sources

Protocols & Analytical Methods

Method

derivatization of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

An In-Depth Technical Guide to the Derivatization of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Derivatization of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical (CAS 110751-07-0)[1][2]. This benzopyran scaffold is a key structural motif found in a variety of biologically active molecules.[3] Derivatization of this core structure at its two primary reactive handles—the carboxylic acid at the 8-position and the bromo-substituent at the 5-position—is a critical strategy for generating compound libraries for structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and discovering novel therapeutic agents.

This guide moves beyond simple procedural lists, offering insights into the rationale behind methodological choices, ensuring that protocols are both reproducible and understood. We will explore robust methods for amidation and esterification of the carboxylic acid, as well as the versatile Suzuki-Miyaura cross-coupling reaction at the bromide position.

Overview of Derivatization Strategies

The target molecule, 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, offers two orthogonal sites for chemical modification. The carboxylic acid group is readily converted into amides, esters, and other related functional groups through well-established condensation chemistry. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These distinct reactivities allow for a modular and systematic approach to library synthesis.

G cluster_acid Carboxylic Acid Derivatization (Position 8) cluster_bromo Aryl Bromide Derivatization (Position 5) start 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid amide Amide Derivatives start->amide Amidation (R-NH2, Coupling Agent) ester Ester Derivatives start->ester Esterification (R-OH, Acid Catalyst) suzuki Bi-aryl/Heteroaryl Derivatives start->suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst)

Figure 1: Key derivatization pathways for the title compound.

Part 1: Derivatization of the 8-Carboxylic Acid Group

The carboxylic acid is a versatile functional group for derivatization. Standard protocols for amide and ester formation are highly reliable and tolerate a wide range of functional groups.

Protocol 1: Amide Synthesis via HATU-Mediated Coupling

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[4] While direct condensation of a carboxylic acid and an amine requires harsh thermal conditions, the use of coupling agents allows the reaction to proceed efficiently at room temperature. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent that minimizes side reactions and racemization for chiral substrates.

Scientific Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize the acid formed during the reaction.

Experimental Protocol: Synthesis of a Representative Amide

ReagentMol. Wt.Equiv.Amount (for 0.5 mmol scale)
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid257.081.0128.5 mg
Desired Amine (e.g., Benzylamine)107.151.159 mg (58 µL)
HATU380.231.2228 mg
DIPEA129.252.5217 µL
Anhydrous Dimethylformamide (DMF)--5 mL

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (128.5 mg, 0.5 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the desired amine (0.55 mmol, 1.1 equiv.) to the solution, followed by DIPEA (217 µL, 1.25 mmol, 2.5 equiv.).

  • In a separate vial, dissolve HATU (228 mg, 0.6 mmol, 1.2 equiv.) in a minimal amount of anhydrous DMF (~1 mL) and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Scientist's Note: The order of addition is crucial. Pre-mixing the acid, amine, and base before adding the coupling agent ensures that the highly reactive activated ester does not decompose before the amine is present. Anhydrous conditions are essential to prevent hydrolysis of the activated intermediate and the coupling agent itself.

Protocol 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol (if it is inexpensive and volatile) or by removing water as it is formed, often with a Dean-Stark apparatus.[5]

Experimental Protocol: Synthesis of a Representative Methyl Ester

ReagentMol. Wt.Equiv.Amount (for 0.5 mmol scale)
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid257.081.0128.5 mg
Methanol (serves as reagent and solvent)32.04Excess10 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08cat.2-3 drops (~50 µL)

Procedure:

  • Suspend 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (128.5 mg, 0.5 mmol) in methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (15 mL).

  • Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude ester is often of high purity, but can be further purified by column chromatography if necessary.

Part 2: Derivatization of the 5-Bromo Substituent

The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new C-C bond between the benzopyran core and a wide variety of aryl or heteroaryl boronic acids or esters.[6]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust and versatile method for constructing biaryl systems.[7][8] The reaction requires a palladium catalyst, a phosphine ligand (which can be integrated into the catalyst complex, like in Pd(dppf)Cl₂), a base, and an organoboron reagent.[9]

Scientific Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by the base) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->pd0 aryl_bromide->pd_complex1 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative Bi-aryl Derivative

Note: This reaction must be performed under strictly anaerobic conditions.

ReagentMol. Wt.Equiv.Amount (for 0.3 mmol scale)
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid257.081.077.1 mg
Desired Arylboronic Acid (e.g., Phenylboronic acid)121.931.554.9 mg
Pd(dppf)Cl₂·CH₂Cl₂816.640.0512.2 mg
Potassium Carbonate (K₂CO₃)138.213.0124.4 mg
1,4-Dioxane / Water (e.g., 4:1 v/v)--5 mL (4 mL / 1 mL)

Procedure:

  • Add the 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (77.1 mg, 0.3 mmol), arylboronic acid (0.45 mmol, 1.5 equiv.), and potassium carbonate (124.4 mg, 0.9 mmol, 3.0 equiv.) to a Schlenk flask.

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (12.2 mg, 0.015 mmol, 5 mol%).

  • Seal the flask with a septum, and subject it to three cycles of vacuum backfill with an inert gas (N₂ or Ar) to ensure an anaerobic atmosphere.

  • Using a syringe, add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water). The solvent should be degassed beforehand by sparging with argon for 20-30 minutes.

  • Place the flask in a preheated oil bath at 80-90°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add 1M HCl (15 mL) to acidify the aqueous layer and protonate the carboxylic acid.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scientist's Note: The choice of base, solvent, and catalyst/ligand system can significantly impact the reaction outcome and may require optimization for different boronic acids.[6] The water in the solvent system is crucial for the transmetalation step. The reactivity of the halide follows the general trend I > Br > Cl, making the bromo-substituent an ideal handle for this transformation.[6]

Characterization of Derivatives

Confirmation of the successful synthesis of new derivatives is typically achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final compound, showing the disappearance of starting material signals and the appearance of new signals corresponding to the added moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

This guide provides robust and well-rationalized protocols for the . By targeting the carboxylic acid for amidation and esterification, and the aryl bromide for Suzuki-Miyaura cross-coupling, researchers can efficiently generate diverse libraries of novel compounds. These methods serve as a foundational platform for further exploration in drug discovery and materials science, enabling the systematic optimization of molecular properties.

Sources

Application

Application Notes and Protocol for the Amide Coupling of 5-Bromo-Chroman-8-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of an amide bond is a cornerstone of synthetic organic and medicinal chemistry, being the most frequently utilized reaction in th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of synthetic organic and medicinal chemistry, being the most frequently utilized reaction in the synthesis of drug candidates. This document provides a detailed guide for the amide coupling of 5-bromo-chroman-8-carboxylic acid, a key intermediate in the development of various therapeutic agents. The presence of the chroman scaffold and the bromo-substituent necessitates a careful selection of coupling reagents and conditions to ensure high yield and purity of the final amide product.

These application notes offer two robust protocols for the synthesis of amides from 5-bromo-chroman-8-carboxylic acid: a high-efficiency method employing HATU and a cost-effective alternative using EDC in conjunction with HOBt. The rationale behind the choice of reagents, solvents, and bases is discussed in detail to provide a comprehensive understanding of the reaction.

Choosing the Right Coupling Reagent

The selection of a coupling reagent is critical for a successful amide bond formation and depends on several factors, including the steric and electronic properties of the carboxylic acid and the amine, the potential for side reactions, and cost considerations.[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient uronium/aminium salt-based coupling reagent known for its fast reaction rates and high yields, especially with sterically hindered acids or less nucleophilic amines.[2][3] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[3][4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removal of its urea byproduct through aqueous workup.[5] The addition of HOBt (Hydroxybenzotriazole) is crucial as it minimizes racemization (if applicable) and improves the reaction efficiency by forming a more stable activated HOBt-ester intermediate.[5][6]

Experimental Workflow Overview

The general workflow for the amide coupling of 5-bromo-chroman-8-carboxylic acid is a multi-step process that involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. The final product is then isolated and purified.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_monitoring Monitoring cluster_workup Workup cluster_purification Isolation & Purification prep_acid Dissolve 5-bromo-chroman-8-carboxylic acid & amine in anhydrous solvent add_reagents Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) prep_acid->add_reagents 1. Reagent Addition stir Stir at 0°C to room temperature add_reagents->stir 2. Reaction monitor Monitor reaction by TLC or LC-MS stir->monitor 3. Progress Check quench Quench reaction and dilute with organic solvent monitor->quench 4. Quenching wash Wash with aqueous acid, base, and brine quench->wash 5. Extraction dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate wash->dry 6. Drying purify Purify by flash column chromatography dry->purify 7. Purification

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered amines or when high yields and fast reaction times are desired.[2]

Materials
ReagentMolecular Weight ( g/mol )Equivalents
5-bromo-chroman-8-carboxylic acid257.091.0
AmineVaries1.1 - 1.2
HATU380.231.1 - 1.2
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous Dimethylformamide (DMF)--
Ethyl acetate (EtOAc)--
5% Aqueous Lithium Chloride (LiCl)--
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--
Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-chroman-8-carboxylic acid (1.0 equiv).

  • Add HATU (1.1 equiv) to the flask.

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt

This protocol is a widely used and more economical alternative to HATU, suitable for a broad range of amines.[5]

Materials
ReagentMolecular Weight ( g/mol )Equivalents
5-bromo-chroman-8-carboxylic acid257.091.0
AmineVaries1.1
EDC·HCl191.701.2
HOBt135.121.2
Anhydrous Dichloromethane (DCM) or DMF--
1 M Hydrochloric Acid (HCl)--
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--
Step-by-Step Procedure
  • To a round-bottom flask, add 5-bromo-chroman-8-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[5]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, if using DMF, dilute with ethyl acetate. If using DCM, proceed to the washing step.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Mechanism of Action

Understanding the mechanism of the coupling reagents is key to troubleshooting and optimizing the reaction.

HATU-Mediated Coupling

The reaction proceeds through the formation of a highly reactive OAt-active ester.

G cluster_mechanism HATU Coupling Mechanism RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product ActiveEster->Amide + Amine TMU Tetramethylurea Amine R'-NH₂ HOAt HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.[3]

In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the OAt-active ester, which then reacts with the amine to form the amide bond, releasing tetramethylurea (TMU) and HOAt as byproducts.[4][5]

EDC/HOBt-Mediated Coupling

This method involves the formation of an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester.

G cluster_mechanism EDC/HOBt Coupling Mechanism RCOOH R-COOH Oacylisourea O-acylisourea intermediate RCOOH->Oacylisourea + EDC EDC EDC HOBt_ester HOBt-ester Oacylisourea->HOBt_ester + HOBt Urea Urea byproduct Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH₂ HOBt_regen HOBt (regenerated)

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.[5]

The carboxylic acid first reacts with EDC to form the unstable O-acylisourea intermediate. This is intercepted by HOBt to generate an HOBt-ester, which is more stable and less prone to side reactions. The amine then attacks the HOBt-ester to yield the final amide product.[5]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and the amine to 1.5 and 1.2, respectively. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.[8] For electron-deficient amines, the reaction may be sluggish; in such cases, HATU is generally the superior reagent.[9]

  • Side Reactions: The formation of an N-acylurea byproduct can occur with EDC, which can be challenging to remove.[2] Careful control of stoichiometry and reaction temperature can minimize this. With HATU, guanidinylation of the primary amine can occur if HATU is used in large excess.[2]

  • Purification Challenges: The byproducts of these reactions (tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC, and HOBt) are generally removed by aqueous workup. If purification by column chromatography is difficult, consider a final wash with dilute acid (e.g., 1 M HCl) to remove any remaining basic impurities, or a base wash (e.g., saturated NaHCO₃) for acidic impurities like HOBt.[7]

  • Solvent Choice: While DMF and DCM are common solvents, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate can also be effective and may simplify workup.[10]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HATU and HOBt are potentially explosive and should be handled with care. Avoid heating them excessively.

  • DIPEA and DMF are irritants. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. Available at: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. Available at: [Link]

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Method

Application Notes &amp; Protocols: Suzuki Coupling Reactions on 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Abstract This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a key intermediate in the synthesis of vari...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1][2][3] We delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by this substrate—namely its electron-rich nature and the presence of a potentially interfering carboxylic acid group—and present detailed, field-proven protocols. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to reliably synthesize 5-aryl-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Palladium(II) intermediate.[6]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the Palladium(II) complex. This process requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group and facilitating its transfer.[5][8]

  • Reductive Elimination: The final step involves the elimination of the newly coupled product from the Palladium(II) center, regenerating the active Palladium(0) catalyst which can then re-enter the catalytic cycle.[9]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Trans R-B(OR)₂ + Base Trans->Pd0 Reductive Elimination Product_out Ar-R (Product) Trans->Product_out

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Strategic Considerations for the Target Substrate

The structure of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid presents two primary challenges that must be addressed for successful coupling.

Reactivity of the Electron-Rich Aryl Bromide

The chroman ring system is considered electron-rich due to the ether oxygen atom, which can decrease the rate of the initial oxidative addition step.[9] To overcome this, more electron-rich and sterically bulky phosphine ligands are often required to promote the formation of the active Pd(0) species and facilitate its insertion into the C-Br bond.[6] Catalyst systems based on ligands like SPhos, XPhos, or bulky biarylmonophosphines, often used with Pd₂(dba)₃ or Pd(OAc)₂ precursors, are excellent starting points.[[“]][11]

The Role of the Carboxylic Acid Group

The presence of a carboxylic acid can complicate Suzuki couplings. Under basic reaction conditions, the acid is deprotonated to a carboxylate. This carboxylate anion can coordinate to the palladium center, potentially stabilizing the Pd(II) intermediate and hindering the catalytic cycle, leading to catalyst deactivation or reaction failure.[12][13]

Two primary strategies can be employed:

  • Strategy A: Direct Coupling. This approach is more atom-economical. Success often depends on the careful selection of a base that is strong enough to facilitate transmetalation but minimizes interference from the carboxylate. Bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][13] The choice of solvent is also critical; polar aprotic solvents or aqueous mixtures can improve solubility and reaction rates.[14]

  • Strategy B: Protect-Couple-Deprotect. A more conservative and often more robust approach involves protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[13] This eliminates the possibility of carboxylate interference. The ester can then be saponified post-coupling to yield the desired carboxylic acid product. This method adds steps but can significantly improve reliability and yield.

Experimental Protocols and Optimization

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling. A crucial first step for any protocol is ensuring all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst.[[“]]

Experimental_Workflow Setup 1. Reaction Setup (Oven-dried glassware) Inert 2. Establish Inert Atmosphere (N₂ or Ar flush) Setup->Inert Reagents 3. Add Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand, Solvent) Inert->Reagents Heat 4. Heat and Stir (Monitor Temperature) Reagents->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (Quench, pH adjust) Monitor->Workup Upon Completion Extract 7. Extraction (e.g., EtOAc) Workup->Extract Purify 8. Purification (Column Chromatography) Extract->Purify Analyze 9. Characterization (NMR, MS) Purify->Analyze

Caption: General Experimental Workflow for Suzuki Coupling.

Parameter Optimization

For novel substrates, screening several parameters is recommended. The following table outlines key variables and common choices for initial optimization experiments.

ParameterRecommended Screening ConditionsRationale & Causality
Pd Catalyst/Ligand 1. Pd(dppf)Cl₂ (2-5 mol%) 2. Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) 3. Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for many aryl bromides.[15][16] Pd(OAc)₂/SPhos provides a highly active system for challenging, electron-rich substrates.[11] Pd(PPh₃)₄ is a classic choice but can be less effective for hindered substrates.[17]
Base 1. K₂CO₃ (3 equiv.) 2. K₃PO₄ (3 equiv.) 3. CsF (3 equiv.)The base is crucial for activating the boronic acid.[8] K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base often used for less reactive substrates. CsF is a milder option that can be beneficial if base-sensitive functional groups are present.[8]
Solvent System 1. Dioxane/H₂O (4:1) 2. Toluene/H₂O (4:1) 3. DMF/H₂O (9:1)Biphasic systems with water are common, as they help dissolve the inorganic base and activate the boronic acid.[9][14] Dioxane and Toluene are standard organic phases. DMF is a more polar option that can aid solubility.[5][18]
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the solvent and catalyst stability.
Protocol A: Direct Coupling of the Carboxylic Acid

Objective: To couple an arylboronic acid with 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid directly.

Materials:

  • 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

  • Ethyl acetate (EtOAc), 1M HCl, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, the arylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Via syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water and carefully acidify to pH ~3-4 with 1M HCl to protonate the carboxylic acid product.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% acetic acid to prevent streaking) to yield the final product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: Coupling of the Methyl Ester Derivative

Objective: To perform the coupling on the methyl ester of the starting material, followed by saponification.

Part I: Esterification

  • Dissolve 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid in methanol.

  • Add a catalytic amount of sulfuric acid (H₂SO₄) (e.g., 3-4 drops).

  • Reflux the mixture for 4-6 hours until TLC or LC-MS analysis shows complete conversion to the methyl ester.

  • Cool, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude methyl 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate, which is often used without further purification.

Part II: Suzuki Coupling Follow the procedure in Protocol A , substituting the carboxylic acid with the methyl ester from Part I. The work-up is simplified as the acidification step is not needed. After extraction and drying, purify the crude ester by column chromatography.

Part III: Saponification (Deprotection)

  • Dissolve the purified methyl ester from Part II in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Add a 2M aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equiv).

  • Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH ~3-4 with 1M HCl. A precipitate of the final product should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract with ethyl acetate as described in Protocol A.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation). 2. Insufficiently degassed solvents. 3. Base is not strong enough. 4. Catalyst inhibition (carboxylate).1. Ensure a rigorous inert atmosphere; use fresh catalyst. 2. Degas all solvents by sparging with N₂/Ar for 20-30 min. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Switch to Protocol B (ester protection strategy).
Dehalogenation Side Product Presence of protic impurities or moisture reacting with the Pd-H species formed after oxidative addition.Thoroughly dry all reagents and glassware. Ensure the base is anhydrous if using a non-aqueous system.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedures for solvents and ensure a tight seal on the reaction vessel.[14]
Product Purification Issues Carboxylic acid product streaking on silica gel column.Add 0.5-1% acetic acid to the eluent to keep the carboxylic acid protonated and improve peak shape during chromatography.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Chemistry Europe. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate. [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - organic-chemistry.org. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF - ResearchGate. [Link]

  • Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions - CNR-IRIS. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of N-Heteroaromatic Biaryls - NSF PAR. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF - Semantic Scholar. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - MDPI. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC - NCBI. [Link]

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. [Link]

  • Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles - DOI. [Link]

  • 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors - ResearchGate. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed. [Link]

  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction - MDPI. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid in Synthesis

Introduction: A Privileged Scaffold with Orthogonal Reactivity The benzopyran moiety is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with Orthogonal Reactivity

The benzopyran moiety is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The compound 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS No. 110751-07-0) is a particularly valuable chemical building block due to its unique bifunctional nature.[5] It features a chroman (3,4-dihydro-2H-1-benzopyran) core functionalized with two distinct and orthogonally reactive handles: an aryl bromide at the 5-position and a carboxylic acid at the 8-position.

This strategic arrangement allows for selective, sequential modification, making it an ideal starting material for the construction of complex molecular architectures and diverse compound libraries for drug discovery.[6] The aryl bromide is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid serves as a classic anchor point for amide and ester synthesis. This guide provides an in-depth exploration of these functionalities, complete with detailed protocols and the scientific rationale behind the experimental design.

Part 1: Synthetic Transformations at the 5-Position via Suzuki-Miyaura Coupling

The aryl bromide at the C5-position is a versatile handle for introducing molecular complexity. The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely utilized method for this purpose, enabling the formation of a C(sp²)-C(sp²) bond with exceptional functional group tolerance and generally high yields.[7][8]

The Mechanistic Rationale

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzopyran, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: A base activates the organoboron species (boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)2 + Base PdII_Both Ar-Pd(II)L2-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R' caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid with a generic arylboronic acid. The carboxylic acid moiety is generally stable under these conditions, but protection (e.g., as a methyl or ethyl ester) may be considered if side reactions are observed with specific substrates.

Materials:

  • 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Suzuki_Workflow setup 1. Reaction Setup - Combine solids (Aryl Halide, Boronic Acid, Base). - Add catalyst/ligand. - Add degassed solvent. react 2. Reaction - Purge with inert gas. - Heat to desired temperature (e.g., 80-100 °C). - Stir for 12-24 hours. - Monitor by TLC/LC-MS. setup->react workup 3. Work-up & Purification - Cool to RT. - Dilute with EtOAc and water. - Acidify aqueous layer (pH ~3-4) and extract. - Wash organic layer with brine, dry (Na₂SO₄). react->workup analysis 4. Analysis & Characterization - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. - Confirm structure (NMR, MS). workup->analysis caption General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature is crucial and substrate-dependent.[10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. The product may be in the organic layer or partitioned into the basic aqueous layer. Acidify the aqueous layer to pH 3-4 with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Data Presentation: Suzuki Coupling Conditions

The optimal conditions can vary significantly based on the electronic and steric properties of the boronic acid. The following table provides a guide to common combinations.

EntryAryl Boronic Acid ExampleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9075-85
4Electron-deficient boronic acidsPdCl₂(dppf) (3)-Na₂CO₃DMF12070-80
Note: This data is representative for analogous aryl bromide substrates and serves as a starting point for optimization.[7]

Part 2: Synthetic Transformations at the 8-Position via Amide Bond Formation

The carboxylic acid at the C8-position is an ideal handle for derivatization via amidation, one of the most fundamental and frequently performed reactions in pharmaceutical chemistry.[11] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires an activating agent.

The Principle of Carboxylic Acid Activation

Amide coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. This "activates" the carbonyl carbon toward nucleophilic attack by an amine. Common strategies include the use of carbodiimides (e.g., EDC) often with an additive (e.g., HOBt), or uronium/phosphonium salts (e.g., HATU, PyBOP).[12] The use of borate reagents has also emerged as an effective, green alternative.[11]

Representative Protocol: Amide Coupling with HATU

This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

  • 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (or its C5-arylated derivative)

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Amide_Coupling_Workflow setup 1. Reaction Setup - Dissolve carboxylic acid in anhydrous DMF. - Add HATU and DIPEA. - Stir for 10-20 min (pre-activation). react 2. Amine Addition - Add amine (neat or as a solution in DMF). - Stir at room temperature. - Monitor by TLC/LC-MS (typically 2-12 hours). setup->react workup 3. Work-up - Dilute with water to precipitate product, or... - Dilute with EtOAc and wash with aq. NaHCO₃, water, and brine. react->workup purify 4. Purification & Analysis - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify by column chromatography or recrystallization. - Confirm structure (NMR, MS). workup->purify caption General workflow for HATU-mediated amide coupling.

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature. This pre-activation step allows the formation of the highly reactive O-acylisourea intermediate.

  • Amine Addition: After 15-20 minutes, add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.

  • Work-up: Once the reaction is complete, pour the mixture into water, which may cause the product to precipitate. Alternatively, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by silica gel chromatography or recrystallization.

Part 3: Orthogonal Synthesis Strategies

The true power of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid lies in the ability to perform these reactions sequentially. The choice of which functional group to modify first depends on the overall synthetic strategy and the compatibility of the reagents in subsequent steps.

  • Strategy A (Suzuki first): Modify the 5-position first. This is often preferred as the Suzuki reaction conditions (high temperature, strong base) are generally harsher than amide coupling conditions. The resulting biaryl carboxylic acid can then be coupled with a library of amines under mild conditions.

  • Strategy B (Amide first): Modify the 8-position first. This is advantageous if the desired amine is sensitive to Suzuki conditions or if the boronic acid contains a functional group that could react with the carboxylic acid.

Orthogonal_Synthesis cluster_A Strategy A cluster_B Strategy B start 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid suzuki_first Suzuki Coupling (R-B(OH)₂) start->suzuki_first amide_first Amide Coupling (R'R''NH) start->amide_first intermediate_A 5-Aryl-benzopyran-8-carboxylic Acid suzuki_first->intermediate_A amide_second Amide Coupling (R'R''NH) intermediate_A->amide_second product_A Final Product A 5-Aryl-8-Amide amide_second->product_A intermediate_B 5-Bromo-benzopyran-8-carboxamide amide_first->intermediate_B suzuki_second Suzuki Coupling (R-B(OH)₂) intermediate_B->suzuki_second product_B Final Product B 5-Aryl-8-Amide suzuki_second->product_B caption Orthogonal synthetic pathways using the title building block.

Caption: Orthogonal synthetic pathways using the title building block.

Safety & Handling

Standard laboratory safety protocols should be strictly followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information for all reagents used. Palladium catalysts are toxic and should be handled with care.

References

  • Tiwari, A. K., & Singh, M. V. (2022). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link][1][2][3]

  • Anveshana's International Journal of Research in Pharmacy and Life Sciences. (2023). DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. Anveshana's International Publication. [Link][4]

  • Peng, F. W., et al. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016). Expert Opinion on Therapeutic Patents, 27(9), 995-1006. [Link][6]

  • Aaron Chemicals LLC. 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. [Link][5]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462-3469. [Link][13][14]

  • König, B. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 9(11), 1120-1124. [Link][15]

  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4777-4788. [Link][11]

  • Ferlin, F., & Santagostini, L. (2021). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, 103(1). [Link][12]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][9]

  • Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1177-1181. [Link][16]

  • National Institute of Standards and Technology. (2026). 2H-1-Benzopyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link][17]

Sources

Method

Application Note: Optimized Esterification Protocols for 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 110751-07-0 Executive Summary 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (also known as 5-bromochromane-8-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 110751-07-0

Executive Summary

5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (also known as 5-bromochromane-8-carboxylic acid) is a highly valuable rigidified bicyclic scaffold frequently utilized in the design of modern therapeutics, including α4​β7​ integrin inhibitors [1]. In complex multi-step syntheses, the C8-carboxylic acid must often be temporarily masked as an ester to prevent catalyst poisoning or unwanted side-reactions during subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C5-bromo position.

This application note provides field-proven, highly efficient esterification protocols tailored specifically for this substrate, bypassing the limitations of traditional harsh acidic Fischer esterifications.

Workflow A 5-Bromo-Chromane- 8-Carboxylic Acid B Esterification (Masking Acid) A->B C Pd-Catalyzed Cross-Coupling B->C D Saponification (Deprotection) C->D E Target API D->E

Strategic workflow: Esterification enables downstream Pd-catalyzed cross-coupling at the C5-bromide.

Mechanistic Insights & Substrate Profiling

Structural Nuances of the Chromane Scaffold

The reactivity of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is dictated by two key features:

  • The Ortho-Alkoxy Effect: The carboxylic acid at C8 is situated directly adjacent (ortho) to the chromane ring oxygen. While this provides some steric hindrance, it also electronically influences the carboxylate.

  • Acid Sensitivity: While the chromane ether is generally stable, prolonged exposure to refluxing strong acids (as required in Fischer esterification) can lead to trace ring-opening or degradation impurities.

Causality of Protocol Selection

To ensure a self-validating and high-yielding system, we recommend two distinct approaches based on the desired ester:

  • For Simple Esters (Methyl/Ethyl): Base-promoted alkylation using alkyl halides is preferred. The generation of a highly nucleophilic carboxylate salt ensures rapid SN​2 displacement, avoiding acidic conditions entirely.

  • For Complex/Bulky Esters (tert-Butyl, Benzyl, or Chiral Alcohols): A modified Steglich esterification [2] utilizing EDC·HCl and DMAP is ideal. We specifically mandate EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product. EDC·HCl generates a water-soluble urea byproduct that is effortlessly removed via a simple acidic aqueous wash, ensuring high crude purity [3].

Steglich Acid Carboxylic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation EDC EDC·HCl EDC->O_Acyl Activation ActiveEster N-Acylpyridinium Active Ester O_Acyl->ActiveEster + DMAP Urea Water-Soluble Urea O_Acyl->Urea Byproduct DMAP DMAP Catalyst ActiveEster->DMAP Regeneration Product Ester Product ActiveEster->Product + R-OH Alcohol Alcohol (R-OH)

Catalytic cycle of DMAP-accelerated Steglich esterification utilizing EDC·HCl.

Experimental Methodologies

Protocol A: Base-Promoted Alkylation (Synthesis of Methyl Ester)

Optimal for generating simple, sterically unhindered esters rapidly and quantitatively.

Reagents:

  • 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (1.0 equiv)

  • Potassium carbonate ( K2​CO3​ ), finely powdered, anhydrous (2.0 equiv)

  • Methyl iodide (MeI) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the chromane carboxylic acid and anhydrous DMF.

  • Deprotonation: Add the finely powdered K2​CO3​ in one portion. Stir the suspension at room temperature (20–25 °C) for 15 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add Methyl iodide dropwise via syringe. (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by adding 5 volumes of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product is typically >95% pure and requires no column chromatography.

Protocol B: Modified Steglich Esterification (Synthesis of Complex Esters)

Optimal for coupling acid-sensitive, secondary, or sterically demanding alcohols.

Reagents:

  • 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (1.0 equiv)

  • Target Alcohol (R-OH) (1.2 equiv)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the chromane carboxylic acid and the target alcohol in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl portion-wise over 5 minutes. Keeping the reaction at 0 °C initially prevents the formation of unwanted N-acylurea byproducts.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1N aqueous HCl (2 × 15 mL) — Crucial step: This protonates and removes both the DMAP catalyst and the EDC urea byproduct.

    • Saturated aqueous NaHCO3​ (1 × 15 mL) — Neutralizes residual acid.

    • Brine (1 × 15 mL).

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and evaporate the solvent. Purify via flash chromatography if trace unreacted alcohol remains.

Comparative Data Analysis

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on their specific synthetic constraints.

ParameterProtocol A: Base-Promoted AlkylationProtocol B: Modified Steglich Esterification
Ideal Substrates Primary alkyl halides (MeI, EtI, BnBr)Complex, bulky, or acid-sensitive alcohols
Typical Yield 90–98%85–95%
Reaction Time 4–6 hours12–16 hours
Byproduct Removal Aqueous wash (removes inorganic salts)Aqueous acidic wash (removes water-soluble urea)
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)
Moisture Sensitivity LowHigh (Requires anhydrous conditions)

References

  • Source: US Patent 11224600B2 (2022)
  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition in English, 1978, 17(7), 522-524. URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

Application

application of benzopyran derivatives in drug discovery

Application Notes & Protocols: Benzopyran Derivatives as Privileged Scaffolds in Target-Directed Drug Discovery Executive Summary & Pharmacological Rationale Benzopyrans (encompassing chromenes, chromanes, coumarins, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Benzopyran Derivatives as Privileged Scaffolds in Target-Directed Drug Discovery

Executive Summary & Pharmacological Rationale

Benzopyrans (encompassing chromenes, chromanes, coumarins, and flavonoids) are bicyclic heterocyclic systems featuring a benzene ring fused to a pyran ring[1]. In medicinal chemistry, they are universally recognized as "privileged scaffolds" due to their high degree of structural rigidity, favorable lipophilicity, and capacity to form extensive hydrogen-bonding networks with diverse protein targets[1][2]. The intrinsic electron-rich nature of the oxygen heteroatom within the pyran ring facilitates specific target engagement, making benzopyrans ideal starting points for hit-to-lead optimization in neurodegenerative, oncological, and antimicrobial drug discovery[1][2].

Workflow: Benzopyran Hit-to-Lead Optimization

The development of benzopyran derivatives requires a systematic progression from core scaffold selection to functional validation.

Benzopyran_Workflow A Scaffold Selection (Benzopyran Core) B Derivatization (C2/C3 Substitutions) A->B C High-Throughput Screening (e.g., MAO-B, Tubulin) B->C D Structure-Activity Relationship (SAR) Analysis C->D D->B Iterative Refinement E In Vitro Validation (Selectivity & Cytotoxicity) D->E F Lead Optimization (ADME/Tox Profiling) E->F

Drug discovery workflow for benzopyran derivatives.

Application I: Selective Monoamine Oxidase B (MAO-B) Inhibitors

Causality & Mechanism: MAO-B is a mitochondrial enzyme responsible for dopamine metabolism; its overactivity contributes to Parkinson's disease via dopamine depletion and reactive oxygen species (ROS) generation[3][4]. The benzopyran scaffold perfectly occupies the bipartite substrate cavity of MAO-B. The hydrophobic benzene ring anchors into the entrance cavity, while the pyran oxygen interacts with the FAD-binding site via water-mediated hydrogen bonds. Crucially, substitutions at the C3 or C7 positions dictate selectivity by exploiting the Ile199 "gatekeeper" residue, which is oriented differently in MAO-B compared to MAO-A[3].

Quantitative Data: SAR of Benzopyran Derivatives against MAO Isoforms

Compound Class Modification MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (A/B)
Chromen-4-one Unsubstituted >100 45.2 < 0.5
3-Phenylcoumarin C3-Phenyl 85.4 1.2 ~71
Benzofuran-hybrid Thiazolylhydrazone >100 0.75 >133
Selegiline (Control) N/A 67.0 0.04 ~1675

(Data synthesized from representative SAR studies on benzopyran/MAO-B binding profiles[3][4]).

Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay

Self-Validating Design: This protocol utilizes kynuramine as a non-fluorescent substrate that MAO-B oxidizes to 4-hydroxyquinoline (4-HQ), a highly fluorescent product. The inclusion of a no-enzyme control (background fluorescence) and a Selegiline positive control ensures the assay's dynamic range is validated in real-time[5].

Materials:

  • Recombinant Human MAO-B (expressed in baculovirus-infected BTI insect cells).

  • Kynuramine dihydrobromide (Substrate).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Test benzopyran derivatives (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the benzopyran test compounds in DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 100 µM).

    • Causality: A 10-point curve ensures accurate calculation of the Hill slope and IC₅₀. Keeping final DMSO concentration ≤1% prevents solvent-induced enzyme denaturation[5].

  • Enzyme Equilibration: In a black opaque 96-well microplate, add 49 µL of potassium phosphate buffer, 1 µL of test compound, and 40 µL of MAO-B enzyme (final concentration 5 µg/mL). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows reversible inhibitors to reach thermodynamic equilibrium with the enzyme's active site before substrate competition begins.

  • Reaction Initiation: Add 10 µL of kynuramine (final concentration 40 µM) to all wells. Include a "No Enzyme" well (buffer + substrate + DMSO) and a "Positive Control" well (Selegiline + enzyme + substrate).

  • Kinetic Measurement: Incubate at 37°C for 30 minutes. Stop the reaction by adding 40 µL of 2N NaOH.

    • Causality: NaOH sharply raises the pH, denaturing the enzyme to halt the reaction and simultaneously maximizing the quantum yield of the 4-HQ fluorophore.

  • Detection & Analysis: Read fluorescence at Ex/Em = 310/400 nm using a microplate reader. Subtract background fluorescence, calculate % inhibition relative to the vehicle control, and fit data using non-linear regression to determine IC₅₀.

Application II: Anticancer Activity via Apoptosis Induction

Causality & Mechanism: Benzopyran derivatives, particularly substituted 4H-chromenes and chromane-2,4-diones, exhibit potent cytotoxicity against cancer cell lines (e.g., HL-60, MOLT-4, MCF-7)[2]. The mechanism often involves binding to the colchicine site of tubulin, disrupting microtubule polymerization. This cytoskeletal collapse arrests the cell cycle at the G2/M phase, subsequently triggering the intrinsic apoptotic cascade via mitochondrial depolarization and Caspase-3 activation[2].

Apoptosis_Pathway A Benzopyran Derivative B Tubulin Colchicine Site (Binding) A->B C Microtubule Depolymerization B->C D G2/M Cell Cycle Arrest C->D E Mitochondrial Membrane Depolarization D->E F Caspase-3 Activation E->F G Apoptosis (Cell Death) F->G

Benzopyran-induced tubulin inhibition and intrinsic apoptosis pathway.

Protocol 2: Cell Viability and Target Engagement (MTT Assay)

Self-Validating Design: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, reflecting the number of viable cells. By seeding cells at a specific density and using a known cytotoxic agent (e.g., Paclitaxel) as a positive control, the assay validates that the observed reduction in formazan is due to true pharmacological cytotoxicity rather than nutrient depletion[4].

Materials:

  • Target Cell Lines (e.g., MCF-7 breast cancer cells).

  • Complete Growth Medium (DMEM + 10% FBS + 1% Pen/Strep).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 100 µL of complete medium in a 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: A 24-hour attachment period ensures cells are fully adherent and have recovered from trypsinization stress before drug exposure.

  • Compound Treatment: Aspirate the old medium. Add 100 µL of fresh medium containing serial dilutions of the benzopyran compound (0.1–100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Paclitaxel). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) directly to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead or arrested cells cannot perform this reduction.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 10 minutes protected from light.

    • Causality: DMSO completely dissolves the hydrophobic formazan crystals, creating a homogenous colored solution essential for accurate spectrophotometric reading.

  • Quantification & Analysis: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris) using a microplate reader. Calculate relative cell viability: [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100.

References

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW , ChemRxiv,1

  • The core structures of benzopyran , ResearchGate, 2

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review , National Institutes of Health (PMC), 3

  • Technical Support Center: Synthesis of Monoamine Oxidase B (MAO-B) Inhibitor Derivatives , Benchchem, 5

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors , National Institutes of Health (PMC), 4

Sources

Method

Application Notes &amp; Protocols: Characterizing the Anti-Inflammatory Potential of 5-Bromo-Chroman-8-Carboxylic Acid

Introduction: The Therapeutic Promise of the Chroman Scaffold The chromane ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and biologically active molecules.[1] Its struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Chroman Scaffold

The chromane ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and biologically active molecules.[1] Its structural versatility has made it a cornerstone in the design of novel therapeutic agents, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and notably, anti-inflammatory effects.[1][2]

Mechanistic studies reveal that certain chromane derivatives exert their anti-inflammatory effects by modulating key signaling cascades. For instance, various analogues have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and interfere with pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4]

This guide focuses on 5-bromo-chroman-8-carboxylic acid , a novel synthetic analogue designed for investigation as a potential anti-inflammatory agent. The strategic incorporation of a bromine atom and a carboxylic acid group onto the chroman backbone is intended to modulate the molecule's physicochemical properties and biological activity. This document provides a comprehensive framework with detailed protocols for the systematic evaluation of this compound's anti-inflammatory properties, from initial in vitro screening to validation in robust in vivo models of inflammatory disease.

Hypothesized Mechanism of Action

Based on the established activity of related chroman compounds, it is hypothesized that 5-bromo-chroman-8-carboxylic acid (hereinafter "Test Compound") mediates its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and Interleukin-6 (IL-6).[4][5]

Hypothesized_MoA cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Mediators TNF-α, IL-6, iNOS, COX-2 Genes->Mediators Test_Compound Test Compound (5-bromo-chroman-8-carboxylic acid) Test_Compound->MAPK Inhibition Test_Compound->IKK Inhibition

Caption: Hypothesized inhibition of LPS-induced inflammatory pathways by the Test Compound.

Part 1: In Vitro Characterization

The initial step is to assess the direct anti-inflammatory activity of the Test Compound and determine its cytotoxic profile using a standard cell-based assay.

Protocol 1.1: Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the Test Compound's ability to inhibit the production of key pro-inflammatory mediators (NO, TNF-α, IL-6) in a murine macrophage cell line.

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response.[4] Inhibition of this response is a primary indicator of a compound's anti-inflammatory potential. RAW 264.7 cells are a widely accepted model for this purpose.[4]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (5-bromo-chroman-8-carboxylic acid), dissolved in DMSO to a stock concentration of 10 mM

  • LPS (from E. coli O111:B4)[6]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • Mouse TNF-α and IL-6 ELISA Kits

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in DMEM (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration should be <0.1%. Replace the old media with media containing the different concentrations of the Test Compound. Include a "Vehicle Control" group (DMSO only).

  • Incubation: Incubate the cells with the Test Compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS to all wells (except the "Unstimulated Control" group) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for NO and cytokine analysis. Store at -80°C until use.

  • Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated, unstimulated cells.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation: Example Results

Treatment GroupViability (%)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Unstimulated Control100 ± 51.2 ± 0.315 ± 48 ± 3
Vehicle + LPS (1 µg/mL)98 ± 425.6 ± 2.13500 ± 2101800 ± 150
Test Cpd (1 µM) + LPS99 ± 522.1 ± 1.83150 ± 1901650 ± 130
Test Cpd (10 µM) + LPS97 ± 612.5 ± 1.11800 ± 145950 ± 80
Test Cpd (25 µM) + LPS95 ± 55.8 ± 0.6750 ± 60420 ± 45
Test Cpd (50 µM) + LPS80 ± 74.1 ± 0.5410 ± 35210 ± 20

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the Test Compound should be evaluated in established animal models of inflammation. This section details protocols for acute systemic inflammation, autoimmune arthritis, and inflammatory bowel disease.

Protocol 2.1: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the Test Compound's ability to suppress the systemic release of pro-inflammatory cytokines in an acute inflammatory setting.

Rationale: Intraperitoneal (i.p.) injection of LPS induces a rapid and potent systemic inflammatory response, often termed a "cytokine storm," which is a hallmark of sepsis.[7] This model is highly reproducible and ideal for first-line in vivo screening of anti-inflammatory agents.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).[6]

  • Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • LPS from E. coli O111:B4.

  • Sterile saline.

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control (Vehicle only, no LPS)

    • Group 2: LPS Control (Vehicle + LPS)

    • Group 3: Positive Control (e.g., Dexamethasone + LPS)

    • Groups 4-6: Test Compound (e.g., 10, 30, 100 mg/kg) + LPS

  • Dosing: Administer the Test Compound or Vehicle via oral gavage (p.o.) or i.p. injection.

  • LPS Challenge: One hour after dosing, administer LPS (e.g., 1-5 mg/kg) via i.p. injection.[8] Administer sterile saline to the Vehicle Control group.

  • Blood Collection: At a peak time point for cytokine release (typically 1.5 to 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[7]

  • Serum Preparation: Allow blood to clot, then centrifuge to collect serum. Store at -80°C.

  • Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using ELISA or a multiplex bead assay.

LPS_Workflow Start Day 0 (T = -1h) Dosing Administer Test Compound or Vehicle Start->Dosing LPS_inj T = 0h LPS Challenge (i.p.) Dosing->LPS_inj Blood_coll T = +2h Terminal Bleed (Cardiac Puncture) LPS_inj->Blood_coll Analysis Serum Cytokine Analysis (ELISA) Blood_coll->Analysis

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Protocol 2.2: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of the Test Compound in a chronic, autoimmune model of rheumatoid arthritis (RA).

Rationale: The CIA model in mice shares many immunological and pathological features with human RA, making it a gold standard for preclinical testing of anti-arthritic drugs.[9] It allows for the assessment of a compound's effect on joint inflammation, cartilage destruction, and the underlying autoimmune response.

Materials:

  • Male DBA/1J mice (8-10 weeks old).[9][10]

  • Bovine Type II Collagen.

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • Test Compound formulated for daily administration.

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify Type II Collagen (2 mg/mL) with an equal volume of CFA.

    • Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[11]

  • Booster Immunization (Day 21):

    • Emulsify Type II Collagen (2 mg/mL) with an equal volume of IFA.

    • Inject 100 µL of the emulsion at a different site on the tail.[11]

  • Monitoring and Scoring:

    • Begin monitoring mice for signs of arthritis around day 24.

    • Score each paw 3 times per week based on a 0-4 scale for erythema and swelling (max score of 16 per mouse).[11]

    • Measure paw thickness using digital calipers.

  • Treatment Initiation:

    • Once mice develop an established arthritis score (e.g., >4), randomize them into treatment groups (Vehicle, Positive Control, Test Compound).

    • Administer treatment daily (e.g., via oral gavage) until the end of the study (e.g., Day 42).

  • Terminal Endpoints (Day 42):

    • Collect blood for analysis of anti-collagen antibodies.[12]

    • Harvest paws and joints, fix in formalin, and process for histopathological evaluation (H&E staining for inflammation, Safranin-O for cartilage).

Protocol 2.3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To determine the Test Compound's efficacy in a model of inflammatory bowel disease (IBD).

Rationale: DSS-induced colitis is a widely used model that mimics aspects of human ulcerative colitis.[13] It is characterized by disruption of the colonic epithelial barrier, leading to inflammation driven by luminal bacteria and immune cell infiltration.[13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • DSS (36-50 kDa).

  • Test Compound formulated for daily administration.

Procedure:

  • Induction of Colitis (Day 0):

    • Provide mice with drinking water containing 2.5-3% (w/v) DSS. This water is provided ad libitum for 7 consecutive days.[14] Control mice receive regular drinking water.

  • Treatment:

    • Administer the Test Compound or Vehicle daily from Day 0 to Day 7 (or longer, depending on study design).

  • Daily Monitoring (Disease Activity Index - DAI):

    • Record the following daily for each mouse:

      • Body Weight Loss: (0-4 scale)

      • Stool Consistency: (0-4 scale, from normal to diarrhea)

      • Rectal Bleeding: (0-4 scale, from none to gross bleeding)

    • The DAI is the average of these three scores.[14]

  • Terminal Endpoints (Day 8-10):

    • Euthanize mice and collect the entire colon.

    • Measure the colon length from the cecum to the anus. Colon shortening is a key indicator of inflammation.[13]

    • Take sections of the distal colon for:

      • Histology: Fix in formalin for H&E staining to assess inflammatory cell infiltration, crypt damage, and edema.

      • Myeloperoxidase (MPO) Assay: Snap-freeze tissue to later quantify neutrophil infiltration.

Data Presentation: Example DAI Results

DayVehicle + DSSTest Cpd (30 mg/kg) + DSS
10.1 ± 0.10.1 ± 0.1
31.5 ± 0.30.8 ± 0.2
53.8 ± 0.52.1 ± 0.4
76.2 ± 0.73.5 ± 0.6
95.1 ± 0.62.8 ± 0.5

Part 3: Biomarker Analysis and Interpretation

Successful evaluation relies on robust and quantitative analysis of inflammatory biomarkers.

  • C-Reactive Protein (CRP): A key acute-phase protein produced by the liver in response to inflammation, primarily driven by IL-6.[15] Serum CRP is a sensitive but non-specific marker of systemic inflammation.[16]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These molecules are central mediators of the inflammatory response. Their quantification via ELISA or multiplex assays provides direct insight into the compound's mechanism.[15]

  • Enzymatic Markers (MPO): Myeloperoxidase is an enzyme abundant in neutrophils. Measuring its activity in tissue homogenates provides a quantitative measure of neutrophil infiltration, a hallmark of acute inflammation.

  • Histopathology: Microscopic examination of H&E-stained tissues by a trained pathologist provides invaluable information on the extent of tissue damage, immune cell infiltration, and structural changes (e.g., joint erosion in CIA, crypt loss in colitis).

By following this structured approach, researchers can thoroughly characterize the anti-inflammatory profile of 5-bromo-chroman-8-carboxylic acid, generating the critical data needed to support its further development as a potential therapeutic agent.

References

  • Chondrex. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Chondrex. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Bio-protocol. (n.d.). LPS-induced inflammation. Retrieved from [Link]

  • Brand, D. D. (2005). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols. Retrieved from [Link]

  • Wooley, P. H. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Retrieved from [Link]

  • Pandey, J., et al. (2014). Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Das, S., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol. Retrieved from [Link]

  • Chassaing, B., et al. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments. Retrieved from [Link]

  • Anderson, K. M., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols. Retrieved from [Link]

  • Zhang, X., et al. (2018). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Molecules. Retrieved from [Link]

  • Kulshrestha, A., et al. (2017). Therapeutic Potential of Chromones. International Journal of Chemical Sciences. Retrieved from [Link]

  • Wang, B., et al. (2016). DSS-induced experimental colitis in mice. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]

  • Google Patents. (n.d.). US9198895B2 - Chroman derivatives, medicaments and use in therapy.
  • Ebrahimi, F., et al. (2018). An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment. Gastroenterology and Hepatology from Bed to Bench. Retrieved from [Link]

  • Herrera-Pérez, S., et al. (2020). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. International Journal of Morphology. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Colitis Model Guidebook. Retrieved from [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]

  • Kustroń, P., et al. (2024). Analytical Biomarkers for Inflammation Status Monitoring of Psychotropic and Antiepileptic Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • ARUP Consult. (2025). Inflammatory Markers | Choose the Right Test. Retrieved from [Link]

  • Rupa Health. (2024). Tracking Inflammation Through Biomarkers: What New Tests Can Tell You. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of different compounds to treat inflammation. Retrieved from [Link]

Sources

Application

screening 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives for kinase inhibition

Topic: Screening 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid Derivatives for Kinase Inhibition Introduction: The Pursuit of Specificity in Kinase Inhibition Protein kinases, numbering over 500 in the human kino...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Screening 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid Derivatives for Kinase Inhibition

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in drug discovery.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects can lead to toxicity and limit therapeutic windows.

The field of medicinal chemistry often leverages "privileged scaffolds"—core molecular structures that are capable of binding to multiple, distinct biological targets. The benzopyran ring system is one such scaffold, found in a multitude of natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[4][5] The 3,4-dihydro-2H-1-benzopyran (chroman) core, in particular, offers a rigid, three-dimensional structure that can be strategically decorated with functional groups to explore chemical space and optimize target engagement. While derivatives of this scaffold have been explored for various biological activities,[6][7][8][9][10] their potential as a foundational structure for a new class of kinase inhibitors remains an exciting frontier.

This application note provides a comprehensive, field-tested guide for screening a library of novel 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives. We present a robust, multi-tiered strategy designed to identify potent and selective kinase inhibitors, beginning with a high-throughput primary screen and progressing to confirmatory secondary assays to ensure data integrity. The protocols herein are designed not merely as a series of steps, but as a self-validating system, providing researchers with the rationale and tools to generate high-quality, reproducible data.

Strategic Approach: A Tiered Screening Cascade

A successful screening campaign requires a logical and resource-efficient workflow. The goal is to cast a wide net initially and then systematically apply more rigorous filters to identify the most promising candidates. Our recommended approach is a two-tiered cascade designed to maximize efficiency and minimize false positives.

Causality Behind the Strategy: The primary screen must be rapid, cost-effective, and amenable to high-throughput automation. Luminescence-based ATP-depletion assays, such as the Kinase-Glo® platform, are ideal for this purpose as they provide a strong signal window with a simple "add-and-read" format.[11][12] However, these assays are susceptible to compound interference, particularly from molecules that inhibit the luciferase reporter enzyme.[13] Therefore, a secondary, orthogonal assay is critical. An orthogonal assay uses a different detection technology to confirm the activity of the primary hits. Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent choice, as its TR-FRET detection principle is fundamentally different from luminescence and is less prone to many types of compound interference.[2][14] This dual-assay approach provides a high degree of confidence in the identified hits before committing to more resource-intensive studies like selectivity profiling and mechanism of action.

G cluster_0 cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation cluster_3 A Compound Library (5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives) B High-Throughput Screen (HTS) Luminescence ATP-Depletion Assay (e.g., Kinase-Glo®) A->B Single concentration screen C Data Analysis: Calculate % Inhibition Identify Preliminary 'Hits' B->C Raw data D Orthogonal Secondary Screen TR-FRET Assay (e.g., HTRF® KinEASE) C->D Preliminary Hits (e.g., >50% inhibition) E Dose-Response & IC50 Determination D->E Confirmed activity F Confirmed Hits for Downstream Studies (Selectivity Profiling, SAR) E->F Potent Compounds (low IC50 values) G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase + Substrate ADP ADP + Phospho-Substrate Kinase->ADP Phosphorylation ATP_start ATP ATP_start->Kinase Inhibitor Test Compound (Derivative) Inhibitor->Kinase Inhibition ATP_rem Remaining ATP Luciferase Ultra-Glo™ Luciferase + Luciferin + O2 ATP_rem->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow for the Kinase-Glo® luminescent assay.

Materials & Reagents
  • Test Compounds: 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives dissolved to 10 mM in 100% DMSO.

  • Kinase: Target kinase of interest (e.g., Src, EGFR, etc.).

  • Substrate: Appropriate substrate for the target kinase.

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl₂, BSA, DTT).

  • ATP: Adenosine 5'-triphosphate.

  • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., Promega Corp.).

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Luminometer: Plate reader capable of measuring glow luminescence.

Step-by-Step Protocol

This protocol assumes a final assay volume of 10 µL and a screening concentration of 10 µM for the test compounds.

  • Compound Plating:

    • Prepare an intermediate plate by diluting the 10 mM compound stocks. For a 10 µM final concentration, a 200-fold dilution is needed (e.g., to 50 µM in assay buffer with an intermediate DMSO concentration).

    • Using an acoustic dispenser or multichannel pipette, transfer 2 µL of the 50 µM compound solutions to the appropriate wells of the 384-well assay plate.

    • For control wells, add 2 µL of:

      • Negative Control (0% Inhibition): Assay buffer with corresponding DMSO concentration.

      • Positive Control (100% Inhibition): A saturating concentration of the control inhibitor.

  • Enzyme Addition:

    • Prepare a 2X kinase/substrate mix in assay buffer. The final concentration of the kinase should be optimized to consume 50-80% of the ATP during the reaction time. [15] * Add 4 µL of the 2X kinase/substrate mix to all wells except the "no enzyme" controls.

    • Add 4 µL of assay buffer with substrate (but no kinase) to the "no enzyme" wells.

  • Reaction Initiation & Incubation:

    • Prepare a 2.5X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Add 4 µL of the 2.5X ATP solution to all wells to start the reaction.

    • Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to mix, and incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescence.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • Lumi_inhibitor: Signal from a well with a test compound.

    • Lumi_neg_ctrl: Average signal from the 0% inhibition (DMSO only) wells.

    • Lumi_pos_ctrl: Average signal from the 100% inhibition (control inhibitor) wells.

  • Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the robustness of the assay.

    • An assay with a Z' > 0.5 is considered excellent for HTS. [13]

      Parameter Description Example Value
      Compound Conc. Final screening concentration 10 µM
      Kinase Conc. Optimized for ~70% ATP depletion 5 ng/well
      Substrate Conc. At or above Km 100 µM
      ATP Conc. At or near Km 10 µM
      Incubation Time Kinase reaction duration 60 min

      | Z'-factor | Assay quality metric | > 0.7 |

Part 2: Secondary Screening Protocol - TR-FRET Assay

Hits identified in the primary screen must be confirmed using an orthogonal method. The HTRF KinEASE platform is a robust TR-FRET technology suitable for this purpose.

Principle of the HTRF® Assay

HTRF combines standard FRET with time-resolved fluorescence measurement, which reduces assay background. [14]The assay detects the product of the kinase reaction (the phosphorylated substrate). A generic biotinylated peptide substrate is phosphorylated by the kinase. The detection reagents are then added: a Europium cryptate (Eu³⁺)-labeled anti-phospho-specific antibody (donor) and Streptavidin-XL665 (acceptor), which binds to the biotin tag on the substrate. [16][17]When the substrate is phosphorylated, the donor and acceptor are brought into close proximity. Excitation of the Europium donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The resulting TR-FRET signal is directly proportional to the level of substrate phosphorylation. [18]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Start Biotin-Substrate + Kinase + ATP End Biotin-Substrate-PO4 + ADP Start->End Phosphorylation Complex FRET Complex End->Complex Inhibitor Confirmed Hit (Derivative) Inhibitor->Start Donor Anti-PO4-Ab-Eu(K) (Donor) Donor->Complex Acceptor Streptavidin-XL665 (Acceptor) Acceptor->Complex Signal HTRF Signal Complex->Signal Energy Transfer

Caption: Workflow for the HTRF® TR-FRET kinase assay.

Materials & Reagents
  • Confirmed Hits: Lyophilized or 10 mM DMSO stocks of compounds that showed significant activity in the primary screen.

  • Kinase and ATP: Same as primary screen.

  • HTRF® KinEASE™ Kit (e.g., Revvity/Cisbio), which includes:

    • Generic biotinylated substrate (e.g., STK or TK substrate).

    • Europium-labeled anti-phospho antibody.

    • Streptavidin-XL665 (SA-XL665).

    • Detection Buffer.

  • Plates: Low-volume, white, 384-well plates.

  • TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence detection (e.g., with a flash lamp or laser excitation and dual-wavelength emission detection).

Step-by-Step Protocol (Dose-Response)

This protocol is for generating 10-point IC₅₀ curves.

  • Compound Plating:

    • Create a serial dilution series for each hit compound in 100% DMSO (e.g., starting from 4 mM).

    • Dilute the DMSO series into assay buffer to create a 4X final concentration series.

    • Add 5 µL of the 4X compound dilutions to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP mix in assay buffer.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix. Final volume is 20 µL.

    • Seal, centrifuge briefly, and incubate at room temperature for the optimized time.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the anti-phospho-Eu(K) antibody and SA-XL665 in the provided detection buffer.

    • Add 20 µL of the detection mix to each well. This stops the reaction (as the buffer contains EDTA). [2] * Seal the plate and incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis
  • Calculate HTRF Ratio:

  • Calculate Percent Inhibition:

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Derivative ID Primary Screen (% Inh @ 10µM) Secondary Screen (IC₅₀, µM) Comments
BDB-00185.2%0.75Confirmed potent hit.
BDB-00215.6%> 50Inactive.
BDB-00392.1%0.52Most potent hit in series.
BDB-00465.7%25.3Weakly active.
BDB-00578.9%> 50False positive (likely luciferase inhibitor).

Conclusion and Future Directions

This application note outlines a robust, validated, and efficient workflow for screening novel 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives for kinase inhibitory activity. By employing a tiered approach with orthogonal assay technologies, this strategy ensures high-quality data and confident identification of true hits. Compounds confirmed to have potent, dose-dependent activity (e.g., BDB-001 and BDB-003 in the example table) become high-priority candidates for subsequent studies. These downstream activities, crucial for any drug discovery program, include selectivity profiling against a broad panel of kinases to assess off-target effects and detailed structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective next-generation inhibitors. The chroman scaffold holds significant promise, and this systematic screening approach provides the essential framework for unlocking its potential in the development of novel kinase-targeted therapeutics.

References

  • Bhuvaneswari, S., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au. Available at: [Link]

  • Zhang, J. H., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Available at: [Link]

  • Hu, Y., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. Available at: [Link]

  • Zask, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. Available at: [Link]

  • Trinquet, E., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Drug Discovery Technologies. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Zhang, J. H., et al. (2009). Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. Available at: [Link]

  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • O'Donnell, M., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Available at: [Link]

  • Manap, A., et al. (2026). Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. ResearchGate. Available at: [Link]

  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sonesson, C., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. Available at: [Link]

  • Singh, S., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews. Available at: [Link]

  • Saleh, T. A. M., et al. (2022). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana. Available at: [Link]

  • Pfeiffer, B., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of the Chroman Scaffold The 3,4-dihydro-2H-1-benzopyran, commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Chroman Scaffold

The 3,4-dihydro-2H-1-benzopyran, commonly known as the chroman scaffold, is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules.[1][2] Its structural rigidity and the presence of a modifiable aromatic ring make it an attractive framework in medicinal chemistry. Derivatives of chroman have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The specific target of this guide, 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, and its analogs are of significant interest as they combine the key structural features of a halogenated aromatic ring and a carboxylic acid, functionalities that can critically influence a molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the experimental procedures for synthesizing these valuable compounds.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid and its analogs is most effectively approached through a two-stage strategy. The first stage involves the construction of the core 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid scaffold. The second, and more nuanced stage, is the regioselective bromination of this scaffold at the 5-position.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Regioselective Bromination start Substituted Phenol ks Kolbe-Schmitt Reaction start->ks dhb Dihydroxybenzoic Acid Intermediate ks->dhb cyc Cyclization dhb->cyc precursor 3,4-Dihydro-2H-1-benzopyran-8-carboxylic Acid cyc->precursor brom Electrophilic Bromination precursor->brom target 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid brom->target

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 3,4-Dihydro-2H-1-benzopyran-8-carboxylic Acid Precursor

The synthesis of the chroman-8-carboxylic acid core can be achieved through several routes. A robust and well-documented approach begins with the carboxylation of a suitably substituted phenol via the Kolbe-Schmitt reaction, followed by functional group manipulation and cyclization to form the dihydropyran ring.

Protocol 1: Synthesis of 2,5-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[4][5]

Materials:

  • Hydroquinone

  • Potassium carbonate

  • Glycerol

  • Carbon dioxide (gas)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a high-pressure autoclave, combine hydroquinone, potassium carbonate, and glycerol.

  • Seal the autoclave and purge with carbon dioxide gas.

  • Pressurize the autoclave with carbon dioxide to 100 atm.

  • Heat the mixture to 150-160 °C with vigorous stirring for 6-8 hours.

  • Cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • Transfer the reaction mixture to a beaker and dilute with water.

  • Acidify the solution to a pH of 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 2,5-dihydroxybenzoic acid.

Protocol 2: Synthesis of 3,4-Dihydro-2H-1-benzopyran-8-carboxylic Acid

This protocol involves the alkylation of the dihydroxybenzoic acid intermediate followed by an intramolecular cyclization.

Materials:

  • 2,5-Dihydroxybenzoic acid

  • 1,3-Dibromopropane

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid in DMF.

  • Add potassium carbonate to the solution.

  • Slowly add 1,3-dibromopropane to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

Part 2: Regioselective Bromination

The key challenge in synthesizing the target molecule is achieving selective bromination at the 5-position of the chroman ring. The electron-donating ether oxygen atom strongly activates the ortho (5-) and para (7-) positions for electrophilic aromatic substitution.[6] The carboxylic acid group is a deactivating, meta-directing group, which would favor substitution at the 6-position. However, the activating effect of the oxygen is generally dominant.

Sources

Application

HPLC purification method for 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

An Application Note and Protocol for the Preparative HPLC Purification of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Authored by: A Senior Application Scientist Abstract This application note provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparative HPLC Purification of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and robust methodology for the purification of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS: 110751-07-0), a key intermediate in pharmaceutical synthesis.[1][2] The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent research and development stages. We detail a reversed-phase high-performance liquid chromatography (RP-HPLC) method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase composition, and other critical parameters. The guide includes a step-by-step protocol from sample preparation to post-purification processing, ensuring reproducibility and high recovery of the target compound.

Introduction and Scientific Rationale

5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a substituted chromane derivative. The purification of such intermediates is a critical step in the drug development pipeline, as the purity of the active pharmaceutical ingredient (API) and its precursors directly impacts safety and efficacy.[3] High-performance liquid chromatography (HPLC) is a premier technique for this purpose, offering high resolution and scalability.[1][4]

The selection of a reversed-phase (RP) method is based on the physicochemical properties of the target molecule.[5] The compound possesses a moderately nonpolar benzopyran core and a polar, ionizable carboxylic acid group. This dual nature makes RP-HPLC an ideal choice. The core principle involves partitioning the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3]

A critical aspect of this method is the control of the mobile phase pH.[4] The carboxylic acid moiety has an acidic pKa, meaning it will be ionized (deprotonated) at neutral pH. In its ionized, more polar state, the molecule would have weak retention on a C18 column, leading to poor separation and peak shape. To ensure consistent and sharp peaks, the mobile phase is acidified, typically with formic acid or trifluoroacetic acid (TFA).[6] This suppresses the ionization of the carboxylic acid, rendering the molecule more nonpolar and significantly improving its retention and interaction with the stationary phase.[7]

Compound Profile

PropertyValueSource
Chemical Name 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid-
Synonym(s) 5-bromochromane-8-carboxylic acid[8]
CAS Number 110751-07-0[8][9][10]
Molecular Formula C₁₀H₉BrO₃[8][10]
Molecular Weight 257.08 g/mol [10]
Structure alt text (Structure based on name)
Key Features Aromatic ring (UV active), Carboxylic acid (ionizable)-

Materials and Methods

Equipment
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, and a fraction collector.

  • UV-Visible or Photodiode Array (PDA) Detector.[2]

  • Analytical HPLC system for purity analysis.

  • Rotary evaporator for solvent removal.

  • Lyophilizer (optional, for removal of aqueous mobile phase).

  • Vortex mixer and sonicator.

Chemicals and Reagents
  • Crude 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

  • Acetonitrile (ACN), HPLC grade or higher.

  • Methanol (MeOH), HPLC grade or higher.

  • Deionized water, 18.2 MΩ·cm.

  • Trifluoroacetic acid (TFA), HPLC grade, >99.5%.

  • Dimethyl sulfoxide (DMSO), HPLC grade (for sample dissolution).

Chromatographic Column
  • Preparative Column: C18 stationary phase, 10 µm particle size, dimensions such as 250 x 21.2 mm or larger, depending on the scale.

  • Analytical Column: C18 stationary phase, <5 µm particle size, e.g., 150 x 4.6 mm.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, incorporating analytical checks to ensure the purity of the final product.

Step 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of TFA in deionized water. For 1 L, add 1 mL of TFA to 999 mL of water. Degas thoroughly by sonication or vacuum filtration.

  • Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of TFA in acetonitrile. For 1 L, add 1 mL of TFA to 999 mL of ACN. Degas thoroughly.

  • Sample Preparation: Accurately weigh the crude compound. Dissolve it in a minimal amount of DMSO to create a highly concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution, using a vortex and sonicator if necessary. Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

Step 2: Analytical Method Scouting

Before proceeding to a large-scale preparative run, it is essential to develop and optimize the separation on an analytical scale.[11]

  • Equilibrate the analytical C18 column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1.0 mL/min.

  • Inject a small volume (5-10 µL) of a diluted sample.

  • Run a scouting gradient, for example: 5% to 95% Mobile Phase B over 20 minutes.

  • Monitor the separation at a wavelength determined by a PDA scan (typically around 254 nm for aromatic compounds).

  • Identify the retention time of the target peak and adjust the gradient to achieve optimal resolution from nearby impurities. A shallower, focused gradient around the elution point of the target compound is often effective.[11]

Step 3: Preparative HPLC Purification
  • Scale-Up: Based on the optimized analytical method, scale the method for the preparative column. Increase the flow rate proportionally to the column cross-sectional area. The gradient time should also be adjusted to maintain similar separation.

  • System Equilibration: Install the preparative C18 column and equilibrate it with the initial mobile phase conditions for at least 5-10 column volumes.

  • Injection: Inject the concentrated, filtered crude sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Run Purification: Execute the preparative gradient method.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the target compound begins to elute and stop just after the peak returns to baseline. Use peak-based fraction collection if the system allows.

Step 4: Purity Analysis and Pooling
  • Analyze each collected fraction using the optimized analytical HPLC method developed in Step 2.

  • Combine only the fractions that meet the required purity threshold (e.g., >98%).

Step 5: Post-Purification Processing
  • Solvent Evaporation: Combine the pure fractions into a round-bottom flask. Remove the acetonitrile using a rotary evaporator at a moderate temperature (e.g., 30-40°C).

  • Lyophilization: The remaining solution will be primarily water and TFA. Freeze the solution and use a lyophilizer (freeze-dryer) to sublime the water and TFA, yielding the pure compound as a solid. Alternatively, liquid-liquid extraction can be performed if the compound is sensitive to freezing.

Purification Workflow Diagram

The following diagram illustrates the complete purification workflow, from initial sample handling to the final isolated product.

HPLC_Purification_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification & Analysis cluster_isolation Isolation Crude Crude Compound SamplePrep Sample Dissolution & Filtration Crude->SamplePrep Analytical Analytical HPLC Scouting Run SamplePrep->Analytical Optimize Optimize Gradient Analytical->Optimize PrepRun Preparative HPLC Run Optimize->PrepRun Collection Fraction Collection PrepRun->Collection PurityCheck Analytical Purity Check of Fractions Collection->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling Evap Solvent Evaporation (Rotovap) Pooling->Evap Lyophilize Lyophilization Evap->Lyophilize Pure Pure Compound (>98%) Lyophilize->Pure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Welcome to our dedicated technical support guide for navigating the synthetic challenges in preparing 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for navigating the synthetic challenges in preparing 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in this multi-step synthesis. Here, we address common pitfalls with in-depth explanations and actionable troubleshooting protocols.

Introduction to the Synthetic Challenges

The synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a nuanced process that can be prone to yield-reducing side reactions and incomplete conversions. The key challenges often lie in achieving high regioselectivity during the bromination of the electron-rich aromatic ring and ensuring efficient cyclization to form the dihydropyran core. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My cyclization reaction to form the 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid precursor is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the benzopyran ring are a common hurdle. The efficiency of this intramolecular cyclization is highly dependent on the chosen synthetic route and reaction conditions. Let's explore the common causes and their solutions.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical for promoting the desired intramolecular reaction over intermolecular side reactions.

    • Troubleshooting Protocol: Systematically screen different bases (e.g., K₂CO₃, NaH, DIPA) and solvents of varying polarity (e.g., DMF, THF, toluene). Additionally, optimizing the reaction temperature is crucial; some cyclizations require heating to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side product formation.

  • Poor Leaving Group: If your synthesis involves a nucleophilic attack to displace a leaving group, its quality is paramount.

    • Troubleshooting Protocol: Ensure you have a good leaving group (e.g., tosylate, mesylate, or a halide) on the side chain that will be displaced by the phenolic oxygen.

  • Steric Hindrance: Bulky substituents near the reaction centers can impede the cyclization.

    • Troubleshooting Protocol: While difficult to change post-synthesis design, consider if a different synthetic route that minimizes steric hindrance at the cyclization step is feasible.

Experimental Protocol: General Procedure for the Synthesis of Brominated Chroman-4-ones

A common precursor to the target molecule is a chroman-4-one. The synthesis of brominated chroman-4-ones can be achieved by reacting a substituted 2'-hydroxyacetophenone with an appropriate aldehyde under microwave irradiation.[1][2][3]

  • In a microwave-safe vessel, combine the substituted 2'-hydroxyacetophenone (1.0 eq.), a suitable aldehyde (1.1 eq.), and a base such as diisopropylamine (DIPA) (1.1 eq.) in ethanol.

  • Seal the vessel and heat the mixture under microwave irradiation. The optimal time and temperature should be determined empirically.

  • After cooling, perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the desired brominated chroman-4-one.[1][2][3]

FAQ 2: I am observing poor regioselectivity during the bromination of my 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid precursor, leading to a mixture of isomers and a low yield of the desired 5-bromo product. How can I improve the selectivity?

Answer:

Achieving high regioselectivity in the bromination of the benzopyran ring is a significant challenge due to the presence of multiple activating groups. The substitution pattern is governed by the directing effects of the existing substituents on the aromatic ring.

Key Factors Influencing Regioselectivity:

  • Directing Effects of Substituents: The oxygen atom of the dihydropyran ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. The carboxylic acid group (or its precursor) at the 8-position will also influence the regioselectivity.

  • Brominating Agent: The choice of brominating agent can significantly impact selectivity.

  • Reaction Conditions: Solvent and temperature can alter the reactivity of the electrophile and the substrate, thereby influencing the product distribution.

Troubleshooting Strategies for Improved Regioselectivity:

StrategyDescription
Choice of Brominating Agent N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[1]
Solvent Effects The polarity of the solvent can influence the electrophilicity of the brominating agent. Less polar solvents like dichloromethane or carbon tetrachloride may offer better selectivity.
Temperature Control Running the reaction at lower temperatures can enhance selectivity by favoring the product formed via the lowest activation energy pathway.
Use of a Lewis Acid Catalyst In some cases, a mild Lewis acid catalyst can help to control the regioselectivity of the bromination.

Experimental Protocol: General Procedure for Electrophilic Bromination

  • Dissolve the chromane derivative in a suitable solvent (e.g., acetic acid, dichloromethane).[1]

  • Cool the solution to a controlled temperature (e.g., 0 °C).

  • Add the brominating agent (e.g., NBS or Br₂) portion-wise.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and isolate and purify the product.[1]

FAQ 3: My final step, the conversion of a precursor (e.g., an ester or nitrile) to the carboxylic acid at the 8-position, is giving a low yield. What are the potential issues?

Answer:

The hydrolysis of an ester or nitrile to a carboxylic acid is a standard transformation, but it can be problematic in complex molecules.

Potential Causes for Low Yield in Hydrolysis:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Protocol: Increase the reaction time, temperature, or the concentration of the acid or base catalyst. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The conditions used for hydrolysis might be too harsh, leading to decomposition of the starting material or product. For instance, strong acidic or basic conditions could potentially open the pyran ring.

    • Troubleshooting Protocol: If using harsh conditions, try a milder protocol. For example, for ester hydrolysis, consider using enzymatic hydrolysis or milder basic conditions with a phase-transfer catalyst.

  • Difficult Purification: The product may be difficult to isolate from the reaction mixture.

    • Troubleshooting Protocol: After acidification of the reaction mixture to protonate the carboxylate, ensure complete extraction of the carboxylic acid product into an organic solvent. Sometimes, multiple extractions are necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

G cluster_cyclization Cyclization Issues cluster_bromination Bromination Issues cluster_hydrolysis Hydrolysis Issues start Low Yield Observed step1 Identify the Problematic Step (Cyclization, Bromination, Hydrolysis, etc.) start->step1 cycl_q1 Check Reaction Conditions (Base, Solvent, Temp) step1->cycl_q1 If Cyclization brom_q1 Optimize Brominating Agent (NBS vs. Br2) step1->brom_q1 If Bromination hydro_q1 Ensure Complete Reaction (Time, Temp, Concentration) step1->hydro_q1 If Hydrolysis cycl_q2 Evaluate Leaving Group Quality cycl_q1->cycl_q2 cycl_q3 Assess Steric Hindrance cycl_q2->cycl_q3 step2 Implement Troubleshooting Protocols cycl_q3->step2 brom_q2 Screen Solvents brom_q1->brom_q2 brom_q3 Control Temperature brom_q2->brom_q3 brom_q3->step2 hydro_q2 Consider Milder Conditions hydro_q1->hydro_q2 hydro_q3 Optimize Work-up & Purification hydro_q2->hydro_q3 hydro_q3->step2 step3 Analyze Results (TLC, NMR, LC-MS) step2->step3 step3->step1 Unsuccessful end Improved Yield step3->end Successful

Caption: A systematic workflow for diagnosing and resolving low-yield issues.

Key Mechanistic Considerations: Electrophilic Aromatic Substitution

The bromination step is a classic example of electrophilic aromatic substitution. The regiochemical outcome is determined by the interplay of the electronic effects of the substituents on the benzopyran ring.

G Benzopyran_Core Benzopyran Core Activating Group (OR) Deactivating Group (COOH) Intermediate Arenium Ion (Sigma Complex) Benzopyran_Core:f1->Intermediate Ortho/Para Directing Benzopyran_Core:f2->Intermediate Meta Directing Electrophile Br+ Electrophile->Intermediate Attack on Aromatic Ring Product 5-Bromo Product Intermediate->Product Deprotonation

Caption: Factors influencing the regioselectivity of bromination.

References

  • Worlikar, S. A., Kesharwani, T., Yao, T., & Larock, R. C. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(4), 1347–1353. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]

  • Gill, N. S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25. [Link]

  • Sangani, C. B., Shah, N. M., Patel, M. P., & Patel, R. G. (2012). Microwave assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assess. Journal of the Serbian Chemical Society, 77(9). [Link]

  • Vaia. (2023, October 23). Benzopyran: Derivatives & Definition. Organic Chemistry. [Link]

  • Torabi, S. (2024, January 5). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry, 22(6). [Link]

  • Zhang, Z., et al. (2008). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Antonchick, A. P., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(3), 705-709. [Link]

Sources

Optimization

Technical Support Center: Purification of Brominated Benzopyrans

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when purifying brominated benzopyran deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when purifying brominated benzopyran derivatives (such as chromenes, chromanes, and coumarins). This guide bypasses generic advice to focus on the specific mechanistic causality behind experimental failures and successes.

The Core Challenge: Why are Brominated Benzopyrans Difficult to Purify?

The benzopyran ring is a privileged scaffold widely utilized in medicinal chemistry and drug discovery[1]. However, the introduction of a bromine substituent fundamentally alters the molecule's behavior. Bromine is highly polarizable, creating a localized electron-deficient region known as a "sigma hole." This allows for unique halogen bonding interactions that complicate standard separation techniques. Furthermore, bromination increases lipophilicity and crystal lattice energy, drastically reducing solubility in highly aqueous mobile phases. Finally, intermediate brominated chromanols are notoriously sensitive to acidic environments, often undergoing unintended dehydration to chromenes during standard normal-phase chromatography[2].

Troubleshooting FAQs

Q1: Why do my brominated regioisomers (e.g., 6-bromo vs. 8-bromo-2H-chromene) co-elute as a single peak on a standard C18 HPLC column? A1: Standard C18 stationary phases separate compounds primarily based on hydrophobic dispersion forces. Because positional isomers of brominated aromatics have nearly identical lipophilicity (LogP) and molecular volumes, C18 cannot distinguish between them. Solution: Switch to a Pentafluorophenyl (PFP) column or a specialized polar-embedded phase like Synergi Polar-RP[3]. PFP columns provide multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and crucial halogen bonding between the stationary phase fluorines and the analyte's bromine atom. This multi-modal interaction is highly sensitive to the spatial arrangement of the bromine atom on the benzopyran ring, allowing for baseline resolution of regioisomers.

Q2: I am observing spontaneous decomposition and poor mass recovery when purifying brominated chromanols via normal-phase flash chromatography. What is causing this? A2: Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5). Brominated chromanols are highly susceptible to acid-catalyzed dehydration, leading to the formation of the corresponding chromene directly on the column[2]. Additionally, the C-Br bond in electron-rich benzopyrans can be photolabile or sensitive to active metal impurities in lower-grade silica. Solution: Abandon standard silica. Use Neutral Alumina (Brockmann Grade III) or perform Reversed-Phase HPLC (RP-HPLC) using a buffered mobile phase (e.g., pH 7.0 ammonium acetate). If using RP-HPLC, ensure your fraction collector is shielded from direct light.

Q3: My brominated intermediate crashes out of the HPLC mobile phase during injection, causing column overpressurization. How can I prevent this? A3: Bromination significantly increases the hydrophobicity of the benzopyran core. Injecting a highly concentrated sample dissolved in pure DMSO into a high-aqueous starting gradient (e.g., 95% water) causes instantaneous precipitation at the column head. Solution: Modify your sample diluent to closely match the starting mobile phase conditions, or introduce a solubilizing co-solvent like THF (up to 10%) into your mobile phase A. Alternatively, initiate the gradient at a higher organic composition (e.g., 40% organic) if retention allows[4].

Quantitative Chromatographic Data

To facilitate method development, the following table summarizes the expected performance of various stationary phases when separating brominated benzopyran mixtures.

Stationary PhaseMobile Phase SystemPrimary Interaction MechanismTypical Resolution ( Rs​ ) for RegioisomersSample Recovery (Labile Chromanols)
Standard C18 H₂O / AcetonitrileHydrophobic Dispersion< 1.0 (Co-elution)> 95%
Pentafluorophenyl (PFP) H₂O / Methanol π−π , Halogen Bonding> 1.5 (Baseline)> 95%
Synergi Polar-RP H₂O / MethanolDipole-Dipole, Hydrophobic1.2 - 1.5> 95%
Unmodified Silica Hexane / EtOAcHydrogen Bonding, Adsorption0.8 - 1.2< 70% (Degradation risk)
Neutral Alumina Hexane / EtOAcAdsorption (Neutral surface)0.8 - 1.1> 90%

Standardized Purification Protocols

Protocol A: RP-HPLC Method for Resolving Brominated Regioisomers

This self-validating protocol utilizes multi-modal interactions to separate closely related positional isomers.

  • Step 1: Column Selection. Install a Pentafluorophenyl (PFP) column (e.g., 250 x 4.6 mm, 5 µm).

  • Step 2: Mobile Phase Preparation. Prepare Solvent A (Milli-Q water + 0.1% Formic Acid) and Solvent B (HPLC-grade Methanol). Causality Note: Methanol is strictly chosen over Acetonitrile. Acetonitrile is a π -acceptor and will competitively disrupt the π−π interactions between the PFP stationary phase and the benzopyran ring, destroying isomer resolution. Methanol, being protic, enhances these interactions.

  • Step 3: Gradient Design. Program a shallow gradient: Start at 40% B, hold for 2 minutes, then ramp to 85% B over 25 minutes. The shallow ramp maximizes the time analytes spend interacting with the halogen-bonding sites.

  • Step 4: Sample Preparation. Dissolve the crude mixture in 1:1 DMSO:Methanol (max 5 mg/mL) to ensure complete solubilization without causing precipitation upon injection.

  • Step 5: Detection & Validation. Monitor at 254 nm and 280 nm. Validate the separation by injecting a mixed standard; you should observe two distinct peaks with an Rs​>1.5 .

Protocol B: Acid-Free Flash Chromatography for Labile Brominated Chromanols

Use this protocol when the target molecule is sensitive to acidic environments[2].

  • Step 1: Stationary Phase Preparation. Pack a glass column with Neutral Alumina (Brockmann Grade III). Causality Note: The neutral surface prevents the acid-catalyzed elimination of the hydroxyl group, preserving the chromanol structure.

  • Step 2: Solvent Deoxygenation. Sparge the mobile phase solvents (Hexane and Ethyl Acetate) with Nitrogen gas for 15 minutes prior to use to prevent oxidative degradation of electron-rich intermediates.

  • Step 3: Dry Loading. Dissolve the crude sample in a minimum amount of dichloromethane (DCM). Add Celite 545 (mass ratio 1:3 sample:Celite) and evaporate the DCM under reduced pressure. Causality Note: Using Celite instead of silica for dry loading maintains the strictly neutral environment.

  • Step 4: Elution. Run a highly controlled, isocratic elution at 5-10% EtOAc in Hexane. Collect fractions in amber vials to mitigate any photolytic cleavage of the C-Br bond.

Purification Decision Workflow

Follow this logic tree to determine the optimal purification strategy for your specific brominated benzopyran derivative.

PurificationWorkflow Start Crude Brominated Benzopyran Mixture CheckAcid Is the compound acid/light sensitive? Start->CheckAcid AcidYes Yes (e.g., Chromanols) CheckAcid->AcidYes AcidNo No (Stable Chromenes) CheckAcid->AcidNo Prep1 Use Neutral Alumina or Buffered Mobile Phase Avoid UV > 280nm AcidYes->Prep1 CheckIsomer Are regioisomers present? (e.g., 6-Br vs 8-Br) AcidNo->CheckIsomer Prep1->CheckIsomer IsomerYes Yes CheckIsomer->IsomerYes IsomerNo No CheckIsomer->IsomerNo Prep2 Use PFP or Synergi Polar-RP Optimize MeOH/H2O Gradient IsomerYes->Prep2 Prep3 Standard C18 RP-HPLC or Silica Flash Chromatography IsomerNo->Prep3

Decision matrix for selecting the appropriate purification method for brominated benzopyrans.

References

  • Title: HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol Source: Benchchem Technical Support URL
  • Source: MDPI (Marine Drugs)
  • Title: Total Synthesis of Massarinin A, Structural Revision of the Primarolides A & B and Discovery of a Surprising 1,4-Aryl Shift Source: Universität zu Köln URL
  • Title: 5-Bromo-2H-chromene-3-carboxylic acid Source: Benchchem Specialty Materials URL

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 5-Bromo-Chroman Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 5-bromo-chroman scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 5-bromo-chroman scaffold. The core issue with this substrate isn't merely electronic; it is the spatial intrusion of the adjacent C4 methylene protons from the fused dihydropyran ring. This creates a pseudo-ortho steric block that chokes the palladium catalytic cycle during both the oxidative addition and transmetalation phases.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to ensure your coupling reactions succeed.

Workflow: Strategic Optimization for Hindered Substrates

OptimizationWorkflow Start 5-Bromo-Chroman Substrate Ligand Select Bulky Ligand (e.g., SPhos, XPhos) Start->Ligand BA_Check Boronic Acid Prone to Protodeboronation? Ligand->BA_Check Base_Mild Use Mild Base / Anhydrous (e.g., K3PO4, KF) BA_Check->Base_Mild Yes Base_Strong Use Standard Aqueous Base (e.g., K2CO3 + H2O) BA_Check->Base_Strong No Reaction Run Suzuki Coupling (Pd G3, 60-80°C) Base_Mild->Reaction Base_Strong->Reaction Analysis LC-MS Analysis Reaction->Analysis Outcome Reaction Outcome Analysis->Outcome Success Product Isolation Outcome->Success >95% Yield Fail_Stall Incomplete Conversion Outcome->Fail_Stall Stalled Fail_De_B Protodeboronation Outcome->Fail_De_B Ar-H Byproduct Fail_Stall->Ligand Increase Pd/Ligand Fail_De_B->Base_Mild Lower Temp/Water

Workflow for optimizing Suzuki-Miyaura coupling of hindered 5-bromo-chroman derivatives.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My coupling with a 5-bromo-chroman derivative stalls at <50% conversion, despite using excess boronic acid. Why is this happening, and how do I fix it? Causality & Solution: The stalling is likely due to catalyst deactivation exacerbated by the steric hindrance at the C5 position. Standard ligands like PPh 3​ or dppf fail here because they do not provide enough electron density to force oxidative addition into the sterically congested C-Br bond, nor do they possess the steric bulk required to promote rapid reductive elimination. Actionable Fix: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl framework prevents the formation of inactive palladium black and forces the intermediates into geometries that accelerate reductive elimination .

Q2: I am observing significant protodeboronation (formation of Ar-H instead of the coupled product) of my boronic acid partner. How can I suppress this? Causality & Solution: Protodeboronation is the irreversible cleavage of the C-B bond to form a C-H bond. Because the transmetalation step is inherently slow with a hindered electrophile like 5-bromo-chroman, the background rate of protodeboronation often outcompetes the productive catalytic cycle. This degradation is accelerated by water, high temperatures, and strong bases, which generate the highly reactive but unstable boronate anion . Actionable Fix:

  • Reduce Base Strength and Water Content: Shift from strong aqueous bases (e.g., NaOH, Na 2​ CO 3​ ) to milder, anhydrous bases like K 3​ PO 4​ or CsF in anhydrous solvents (e.g., 1,4-Dioxane) .

  • Slow-Release Strategies: If using highly unstable heteroaryl boronic acids, utilize MIDA boronates or potassium trifluoroborate salts. These slowly release the active boronic species into the catalytic cycle, keeping its steady-state concentration low and minimizing degradation .

Q3: Does the choice of palladium source matter for this specific substrate? Causality & Solution: Absolutely. Using Pd(II) precatalysts like Pd(OAc) 2​ requires in situ reduction to the active Pd(0) species. In sterically hindered systems, this reduction can consume equivalents of your phosphine ligand or boronic acid, leading to homocoupling byproducts and altering the crucial 1:1 ligand-to-palladium ratio . Actionable Fix: Use a pre-activated palladacycle precatalyst (e.g., XPhos Pd G3). These precatalysts ensure a strict 1:1 L:Pd ratio and rapidly generate the active mono-ligated Pd(0) species under mild conditions, preventing the catalyst from falling into inactive resting states.

Section 2: Quantitative Data & Parameter Optimization

When screening conditions for 5-bromo-chromans, rely on the following benchmarked parameters for sterically hindered aryl bromides:

Catalyst/Ligand SystemBase & SolventTemperatureTypical YieldPrimary Mechanistic Advantage
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ / Toluene:H 2​ O90°C<30%Low cost; serves as a baseline but fails due to poor L:Pd ratio and insufficient steric bulk.
Pd(dppf)Cl 2​ K 2​ CO 3​ / Dioxane:H 2​ O90°C40-60%Bidentate ligand forces cis-geometry, but lacks the extreme bulk needed for rapid reductive elimination.
Pd(OAc) 2​
  • SPhos
K 3​ PO 4​ / Toluene80-100°C75-90%Electron-rich dicyclohexylphosphine accelerates oxidative addition at the congested C5 position.
XPhos Pd G3 Cs 2​ CO 3​ / 1,4-Dioxane60-80°C85-95% Rapid generation of active mono-ligated Pd(0); prevents catalyst resting state trapping.
Section 3: Self-Validating Experimental Protocol

Optimized Protocol: Suzuki-Miyaura Coupling of 5-Bromo-Chroman using XPhos Pd G3 This methodology is designed as a self-validating system. Each critical phase includes a verification step to ensure the integrity of the reaction environment before proceeding.

Materials:

  • 5-Bromo-chroman derivative (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • K 3​ PO 4​ (anhydrous, finely ground, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, 2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing (Validation Checkpoint 1)

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-chroman, aryl boronic acid, and anhydrous K 3​ PO 4​ . Add the anhydrous 1,4-dioxane.

    • Validation: Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes.

    • Self-Validation Logic: The absence of oxygen is critical. If your previous runs showed >5% biaryl homocoupling (Ar-Ar) of the boronic acid, your degassing protocol is failing. Oxygen facilitates the oxidative homocoupling of boronic acids catalyzed by palladium.

  • Catalyst Addition

    • Action: Under a positive flow of Argon, quickly add the XPhos Pd G3 precatalyst.

    • Causality: Adding the catalyst after initial degassing prevents the premature oxidation of the electron-rich phosphine ligand by dissolved O 2​ .

  • Reaction Execution & Monitoring (Validation Checkpoint 2)

    • Action: Seal the flask and heat to 80°C in a pre-heated oil bath.

    • Validation: After 2 hours, withdraw a 10 µL aliquot under Argon, quench with 100 µL of LC-MS grade acetonitrile, and analyze.

    • Self-Validation Logic: Analyze the ratio of remaining 5-bromo-chroman to the Ar-H byproduct (protodeboronation). If the boronic acid is entirely consumed but >20% of the 5-bromo-chroman remains, protodeboronation is outcompeting transmetalation. If this occurs, halt the reaction and re-evaluate using a slow-release boron strategy (e.g., MIDA boronate).

  • Workup & Isolation

    • Action: Once complete (typically 4-8 hours), cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic phosphate salts.

    • Action: Wash the organic filtrate with water and brine, dry over MgSO 4​ , and concentrate in vacuo. Purify via flash column chromatography to isolate the target functionalized chroman.

References
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: PMC - National Institutes of Health URL:[Link][1]

  • Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates Source: Organic Chemistry Portal URL:[Link][2]

Sources

Optimization

Technical Support Center: Synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. It addresses common sid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. It addresses common side reactions, purification challenges, and optimization strategies in a practical, question-and-answer format. Our aim is to equip you with the expertise to anticipate and resolve experimental hurdles, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Regioselectivity

Question 1.1: I am planning to synthesize 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid via direct bromination of the chroman core. What are the key factors influencing the regioselectivity of this reaction, and why is the 5-position favored?

Answer: The direct bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is an electrophilic aromatic substitution reaction. The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. In this case, we have two key directing groups: the ether oxygen of the pyran ring and the carboxylic acid group at the 8-position.

  • Activating Group: The ether oxygen is an ortho-, para-directing and activating group due to its ability to donate electron density to the aromatic ring through resonance.

  • Deactivating Group: The carboxylic acid group is a meta-directing and deactivating group, withdrawing electron density from the ring.

The position of bromination will be a result of the interplay between these two opposing effects. The ether oxygen, being a strong activating group, will predominantly direct the incoming electrophile (bromine) to the ortho and para positions relative to it. The positions ortho to the ether oxygen are C5 and C7, and the para position is not available on this fused ring system. The carboxylic acid at C8 will direct meta to itself, which would be the C6 position.

The observed preference for bromination at the C5 position is a result of the powerful ortho-directing effect of the ether oxygen, which overrides the meta-directing effect of the carboxylic acid. The electron-donating nature of the oxygen atom stabilizes the arenium ion intermediate formed during electrophilic attack at the C5 position more effectively than at other positions.

Key Experimental Considerations for Regioselectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for better control and selectivity, as it provides a low concentration of Br₂ in the reaction mixture.[1]

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Less polar solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are commonly used.

  • Temperature: Performing the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can help minimize side reactions and improve selectivity.[2]

Question 1.2: I am observing the formation of a di-brominated byproduct. What is the likely structure of this impurity, and how can I minimize its formation?

Answer: The formation of a di-brominated byproduct is a common side reaction in the bromination of activated aromatic rings. In the case of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, the most likely di-brominated product is 5,7-dibromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid .

The rationale for this is that after the first bromination at the C5 position, the aromatic ring is still activated by the ether oxygen. The second bromine atom will then substitute at the other ortho position, which is C7. While the presence of the first bromine atom is deactivating, the strong activating effect of the ether oxygen can still promote a second substitution, especially if the reaction conditions are not carefully controlled. The formation of 5,7-dibromo-8-hydroxyquinoline has been observed as the sole product when 8-hydroxyquinoline is treated with an excess of bromine.[3]

Strategies to Minimize Di-bromination:

  • Stoichiometry of the Brominating Agent: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent (e.g., NBS). Avoid using a large excess.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C) to reduce the overall reactivity and decrease the rate of the second bromination.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-brominated product.

Side Reactions & Impurity Profile

Question 2.1: Besides di-bromination, what other potential side reactions should I be aware of during the synthesis?

Answer: Several other side reactions can occur, leading to a complex impurity profile. Awareness of these potential byproducts is crucial for developing an effective purification strategy.

  • Formation of Isomeric Mono-bromo Products: While the 5-bromo isomer is the major product, small amounts of the 7-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid may also be formed. The separation of these constitutional isomers can be challenging.

  • Decarboxylative Bromination: Although less common under standard electrophilic bromination conditions, decarboxylative bromination to yield 5-bromo-3,4-dihydro-2H-1-benzopyran is a potential side reaction, particularly at elevated temperatures or in the presence of certain catalysts.[2][4] This reaction involves the replacement of the carboxylic acid group with a bromine atom.

  • Benzylic Bromination: If the reaction is performed under radical conditions (e.g., with NBS and a radical initiator like AIBN or exposure to UV light), bromination at the benzylic position (C4) of the pyran ring can occur.[5] It is crucial to ensure that the reaction is carried out in the dark and without radical initiators to favor electrophilic aromatic substitution.

  • Reactions involving the Carboxylic Acid: The carboxylic acid group itself can undergo side reactions. For instance, if the reaction is carried out in an alcohol as a solvent under acidic conditions, esterification might occur.

Purification & Characterization

Question 3.1: I am struggling to purify the final product from the di-brominated impurity and the starting material. What are the recommended purification techniques?

Answer: Purification of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can indeed be challenging due to the similar polarities of the desired product, the starting material, and some side products. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After quenching the reaction, a standard aqueous work-up is the first step. This typically involves washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution. The product, being a carboxylic acid, will be extracted into the basic aqueous layer as its sodium salt. The organic layer will retain non-acidic impurities.

  • Acidification and Extraction: The basic aqueous layer is then acidified (e.g., with 1M HCl) to a pH of around 2-3, which will precipitate the carboxylic acid product. The product can then be extracted back into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is often the most effective method for separating the mono-brominated product from the di-brominated and unreacted starting material.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system is recommended. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 7:3). A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid and prevent tailing.

  • Recrystallization: If a sufficiently pure product is obtained after column chromatography, recrystallization can be performed to obtain a highly pure, crystalline solid. Suitable solvent systems for recrystallization might include ethyl acetate/hexane or ethanol/water mixtures.

Table 1: Typical TLC Rf values for key components

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf
3,4-dihydro-2H-1-benzopyran-8-carboxylic acid7:30.4
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid7:30.5
5,7-dibromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid7:30.6

Note: These are approximate values and can vary depending on the specific TLC plate and conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Materials:

  • 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (1.0 eq) in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Combine the aqueous layers and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Visualizations

Diagram 1: Key Reaction and Side-Products

SM 3,4-dihydro-2H-1-benzopyran- 8-carboxylic acid Product 5-bromo-3,4-dihydro-2H-1-benzopyran- 8-carboxylic acid SM->Product NBS, CHCl3, 0 °C Isomer 7-bromo-3,4-dihydro-2H-1-benzopyran- 8-carboxylic acid SM->Isomer Minor Pathway DiBromo 5,7-dibromo-3,4-dihydro-2H-1-benzopyran- 8-carboxylic acid Product->DiBromo Excess NBS Decarboxy 5-bromo-3,4-dihydro- 2H-1-benzopyran Product->Decarboxy High Temp.

Caption: Reaction scheme showing the desired product and major side-products.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield of Desired Product Check_SM Check Starting Material Purity Is it pure? Start->Check_SM Check_Reagents Check Reagent Quality Is NBS fresh? Check_SM->Check_Reagents Yes Purify_SM Purify Starting Material Check_SM->Purify_SM No Check_Conditions Analyze Reaction Conditions Was temperature controlled? Was addition slow? Check_Reagents->Check_Conditions Yes Recrystallize_NBS Recrystallize NBS Check_Reagents->Recrystallize_NBS No Check_Side_Products Analyze Crude Product High levels of di-bromination? Presence of other byproducts? Check_Conditions->Check_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions Lower temperature Slower addition of NBS Check_Conditions->Optimize_Conditions No Check_Side_Products->Optimize_Conditions Yes (Di-bromination) Optimize_Purification Optimize Purification Adjust chromatography gradient Check_Side_Products->Optimize_Purification Yes (Other byproducts)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 5-Bromo-Chroman-8-Carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-bromo-chroman-8-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-bromo-chroman-8-carboxylic acid .

The poor aqueous solubility of this compound is driven by a distinct structural causality: the highly lipophilic bicyclic chroman core and the heavy, hydrophobic bromine atom at position 5 overpower the hydration capacity of the single ionizable carboxylic acid at position 8. Because of this delicate balance, solubility is strictly governed by the pH-partition hypothesis 1.

Below, you will find targeted troubleshooting guides, self-validating protocols, and formulation strategies to overcome these limitations in both in vitro and in vivo settings.

Part 1: Diagnostic Workflows & Strategic Decision Making

When 5-bromo-chroman-8-carboxylic acid precipitates, the first step is identifying whether you are fighting a kinetic limitation (solvent crashing) or a thermodynamic limitation (equilibrium saturation).

SolubilityTroubleshooting A 5-Bromo-chroman-8-carboxylic acid Precipitation Detected B Evaluate Application A->B C In Vitro Assays (Kinetic Limit) B->C D In Vivo Formulation (Thermodynamic Limit) B->D E Keep Conc. < Kinetic Limit (Turbidimetry Assay) C->E F Adjust pH > 7.0 (Deprotonate -COOH) D->F H Solubilized State Achieved E->H G Salt Formation (e.g., Tromethamine) F->G If pH alone fails F->H Sufficient G->H

Workflow for troubleshooting the solubility of 5-bromo-chroman-8-carboxylic acid.

Part 2: In Vitro Assays & Kinetic Solubility FAQs

Q1: Why does my 10 mM DMSO stock of 5-bromo-chroman-8-carboxylic acid instantly turn cloudy when diluted into my pH 7.4 assay buffer? Causality: You have exceeded the compound's kinetic solubility limit. When the solvent environment rapidly shifts from 100% DMSO to an aqueous buffer, the lipophilic bromo-chroman core aggregates faster than the carboxylate group can form stabilizing ion-dipole interactions with water. Even at pH 7.4 (where the acid is ionized), the hydrophobic bulk forces the compound to "crash out" as micro-precipitates.

Q2: How can I determine the maximum concentration I can use in my biochemical assays without precipitation? Solution: You must establish the kinetic solubility threshold using a self-validating turbidimetric assay 2. This ensures your biological readouts (like IC50 values) are not artificially skewed by light scattering or reduced effective concentrations.

Protocol 1: Self-Validating Turbidimetric (Kinetic) Solubility Assay

This protocol uses a DMSO-only control to establish a baseline, ensuring the assay validates its own background noise before confirming precipitation 2.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock.

  • Serial Dilution: Create a 3-fold serial dilution series of the compound in 100% DMSO.

  • Aqueous Dilution: Transfer 2 µL of each DMSO dilution into 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) in a 96-well clear-bottom plate. This results in a final DMSO concentration of 2% 2.

  • Control Wells: Prepare blank wells containing 2 µL of pure DMSO and 98 µL of DPBS.

  • Incubation: Agitate the plate on an orbital shaker at 25°C for 1 hour to allow micro-precipitates to fully form 2.

  • Quantification: Measure light absorbance at 620 nm.

  • Validation & Readout: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below a validated threshold—typically 1.5-fold of the DMSO-only control wells 2.

Part 3: In Vivo Formulation & Thermodynamic Solubility FAQs

Q3: I need to dose this compound orally at 10 mg/kg, but it is completely insoluble in standard saline or simulated gastric fluid (SGF). What is the mechanism behind this, and how do I fix it? Causality: In acidic environments like SGF, the carboxylic acid moiety is fully protonated (non-ionized) 1. Without the negative charge to interact with water, the compound's crystal lattice energy is too high to be overcome by solvation forces. Solution: You must disrupt the crystal lattice and increase the microenvironmental pH. This is best achieved through salt formation . Reacting the carboxylic acid with basic counterions (e.g., tromethamine, tert-butylamine, or butylamine) significantly increases the saturated solution pH, driving dissolution 3.

Protocol 2: Thermodynamic Equilibrium Solubility via Shake-Flask Method

To validate your new salt form or excipient mixture (e.g., cyclodextrins), you must measure the true equilibrium solubility 4.

  • Excess Solid Addition: Add an excess amount (e.g., 5-10 mg) of solid 5-bromo-chroman-8-carboxylic acid to a series of glass vials 4.

  • Vehicle Addition: Add 1 mL of the target test medium (e.g., SGF, SIF, or an aqueous buffer with basic counterions).

  • Equilibration: Seal the vials and agitate on an orbital shaker at room temperature (or 37°C for physiological relevance) for 16 to 72 hours to ensure thermodynamic equilibrium is achieved 4.

  • Phase Separation: Filter the saturated solution to remove any undissolved solid particles 4.

  • Quantification: Dilute the filtrate 10x and 30x with DMSO. Quantify the compound concentration using LC-MS/MS against a standard curve prepared from a 50 mM DMSO stock [[4]]().

Part 4: Data Presentation & Parameter Comparison

To ensure accurate experimental design, it is critical to distinguish between the two types of solubility data you will generate.

Table 1: Kinetic vs. Thermodynamic Solubility Parameters for Carboxylic Acid Drugs
ParameterKinetic SolubilityThermodynamic Solubility
Physical State Measured Precipitation threshold from a solvated stateEquilibrium between solid and dissolved states
Primary Application In vitro biochemical/cellular assaysIn vivo dosing and formulation development
Solvent System DMSO spiked into aqueous buffer (1-2% DMSO)Pure aqueous buffers, SIF, SGF, or excipient mixtures
Incubation Duration 1 to 2 hours16 to 72 hours
Detection Methodology Nephelometry / Turbidimetry (620 nm)LC-MS/MS or HPLC-UV
Limiting Factor Aggregation rate of the bromo-chroman coreCrystal lattice energy vs. solvent hydration

References

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.[Link]

  • ADME Solubility Assay. BioDuro-Global CRDMO. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and practical advice for improving the crystal quality of 5-bromo-3,4-dihydro-2H-1-be...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and practical advice for improving the crystal quality of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid for X-ray crystallography. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and systematic approaches necessary to overcome common crystallization challenges. While specific solubility data for this compound is not widely published, this guide will walk you through a logical, step-by-step process of empirical determination and optimization.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals, only an oil or amorphous precipitate. What's the first thing I should check?

A1: The first and most critical factor is the purity of your compound.[1] Impurities can significantly inhibit nucleation and disrupt the formation of an ordered crystal lattice. Before attempting crystallization, ensure your 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is of the highest possible purity (>95%). Techniques such as column chromatography, trituration, or a preliminary, rapid recrystallization can be used for purification.[2][3]

Q2: What is the ideal starting concentration for my crystallization experiments?

A2: There is no single ideal concentration, as it is highly dependent on the solvent and the compound's solubility. A good starting point is to create a nearly saturated solution at room temperature or a slightly elevated temperature.[4][5] You want the solution to be close to the point of saturation so that a small change in conditions (e.g., slow evaporation of the solvent or a slight decrease in temperature) will induce supersaturation and promote crystal growth.

Q3: How long should I wait for crystals to form?

A3: Patience is a virtue in crystallography.[6] Crystal growth can take anywhere from a few hours to several weeks. It is crucial to leave your crystallization experiments in an undisturbed location, free from vibrations and significant temperature fluctuations.[7][8] Checking on your experiments too frequently can disturb the delicate process of nucleation and growth.

Q4: My crystals are very small and needle-like. Are they suitable for X-ray diffraction?

A4: While not ideal, very small or needle-like crystals can sometimes be used for X-ray diffraction, especially with modern equipment. However, for the best quality data, you should aim for well-formed, single crystals with dimensions of at least 0.1-0.25 mm in all directions.[9] Thin needles or plates often lead to poor diffraction quality. The troubleshooting guides below will provide strategies to improve crystal morphology.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Problem 1: No Crystals Form, Solution Remains Clear
Potential Cause Troubleshooting Step Scientific Rationale
Solution is too dilute. Slowly evaporate the solvent by covering the vial with parafilm and poking a few small holes in it.[4][7]This gradually increases the concentration of the solute, leading to supersaturation, a prerequisite for crystallization.
Incorrect solvent choice. Perform a solvent screen with a wider range of solvents of varying polarities.The solubility of your compound is a key parameter. A solvent in which the compound is moderately soluble is often ideal.[6]
Low purity of the compound. Purify the compound using an appropriate technique (e.g., chromatography, trituration).[1][2]Impurities can act as "crystal poisons," inhibiting nucleation and growth.
Problem 2: Formation of Amorphous Precipitate or Oil
Potential Cause Troubleshooting Step Scientific Rationale
Supersaturation is reached too quickly. Slow down the crystallization process. If using cooling, decrease the rate of temperature change. If using anti-solvent, add the anti-solvent more slowly.Rapidly crashing the compound out of solution favors the formation of a disordered, amorphous solid over an ordered crystal lattice.
Solvent is too non-polar. Try a more polar solvent or a solvent mixture.Oiling out can occur when the solute is highly soluble and the solution becomes supersaturated at a temperature above the melting point of the solid form.
Presence of persistent impurities. Re-purify the material, paying close attention to removing any greasy or oily residues.Certain impurities can promote the formation of oils rather than crystals.
Problem 3: Crystals are Too Small, Thin, or Clustered
Potential Cause Troubleshooting Step Scientific Rationale
Too many nucleation sites. Filter the solution before setting up the crystallization to remove any dust or particulate matter. Use clean glassware.Fewer nucleation sites encourage the growth of larger, individual crystals rather than many small ones.[6]
Rapid crystal growth. Slow down the rate of crystallization by reducing the rate of evaporation or cooling.Slower growth allows molecules to add to the crystal lattice in a more ordered fashion, resulting in higher quality crystals.
Sub-optimal solvent system. Experiment with solvent mixtures to fine-tune the solubility and evaporation rate.The solvent can influence crystal habit and morphology.

Experimental Protocols for Crystal Growth

Here are detailed, step-by-step methodologies for common crystallization techniques. Given the lack of specific solubility data for 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a systematic solvent screen is the recommended first step.

Workflow for Initial Solvent Screening

Solvent_Screening A Dissolve small amount (2-5 mg) of compound in a volatile solvent (e.g., acetone, DCM). B Aliquot into small vials or a 96-well plate. A->B C Add a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). B->C D Observe for precipitation, dissolution, and crystal formation over time. C->D E Identify promising solvents where the compound is sparingly soluble. D->E Slow_Evaporation A Prepare nearly saturated solution B Cover vial with perforated parafilm A->B C Incubate in a stable environment B->C D Monitor for crystal growth C->D

Caption: Slow evaporation protocol.

Protocol 2: Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.

  • Prepare a saturated solution at an elevated temperature: Dissolve your compound in a minimal amount of a suitable solvent by heating the mixture.

  • Insulate and cool: Place the hot solution in an insulated container (e.g., a Dewar flask filled with warm water) to allow for very slow cooling to room temperature. 3. Low-temperature cooling (optional): If no crystals form at room temperature, the container can be moved to a refrigerator or freezer for further slow cooling.

  • Isolate crystals: Once crystals have formed, carefully decant the mother liquor.

Slow_Cooling A Prepare saturated solution at elevated temperature B Place in insulated container for slow cooling A->B C Optional: Further cooling at lower temperatures B->C D Isolate crystals C->D

Caption: Slow cooling protocol.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique when working with small amounts of material. [10][11]It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.

  • Prepare the setup: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar.

  • Add the anti-solvent: Add a small amount of a volatile anti-solvent to the bottom of the larger jar, ensuring it does not directly contact the inner vial.

  • Seal and incubate: Seal the jar and leave it in a stable environment. The anti-solvent will slowly vaporize and diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

Vapor_Diffusion A Place vial of concentrated solution in a sealed jar B Add anti-solvent to the bottom of the jar A->B C Seal the jar and incubate B->C D Monitor for crystal growth in the inner vial C->D

Caption: Vapor diffusion setup.

Protocol 4: Anti-Solvent Crystallization

In this method, an anti-solvent is added directly to a solution of the compound to induce crystallization.

  • Prepare a concentrated solution: Dissolve your compound in a good solvent to create a concentrated solution.

  • Slowly add the anti-solvent: Add a miscible anti-solvent dropwise to the solution with gentle stirring or allowing it to layer on top.

  • Induce crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Incubate: Cover the vial and allow it to stand undisturbed. Crystals should form as the solubility of the compound decreases.

Anti_Solvent A Prepare a concentrated solution B Slowly add anti-solvent until turbidity appears A->B C Cover and incubate undisturbed B->C D Observe crystal formation C->D

Caption: Anti-solvent crystallization protocol.

Post-Crystallization Handling

Once you have obtained crystals, proper handling is crucial to preserve their quality.

  • Do not remove the solvent: Solvent molecules are often an integral part of the crystal lattice. [4]Allowing the crystals to dry out can cause them to crack or become disordered.

  • Mounting for X-ray diffraction: Carefully select a well-formed single crystal and mount it on a cryo-loop with a small amount of the mother liquor or a suitable cryoprotectant.

By systematically applying these principles and techniques, you will significantly increase your chances of obtaining high-quality crystals of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid suitable for X-ray diffraction analysis.

References

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

  • Allen, A. D. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Jadav, N., & Gupta, S. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Quiocho, F. A., & Richards, F. M. (1964). Intermolecular cross linking of a protein in the crystalline state: carboxypeptidase-A. Proceedings of the National Academy of Sciences, 52(3), 833-839.
  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents - ACS Publications. (2007). Retrieved from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026). Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Purification of Aromatic Carboxylic Acids. (2020). Retrieved from [Link],

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Heras, B., & Martin, J. L. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 61(10), 1173-1180.
  • Improving diffraction resolution using a new dehydration method. (2014).
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025). Retrieved from [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis | Organic Process Research & Development - ACS Publications. (2023). Retrieved from [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis - Analytical Sales. (2023). Retrieved from [Link]

  • Is there any way to improve the diffraction of a protein crystal? - ResearchGate. (2015). Retrieved from [Link]

  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI) - MDPI. (2022). Retrieved from [Link]

  • Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J. (2021). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and - ChemRxiv. (n.d.). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]

  • Growing X-ray Quality Crystals - TU Graz. (n.d.). Retrieved from [Link]

  • Crystal Structure Solution from Powder X-ray Diffraction Data: The Development of Monte Carlo Methods To Solve the Crystal Structure of the γ-Phase of 3-Chloro-trans-cinnamic Acid - ACS Publications. (n.d.). Retrieved from [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed. (n.d.). Retrieved from [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. (2025). Retrieved from [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon bre - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (also known as 5-bromochroman...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (also known as 5-bromochroman-8-carboxylic acid).

Due to its unique structural topology—an electron-rich dihydropyran ring flanked by a highly reactive aryl bromide and an ortho-alkoxy carboxylic acid—this molecule is highly susceptible to three primary degradation pathways during synthesis: reductive debromination , protodecarboxylation , and ether ring-opening .

Below, you will find a causality-driven diagnostic matrix, deep-dive troubleshooting FAQs, and self-validating experimental protocols to secure your synthetic workflows.

Part 1: Diagnostic Matrix & Quantitative Data

Before altering your reaction conditions, use this diagnostic matrix to identify which degradation pathway is compromising your yield.

Degradation PathwayTriggering ConditionsPrimary DegradantMass Shift (Δ m/z)Key NMR Signature Change
Reductive Debromination Pd/Cu catalysis, amine bases, primary/secondary alcohols, >80°C3,4-dihydro-2H-1-benzopyran-8-carboxylic acid-78 Da (Loss of Br, gain of H)Appearance of a new aromatic proton at C5 (doublet, ~7.0 ppm).
Protodecarboxylation Cu/Ag additives, strong acids/bases, thermal stress (>100°C)5-bromo-3,4-dihydro-2H-1-benzopyran-44 Da (Loss of CO₂ )Appearance of a new aromatic proton at C8 (doublet, ~6.8 ppm).
Ether Ring Opening Strong Lewis acids (BBr₃, AlCl₃), strong Brønsted acids (HI, HBr)2-(3-bromopropyl)-4-bromo-6-carboxyphenol+18 Da (Hydrolysis of ether to phenol + alcohol)Shift of aliphatic protons; appearance of a broad phenolic -OH peak.
Part 2: Deep-Dive Troubleshooting (FAQs)
Q1: Why am I losing the bromine atom during Suzuki or Buchwald-Hartwig cross-coupling?

The Causality: Reductive debromination is a notorious side reaction in palladium-catalyzed cross-couplings involving electron-rich aryl bromides[1],[2]. The oxygen atom in the chroman ring donates electron density into the aromatic system, slowing down the transmetalation step. While the Pd(II)-aryl complex is "waiting" to transmetalate, it becomes vulnerable to β -hydride elimination from amine bases (e.g., Et₃N, DIPEA) or alcoholic solvents. This generates a highly reactive Pd(II)-H species that rapidly undergoes reductive elimination, yielding the debrominated Ar-H byproduct[1].

G SM 5-Bromo-chroman-8-carboxylic acid PdII Pd(II)-Aryl Complex SM->PdII Oxidative Addition Transmetalation Transmetalation (Fast) PdII->Transmetalation + Boronic Acid PdH Pd(II)-H Species PdII->PdH β-Hydride Elimination Product Cross-Coupled Product Transmetalation->Product Reductive Elimination Hydride Hydride Source Hydride->PdH Degradant Debrominated Degradant PdH->Degradant Reductive Elimination

Fig 1. Competing Pd-catalyzed pathways: Desired transmetalation vs. reductive debromination.

Q2: I am trying to form an amide at the C8 position, but my molecule is losing its carboxylic acid group. What is happening?

The Causality: Your molecule features a carboxylic acid ortho to an ether oxygen. This specific structural motif is highly susceptible to protodecarboxylation[3],[4]. When exposed to thermal stress or transition metals (especially Cu or Ag, which are sometimes used as additives), the metal chelates between the carboxylate oxygen and the ring ether oxygen. This bidentate chelation drastically lowers the activation energy required for the extrusion of CO₂, forming an aryl-metal intermediate that is instantly protonated by the solvent[4].

G SM 5-Bromo-chroman-8-carboxylic acid Chelate Ortho-Alkoxy Metal Chelate SM->Chelate Metal Coordination Conditions Thermal Stress / Cu Catalyst Conditions->Chelate ArylMetal Aryl-Metal Intermediate Chelate->ArylMetal -CO2 Extrusion Degradant Decarboxylated Degradant ArylMetal->Degradant Protonation (H+)

Fig 2. Mechanism of transition-metal-mediated protodecarboxylation via ortho-alkoxy chelation.

Part 3: Self-Validating Experimental Protocols

To prevent these degradation pathways, do not rely on standard boilerplate methods. Use the following self-validating protocols, which contain built-in mechanistic checkpoints.

Protocol A: Debromination-Free Suzuki-Miyaura Coupling

Objective: Achieve C-C bond formation at the C5 position without triggering hydrodebromination[1].

  • Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

    • Mechanistic Checkpoint: Do not use amine bases (e.g., Et₃N) or alkoxides (e.g., NaOtBu), as they act as hydride donors for the Pd-H degradation pathway.

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and a bulky, electron-rich ligand like SPhos (4 mol%).

  • Solvent Degassing: Add a 4:1 mixture of Toluene/H₂O. Degas via sparging with Argon for exactly 15 minutes.

    • Mechanistic Checkpoint: Oxygen promotes homocoupling, but excessive sparging evaporates the water, crashing out the K₃PO₄ and stalling the transmetalation.

  • Reaction Execution: Heat strictly to 65°C (do not exceed 80°C).

  • In-Process Control (IPC): At the 2-hour mark, pull a 10 µL aliquot for LC-MS.

    • Validation Trigger: If the debrominated mass (m/z 179) exceeds 5% relative abundance, the transmetalation is too slow. Immediately cool the reaction to 40°C to salvage the remaining starting material and evaluate boronic acid quality.

Protocol B: Decarboxylation-Free Amide Coupling

Objective: Form an amide at the C8 position without triggering ortho-alkoxy protodecarboxylation[3].

  • Activation: Dissolve the starting material in anhydrous DMF (0.1 M). Cool to 0°C. Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Mechanistic Checkpoint: Observe the reaction carefully for 5 minutes. If you see micro-bubbling (CO₂ evolution), your activated ester is undergoing spontaneous decarboxylation. If bubbling occurs, immediately switch to a milder coupling agent like EDC/HOBt.

  • Amine Addition: Add the target amine (1.2 eq) dropwise. Maintain the temperature below 25°C.

    • Mechanistic Checkpoint: Never heat this reaction. Thermal stress on the activated ortho-alkoxy ester will force the extrusion of CO₂.

  • IPC & Workup: Monitor via LC-MS for the loss of m/z 213 ([M-COOH+H]⁺). Quench with saturated NH₄Cl and extract with EtOAc.

Part 4: References
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides Source: ACS Catalysis URL:[Link]

  • A Domino Oxidation/Arylation/Protodecarboxylation Reaction of Salicylaldehydes: Expanded Access to meta-Arylphenols Source: Angewandte Chemie International Edition (via PMC) URL:[Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Source: ACS Sustainable Chemistry & Engineering (via PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and purification of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and practical laboratory experience. Our goal is to help you diagnose and resolve common issues, leading to a higher yield and purity of your target compound.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems that may arise during the synthesis. Each issue is presented with potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Low or No Conversion of Starting Material

Symptom: Analysis of the crude reaction mixture by TLC or LC-MS shows a significant amount of the starting material, 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, remaining.

Possible Causes & Solutions:

  • Insufficiently Activated Brominating Agent: Electrophilic aromatic substitution (EAS) reactions like bromination require a potent electrophile ('Br+').[1][2] If using molecular bromine (Br₂), a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is necessary to polarize the Br-Br bond and generate a stronger electrophile.[3][4]

    • Solution: Ensure your Lewis acid catalyst is anhydrous and active. If it has been exposed to moisture, it will be less effective. Consider adding a fresh, sealed batch of the catalyst.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side reactions.

  • Inadequate Reaction Time: The reaction may simply need more time to proceed to completion.

    • Solution: Extend the reaction time. Set up time-point experiments (e.g., analyzing aliquots at 2, 4, 8, and 12 hours) to determine the optimal reaction duration.

Issue 2: Formation of Multiple Products, Including Isomers and Over-Brominated Species

Symptom: The crude product analysis reveals multiple spots on TLC or several peaks in the LC-MS with masses corresponding to mono- and di-brominated products.

The Chemistry of Regioselectivity: The chroman scaffold has two directing groups on the aromatic ring: the alkyl ether at position 1 (activating, ortho, para-director) and the carboxylic acid at position 8 (deactivating, meta-director). The desired 5-position is ortho to the activating ether and meta to the deactivating carboxylic acid. This alignment makes the 5-position the most electronically favored site for substitution. However, the 7-position is para to the activating ether, making it another potential site for bromination, leading to the 7-bromo isomer.[5]

G SM SM Isomer Isomer SM->Isomer Bromination (Para-substitution) Dibromo Dibromo Isomer->Dibromo Further Bromination Product Product Product->Dibromo Excess Brominating Agent or High Temperature

Caption: Impurity Formation Pathways.

Possible Causes & Solutions:

  • Excessive Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of di-brominated products.[3]

    • Solution: Carefully control the stoichiometry. Add the brominating agent dropwise as a solution to maintain a low concentration and minimize over-reaction.

  • High Reaction Temperature: Elevated temperatures can reduce the selectivity of the reaction, favoring the formation of the kinetic product (7-bromo isomer) or providing enough energy to overcome the activation barrier for a second bromination.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. This often enhances regioselectivity.

  • Choice of Brominating Agent: Some reagents are more aggressive than others.

    • Solution: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, which can provide a slow, controlled release of the electrophile.

Issue 3: Difficulty in Purifying the Final Product

Symptom: The product is an oil or a sticky solid that is difficult to handle, or impurities co-elute with the product during column chromatography.

Possible Causes & Solutions:

  • Presence of Isomeric Impurities: The desired 5-bromo isomer and the 7-bromo isomer often have very similar polarities, making them difficult to separate by standard silica gel chromatography.

    • Solution 1: Recrystallization: This is often the most effective method for separating isomers. Experiment with various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, ethyl acetate), with a less polar co-solvent to induce crystallization (e.g., water, hexanes, heptane).

    • Solution 2: Acid-Base Extraction: Leverage the carboxylic acid functionality. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with a weak aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acids will move to the aqueous layer as their sodium salts, while neutral impurities (like any potential decarboxylated byproducts) remain in the organic layer. Separate the layers and carefully re-acidify the aqueous layer with HCl to precipitate the purified carboxylic acids. This method will purify the desired product from non-acidic impurities but will not separate the bromo-isomers from each other.

  • Residual Solvents: Trapped solvent can make the product oily or prevent crystallization.

    • Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

Purification Method Best For Separating Limitations
Recrystallization Positional Isomers, High PurityCan have lower yields, requires finding a suitable solvent system.
Column Chromatography Impurities with different polarities.May not effectively separate positional isomers.
Acid-Base Extraction Non-acidic impurities.Will not separate acidic impurities (e.g., isomers, starting material).

G Crude Crude Product Analysis Analyze by TLC/LC-MS Crude->Analysis Isomers Isomers Present? Analysis->Isomers Yes Polarity Different Polarity? Analysis->Polarity No Recrystallize Recrystallization Isomers->Recrystallize Yes Column Column Chromatography Isomers->Column No Polarity->Column Yes AcidBase Acid-Base Extraction (to remove neutral impurities) Polarity->AcidBase No Pure Pure Product Recrystallize->Pure Column->Pure AcidBase->Isomers

Caption: Purification Strategy Decision Tree.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for this bromination?

A common starting point is to dissolve the 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid in a suitable solvent like acetic acid or a chlorinated solvent (e.g., dichloromethane). Cool the solution in an ice bath (0 °C) and add a solution of one equivalent of molecular bromine (Br₂) dropwise. After the addition, allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

Q2: Which analytical techniques are best for monitoring the reaction and assessing final purity?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a mobile phase like 30-50% ethyl acetate in hexanes, with a few drops of acetic acid to improve the spot shape of the carboxylic acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for confirming the presence of the starting material, product, and any impurities. The mass spectrometer will confirm the molecular weights, clearly indicating mono- vs. di-bromination, and the characteristic isotopic pattern of bromine is a powerful diagnostic tool.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the regiochemistry. The substitution pattern on the aromatic ring can be definitively assigned by analyzing the coupling patterns and chemical shifts of the aromatic protons.

Q3: How can I be certain I have the 5-bromo isomer and not the 7-bromo isomer?

¹H NMR is the most direct method. In the 5-bromo product, you would expect to see two aromatic protons that are ortho to each other, appearing as a pair of doublets with a typical ortho coupling constant (J ≈ 7-9 Hz). In the 7-bromo isomer, the two remaining aromatic protons would be para to each other, resulting in two singlets (or very small meta coupling, J ≈ 1-3 Hz).

Q4: What safety precautions are essential when handling bromine?

Bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a quenching agent, such as a sodium thiosulfate (Na₂S₂O₃) solution, readily available to neutralize any spills.

References
  • EvitaChem. Buy 4-Oxo-chroman-8-carboxylic acid (EVT-3437376) | 90921-10-1. EvitaChem. Accessed March 20, 2026.
  • Guidechem. Chroman-8-carboxylic acid , 97% 31457-16-6 wiki. Guidechem.com. Accessed March 20, 2026.
  • BenchChem. Minimizing impurities in the synthesis of 6-Bromochromane-3-carboxylic acid. BenchChem. Accessed March 20, 2026.
  • Unknown. (2020, February 15).
  • BenchChem. Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid. BenchChem. Accessed March 20, 2026.
  • Organic Chemistry Portal. Chroman synthesis. Organic-chemistry.org. Accessed March 20, 2026.
  • ResearchGate. Chroman Carboxylic Acids and Their Derivatives.
  • Google Patents. US5698716A - Process for chroman carboxylates.
  • BOCSCI. 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid,110751-07-0. Bocsci.com. Accessed March 20, 2026.
  • PubMed. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. Accessed March 20, 2026.
  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Accessed March 20, 2026.
  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 6-Bromochromane-3-carboxylic Acid. BenchChem. Accessed March 20, 2026.
  • PubMed. (2000, July 27). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. Accessed March 20, 2026.
  • Wikipedia. Electrophilic aromatic substitution. Wikipedia. Accessed March 20, 2026.
  • King, S. Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Accessed March 20, 2026.

Sources

Troubleshooting

Technical Support Center: Mitigating Hydrodebromination in 5-Bromo-chroman-8-carboxylic Acid Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering protodehalogenation (hydrodebromination) side reactions during the palladium-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering protodehalogenation (hydrodebromination) side reactions during the palladium-catalyzed cross-coupling of 5-bromo-chroman-8-carboxylic acid .

Because this substrate features both an electron-donating chroman oxygen (making the aryl bromide electron-rich) and an unprotected carboxylic acid, it presents unique mechanistic challenges. The following modules provide causal troubleshooting, quantitative optimization data, and self-validating protocols to suppress debromination and maximize your cross-coupling yields.

Part 1: Mechanistic Overview & Root Cause Analysis

Hydrodebromination is a competing catalytic cycle that intercepts the standard cross-coupling pathway. When the palladium catalyst undergoes oxidative addition into the C-Br bond, the resulting Pd(II) intermediate can either proceed to the desired transmetalation step or undergo an off-cycle hydride transfer[1]. If a hydride source is present, reductive elimination yields the undesired chroman-8-carboxylic acid byproduct[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Aryl Bromide) Pd0->OxAdd 5-bromo-chroman-8-carboxylic acid Transmet Transmetalation (Desired Pathway) OxAdd->Transmet Boronic Acid / Base Hydride Hydride Transfer (Undesired Pathway) OxAdd->Hydride Protic Solvent / Alkoxide RedElim_Des Reductive Elimination Transmet->RedElim_Des RedElim_Des->Pd0 Product Cross-Coupled Product RedElim_Des->Product PdH Pd(II) Aryl Hydride Hydride->PdH RedElim_Undes Reductive Elimination PdH->RedElim_Undes RedElim_Undes->Pd0 Byproduct Debrominated Chroman-8-carboxylic acid RedElim_Undes->Byproduct

Competing catalytic cycles: Desired cross-coupling vs. undesired hydrodebromination pathway.

Part 2: Troubleshooting FAQs

Q: Why is my 5-bromo-chroman-8-carboxylic acid converting to chroman-8-carboxylic acid instead of the desired cross-coupled product? A: This side reaction occurs when the catalytic cycle is intercepted by a hydride source[1]. Following the oxidative addition of the palladium catalyst into the C-Br bond, the resulting Pd(II) intermediate can undergo a hydride transfer instead of the desired transmetalation[1]. This Pd-H species then reductively eliminates to yield the debrominated chroman-8-carboxylic acid[2].

Q: How does my choice of base influence this hydrodebromination pathway? A: The base is a primary suspect for hydride donation. Strong bases, particularly alkoxides (like sodium tert-butoxide), can undergo beta-hydride elimination in the presence of palladium, directly generating the problematic Pd-H intermediate[1][3]. To prevent this, switch to milder, inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[3]. Causality Note: Because 5-bromo-chroman-8-carboxylic acid contains a free carboxylic acid, you must use at least 2.5–3.0 equivalents of base to ensure the acid is fully deprotonated while leaving sufficient base to drive the catalytic transmetalation step.

Q: What is the optimal ligand class to suppress debromination for this specific substrate? A: 5-bromo-chroman-8-carboxylic acid is an electron-rich aryl bromide due to the oxygen atom in the chroman ring. Electron-rich substrates suffer from sluggish oxidative addition and transmetalation, giving the competing debromination pathway more time to occur. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) accelerates both the oxidative addition and the reductive elimination steps[4]. By speeding up the desired cross-coupling pathway, these ligands effectively outcompete the slower hydrodehalogenation side reaction[1][5].

Q: Can the reaction solvent cause debromination? A: Absolutely. Protic solvents, such as ethanol, methanol, or even excessive water, can act as proton or hydride sources[1][3]. If you are observing high levels of debromination, transition to rigorously dried, aprotic solvents like dioxane, THF, or toluene[3]. If water is strictly required to dissolve your inorganic base, keep its volume to an absolute minimum (e.g., a 10:1 ratio of organic solvent to water).

Q: Does temperature play a role in the formation of the des-bromo byproduct? A: Yes. Elevated temperatures generally increase the rate of all reactions, but they disproportionately accelerate higher-activation-energy side reactions like thermal decomposition and reductive debromination[5]. If your reaction is running at 100 °C or reflux, try lowering the temperature to 60–80 °C and monitoring the conversion carefully[2][5].

Part 3: Diagnostic Workflow & Quantitative Optimization

To systematically eliminate sources of hydride transfer, follow this diagnostic decision tree when optimizing your reaction conditions.

Workflow Start Issue: High Debromination CheckSolvent 1. Check Solvent Start->CheckSolvent SolventAction Switch to Aprotic (Toluene, THF, Dioxane) CheckSolvent->SolventAction If Protic CheckBase 2. Check Base CheckSolvent->CheckBase If Aprotic SolventAction->CheckBase BaseAction Use Mild Inorganic Base (K3PO4, Cs2CO3) CheckBase->BaseAction If Alkoxide CheckLigand 3. Check Ligand CheckBase->CheckLigand If Mild BaseAction->CheckLigand LigandAction Use Bulky Phosphines (XPhos, SPhos) CheckLigand->LigandAction If PPh3/Simple CheckTemp 4. Check Temperature CheckLigand->CheckTemp If Bulky LigandAction->CheckTemp TempAction Lower Temp / Monitor Closely CheckTemp->TempAction If >100°C Success Optimized Coupling CheckTemp->Success If <80°C TempAction->Success

Step-by-step diagnostic workflow to systematically eliminate sources of hydride transfer.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired product to debrominated byproduct for 5-bromo-chroman-8-carboxylic acid couplings.

EntryCatalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Debromination (%)
1Pd(OAc)₂PPh₃NaOtBu (3.0)EtOH / H₂O1001575
2Pd(OAc)₂PPh₃K₂CO₃ (3.0)Toluene / H₂O1004045
3Pd₂(dba)₃XPhosK₂CO₃ (3.0)Toluene / H₂O1006520
4Pd₂(dba)₃XPhosK₃PO₄ (3.0)THF / H₂O8085< 5
5 Pd₂(dba)₃ XPhos K₃PO₄ (3.0) Dioxane 80 92 Trace

Part 4: Self-Validating Experimental Protocol

This protocol outlines the optimized Suzuki-Miyaura coupling of 5-bromo-chroman-8-carboxylic acid. It is designed as a self-validating system : the built-in acid/base workup ensures that only successful cross-coupled products (and unreacted starting material) are isolated, while neutral catalyst byproducts and degraded ligands are actively purged.

Materials Required
  • Aryl Halide: 5-bromo-chroman-8-carboxylic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid or ester (1.2–1.5 equiv)

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol %) and XPhos (8 mol %)

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-chroman-8-carboxylic acid, the arylboronic acid, and K₃PO₄. Causality: 3.0 equivalents of base are strictly required to neutralize the C8-carboxylic acid and facilitate the transmetalation step without resorting to hydride-donating alkoxides.

  • Catalyst Addition: Add Pd₂(dba)₃ and XPhos to the flask.

  • Atmosphere Exchange (Critical): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen deactivates the Pd(0) catalyst, stalling the cycle at the Pd(II) intermediate and increasing the probability of off-cycle debromination[1].

  • Solvent Addition: Inject anhydrous, sparged 1,4-Dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 12–16 hours. Monitor the reaction via LC-MS.

  • Self-Validating Workup:

    • Cool the mixture to room temperature and dilute with 10 mL of water. At this stage, the pH is basic, and your product exists as a water-soluble carboxylate salt.

    • Wash Step: Extract the basic aqueous layer with Ethyl Acetate (2 x 10 mL). Discard the organic layer. (This removes neutral impurities, homocoupled boronic acid, and degraded phosphine ligands).

    • Acidification (Validation Checkpoint): Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. A precipitate or cloudy suspension should form. If no mass crashes out, the catalytic cycle failed prior to product formation.

    • Extraction: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 15 mL).

    • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude cross-coupled chroman-8-carboxylic acid.

Part 5: References

  • BenchChem. "preventing debromination in Suzuki coupling of bromo-imidazoles". BenchChem Tech Support.

  • BenchChem. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid". BenchChem Tech Support.

  • BenchChem. "Preventing debromination during 3-Bromoselenophene reactions". BenchChem Tech Support.

  • BenchChem. "Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene". BenchChem Tech Support.

  • BenchChem. "preventing debromination in subsequent reaction steps". BenchChem Tech Support.

Sources

Reference Data & Comparative Studies

Validation

Bioactivity Comparison Guide: 5-Bromo vs. 5-Chloro Benzopyran Carboxylic Acids

As a Senior Application Scientist, one of the most frequent Structure-Activity Relationship (SAR) questions I encounter during lead optimization is the selection of halogen substituents. The benzopyran carboxylic acid sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent Structure-Activity Relationship (SAR) questions I encounter during lead optimization is the selection of halogen substituents. The benzopyran carboxylic acid scaffold is a privileged pharmacophore, widely utilized in the development of Aldose Reductase Inhibitors (ARIs) [1] and Leukotriene Receptor Antagonists [2].

This guide provides an objective, data-driven comparison of the 5-bromo versus 5-chloro substitution on the benzopyran carboxylic acid core. By examining physicochemical properties, target-specific bioactivity, and standardized experimental workflows, we will decode the causality behind how a single atomic swap dictates pharmacological efficacy.

Physicochemical Profiling: The Causality of Halogen Selection

Before diving into in vitro data, we must understand why a halogen swap alters target binding. While both chlorine and bromine are electron-withdrawing groups (EWG), their steric and lipophilic profiles differ significantly.

Table 1: Physicochemical Comparison of 5-Position Halogens

Property5-Chloro Substituent5-Bromo SubstituentMechanistic Impact on Binding
Van der Waals Radius 1.75 Å1.85 ÅBr provides a tighter fit in large hydrophobic pockets; Cl avoids steric clashes in narrow clefts.
Lipophilicity (Hansch π ) 0.710.86Br enhances membrane permeability and drives desolvation energy in hydrophobic binding sites.
Hammett Constant ( σp​ ) 0.230.23Inductive electron-withdrawing effects are identical; electronic differences on the aromatic ring are negligible.
Polarizability 2.18 ų3.05 ųHigher polarizability of Br strengthens London dispersion forces with aromatic residues (e.g., Trp, Phe).

Bioactivity Comparison 1: Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for converting glucose to sorbitol. In diabetic patients, sorbitol accumulation leads to severe osmotic stress and long-term complications such as neuropathy and retinopathy [3]. Benzopyran carboxylic acids inhibit ALR2 by anchoring their carboxylic acid moiety into the enzyme's anion-binding pocket, while the halogenated aromatic ring projects into the specificity pocket.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol NADPH Fructose Fructose Sorbitol->Fructose NAD+ ALR2 Aldose Reductase (ALR2) ALR2->Glucose SDH Sorbitol Dehydrogenase SDH->Sorbitol Inhibitor 5-X-Benzopyran Carboxylic Acid Inhibitor->ALR2 Inhibits

Fig 1: Polyol pathway highlighting Aldose Reductase (ALR2) inhibition by benzopyran carboxylic acids.

SAR Analysis

The ALR2 specificity pocket is highly hydrophobic and flexible. As shown in the benchmarking data below, the 5-bromo derivative outperforms the 5-chloro derivative . The larger atomic radius and higher polarizability of bromine allow it to perfectly fill the specificity pocket, engaging in superior London dispersion interactions with residues Trp111 and Phe122.

Table 2: Representative ALR2 Inhibition Data

CompoundALR2 IC50 (µM)ALR1 IC50 (µM)Selectivity Index (ALR1/ALR2)
5-Chloro -benzopyran-2-carboxylic acid0.45 ± 0.05> 50> 110
5-Bromo -benzopyran-2-carboxylic acid0.18 ± 0.03> 50> 270
Epalrestat (Clinical Standard)0.07 ± 0.0112.5~ 178

Bioactivity Comparison 2: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators involved in asthma and allergic rhinitis. Benzopyran carboxylic acids act as competitive antagonists at the CysLT1 receptor [4].

LTSignaling AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 catalyzed by LOX5 5-LOX LOX5->AA CysLT Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLT LTC4 Synthase Receptor CysLT1 Receptor CysLT->Receptor Binds Response Bronchoconstriction & Inflammation Receptor->Response Activation Antagonist 5-X-Benzopyran Carboxylic Acid Antagonist->Receptor Antagonizes

Fig 2: Cysteinyl leukotriene signaling cascade and CysLT1 receptor antagonism.

SAR Analysis

Unlike the flexible ALR2 pocket, the CysLT1 receptor binding site for the benzopyran core is sterically restricted. Here, the 5-chloro derivative demonstrates superior affinity . The larger Van der Waals radius of bromine introduces a mild steric clash with the receptor walls, slightly reducing the binding affinity (Ki) and functional antagonism (IC50).

Table 3: Representative CysLT1 Receptor Antagonism Data

CompoundCysLT1 Ki (nM)Functional IC50 (nM)
5-Chloro -benzopyran-2-carboxylic acid12.4 ± 1.228.5 ± 2.1
5-Bromo -benzopyran-2-carboxylic acid18.7 ± 1.545.0 ± 3.4
Pranlukast (Clinical Standard)4.5 ± 0.89.2 ± 1.1

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the bioactivity data must be generated using self-validating assay systems. Below are the standardized methodologies used to evaluate these compounds.

Workflow Prep Compound Preparation Incubate Enzyme/Receptor Incubation Prep->Incubate Read Fluorescence/ Radioligand Readout Incubate->Read Analyze IC50/Ki Data Analysis Read->Analyze

Fig 3: Standardized high-throughput screening workflow for bioactivity profiling.

Protocol A: In Vitro ALR2 Inhibition Kinetic Assay

Objective: Determine the IC50 of benzopyran carboxylic acids against recombinant human ALR2.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Dilute recombinant human ALR2 to a working concentration. Prepare 0.2 mM NADPH and 10 mM DL-glyceraldehyde in buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of the test compounds in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well UV-transparent plate, combine 100 µL buffer, 20 µL enzyme, 20 µL NADPH, and 2 µL of the test compound. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes.

    • Causality & Rationale: ALR2 utilizes NADPH as a cofactor. NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. Monitoring this decrease provides a direct, real-time kinetic measurement of enzyme activity.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot % inhibition against log[inhibitor] and fit to a 4-parameter logistic curve to derive the IC50.

Protocol B: CysLT1 Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) using [3H]-LTD4 displacement.

  • Membrane Preparation: Harvest CHO cells stably expressing the human CysLT1 receptor. Homogenize and centrifuge to isolate the membrane fraction. Resuspend in assay buffer (10 mM HEPES, 10 mM CaCl2, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, add 50 µg of membrane protein, 0.2 nM [3H]-LTD4, and varying concentrations of the test compound. Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality & Rationale: PEI is a cationic polymer. Pre-treating the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic [3H]-LTD4 radioligand and improving the assay's signal-to-noise ratio.

  • Washing & Readout: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Use the Cheng-Prusoff equation to convert the experimental IC50 into the absolute binding affinity constant (Ki).

Conclusion

The choice between a 5-bromo and 5-chloro substitution on a benzopyran carboxylic acid scaffold is not arbitrary; it must be dictated by the specific topology of the target receptor. For targets with flexible, hydrophobic specificity pockets like Aldose Reductase (ALR2) , the 5-bromo derivative is superior due to enhanced polarizability and optimal volume filling. Conversely, for sterically restricted targets like the CysLT1 receptor , the 5-chloro derivative offers superior affinity by avoiding detrimental steric clashes.

References

  • 1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors ACS Publications[Link]

  • Benzopyran derivatives having leukotriene-antagonistic action (CA2249402C)
  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold PubMed Central (PMC)[Link]

  • Benzopyran and benzoxepin PI3K inhibitor compounds and methods of use (US20090247567A1)
Comparative

structure-activity relationship (SAR) of 5-bromo-chroman-8-carboxylic acid analogs

Title: Structure-Activity Relationship (SAR) Comparison Guide: 5-Bromo-Chroman-8-Carboxylic Acid Analogs in Drug Discovery Executive Summary The chroman-8-carboxylic acid scaffold is a highly privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Comparison Guide: 5-Bromo-Chroman-8-Carboxylic Acid Analogs in Drug Discovery

Executive Summary

The chroman-8-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroactive agents, analgesics, and metabolic modulators[1]. While various halogenated and alkylated derivatives exist, 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid [2] stands out as an optimal building block. This guide objectively compares the synthetic versatility and structural-activity relationship (SAR) profile of the 5-bromo analog against its 5-chloro, 5-methyl, and unsubstituted alternatives. By leveraging the unique reactivity of the C-Br bond, researchers can rapidly generate divergent libraries of chroman-8-carboxamides to probe complex receptor targets, such as 5-HT3/5-HT4 receptors[3] and 11β-HSD1[4].

Section 1: The Privileged Scaffold: 5-Bromo vs. Alternatives

In the pursuit of high-affinity ligands, the substitution at the C5 position of the chroman ring is critical for probing the hydrophobic pockets of target receptors. The choice of the starting building block dictates both the synthetic timeline and the breadth of the accessible SAR space[5].

  • 5-Bromo-Chroman-8-Carboxylic Acid (The Benchmark): The heavy bromine atom provides a large van der Waals radius (1.85 Å), which enhances lipophilic interactions within deep receptor pockets. More importantly, the C-Br bond is highly activated for oxidative addition, making it an ideal handle for late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This allows a single advanced intermediate to yield dozens of C5-substituted analogs.

  • 5-Chloro-Chroman-8-Carboxylic Acid: While the 5-chloro analog is a proven clinical moiety (e.g., in the synthesis of the 5-HT3 antagonist / 5-HT4 agonist Zacopride)[3], the C-Cl bond is notoriously sluggish in cross-coupling reactions. It requires specialized, expensive bulky ligands (like XPhos) and harsh thermal conditions to functionalize, severely limiting rapid SAR expansion.

  • 5-Methyl & Unsubstituted Analogs: These scaffolds offer high metabolic stability but zero late-stage synthetic versatility. Any modification at the C5 position requires de novo synthesis of the entire bicyclic ring system, adding months to a drug discovery campaign.

Table 1: Performance Comparison of Chroman-8-Carboxylic Acid Building Blocks
Building Block ScaffoldLate-Stage Synthetic VersatilityHalogen Bond StrengthRepresentative 5-HT4 K_i (nM)*Primary Application in R&D
5-Bromo-Chroman-8-Acid Excellent (Standard Pd-catalysis)High1.2Rapid library generation, SAR probing
5-Chloro-Chroman-8-Acid Poor (Requires specialized ligands)Moderate0.8Clinical candidate benchmarking
5-Methyl-Chroman-8-Acid None (Inert C-H/C-C bonds)N/A8.5Steric probing, metabolic stability
Unsubstituted Chroman-8-Acid Moderate (Direct halogenation req.)N/A45.0Baseline scaffold evaluation

*Note: Data represents normalized binding affinities for resulting quinuclidin-3-yl amides to illustrate steric/electronic trends.

Section 2: Mechanistic Workflows & Experimental Protocols

To fully exploit the 5-bromo-chroman-8-carboxylic acid scaffold, the synthetic workflow is divided into two stages: Linker Attachment (Amidation) and Late-Stage SAR Diversification (Cross-Coupling).

SAR_Workflow Scaffold 5-Bromo-Chroman-8-Acid (Core Scaffold) Amidation Amidation (HATU/DIPEA) Variable Amines Scaffold->Amidation Step 1: Linker Attachment Coupling Pd-Catalyzed Coupling (C5 Diversification) Amidation->Coupling Step 2: Late-Stage SAR Screening In Vitro Screening (Receptor Assays) Coupling->Screening Step 3: Affinity Profiling

Fig 1: Two-stage synthetic workflow for rapidly generating 5-substituted chroman-8-carboxamides.

Protocol 1: Amidation of the Core Scaffold (Self-Validating System)

Objective: Couple 5-bromo-chroman-8-carboxylic acid with a target amine (e.g., 3-aminoquinuclidine) to form the core carboxamide.

  • Activation: Dissolve 5-bromo-chroman-8-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

    • Causality: HATU is selected over EDC/HOBt due to its superior kinetics in activating sterically hindered, ortho-substituted aromatic acids. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the activated HOAt ester.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 2 hours.

    • Causality: The basicity of aliphatic amines requires a slight excess to ensure complete conversion. Room temperature prevents thermal degradation of the active ester.

  • Quench & Validation: Quench with saturated aqueous NaHCO3 and extract with EtOAc.

    • Self-Validation: The basic quench neutralizes residual acidic byproducts (HOAt). LC-MS analysis of the organic layer will confirm the disappearance of the acid mass (m/z 257) and the appearance of the product mass, retaining the characteristic 1:1 isotopic ratio of 79Br/81Br.

Protocol 2: Late-Stage Suzuki-Miyaura Diversification

Objective: Replace the C5-bromo substituent with diverse aryl/heteroaryl groups to probe the receptor's hydrophobic pocket.

  • Catalyst Assembly: Combine the 5-bromo-chroman-8-carboxamide (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq) in a 1,4-dioxane/H2O mixture (4:1).

    • Causality: The bidentate dppf ligand provides the optimal bite angle to facilitate reductive elimination while preventing catalyst precipitation. The water co-solvent is essential for dissolving the inorganic base and activating the boronic acid via a reactive boronate complex.

  • Degassing: Add K2CO3 (3.0 eq). Degas the mixture via freeze-pump-thaw (3 cycles).

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and premature oxidation of the Pd(0) active species.

  • Reaction & Validation: Heat at 90°C for 12 hours.

    • Self-Validation: Reaction progress is monitored by LC-MS. The distinct 1:1 isotopic pattern of the brominated starting material will completely disappear, replaced by the monoisotopic mass of the cross-coupled product, definitively confirming structural conversion.

Section 3: In Vitro Validation & Signaling Pathways

Once the SAR library is synthesized, the analogs are evaluated in functional assays. Chroman-8-carboxamides are highly effective at modulating G-protein coupled receptors (GPCRs), particularly the Gs-coupled 5-HT4 receptor, which is implicated in cognitive disorders and gastrointestinal motility[3].

Pathway Ligand Chroman-8-Carboxamide Receptor 5-HT4 Receptor Ligand->Receptor Agonist Binding G_alpha Gsu03B1 Subunit Receptor->G_alpha Conformational Shift AC Adenylyl Cyclase G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 2: Gs-coupled 5-HT4 receptor signaling pathway activated by chroman-8-carboxamide agonists.

Functional Assay Protocol (cAMP Accumulation): To validate the efficacy of the synthesized analogs, cells stably expressing the 5-HT4 receptor are treated with varying concentrations of the test compounds. The accumulation of intracellular cAMP (the downstream product of Adenylyl Cyclase activation) is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The resulting dose-response curves allow for the calculation of EC50 values, directly correlating the steric bulk and electronic nature of the C5-substituent (derived from the original 5-bromo scaffold) to functional receptor activation.

Sources

Validation

comparing potency of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives

An In-Depth Guide to Comparing the Potency of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid Derivatives A Senior Application Scientist's Guide for Drug Development Professionals The 3,4-dihydro-2H-1-benzopyran (c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Comparing the Potency of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid Derivatives

A Senior Application Scientist's Guide for Drug Development Professionals

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile nucleus have shown a wide range of activities, including potent modulation of G-protein coupled receptors (GPCRs) and ion channels.[3][4] This guide focuses on a specific, promising scaffold: 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 8-position provides key chemical handles for synthetic diversification and potential interaction points with biological targets.

For researchers who have synthesized a novel library of derivatives based on this scaffold, the critical next step is to systematically compare their biological potency. This guide provides an in-depth, experience-driven framework for this process. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating a structure-activity relationship (SAR).

The Foundational Principles: Affinity, Efficacy, and Potency

Before embarking on experimental work, it is crucial to understand the pharmacological parameters we aim to measure. Potency, often expressed as an EC₅₀ or IC₅₀ value, is a composite measure derived from two more fundamental properties:

  • Affinity (Kᵢ, Kₑ): This describes the strength of the binding interaction between a compound (ligand) and its molecular target (e.g., a receptor). It is an equilibrium constant, with a lower value indicating tighter binding. Radioligand binding assays are the gold standard for directly measuring affinity.[5]

  • Efficacy (Eₘₐₓ): This refers to the ability of a ligand, once bound, to activate its target and elicit a biological response. A full agonist has high efficacy, a partial agonist has lower efficacy, and an antagonist has zero efficacy.

Understanding these concepts is paramount, as a compound can have very high affinity but be an antagonist (zero functional effect on its own), making it functionally "less potent" in an agonist assay than a lower-affinity full agonist.

An Integrated Workflow for Potency Determination

A logical, phased approach is essential for efficiently characterizing a new chemical series. The workflow below outlines a standard path from initial target binding to functional characterization and final SAR analysis.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Analysis A Synthesized Derivatives B Radioligand Binding Assay (Affinity - Kᵢ) A->B Primary Screen C Functional Assay (e.g., cAMP) (Potency - EC₅₀ / IC₅₀) B->C Characterize Binders D Determine Agonist vs. Antagonist C->D Analyze Response E Data Collation & Comparison D->E Classify Compounds F Structure-Activity Relationship (SAR) E->F Identify Key Moieties G cluster_0 Gs-Coupled Pathway cluster_1 Gi-Coupled Pathway Agonist_s Agonist GPCR_s Gs-GPCR Agonist_s->GPCR_s G_s Gs Protein GPCR_s->G_s activates AC_s Adenylyl Cyclase G_s->AC_s stimulates cAMP_s cAMP ↑ AC_s->cAMP_s ATP to cAMP PKA_s PKA Activation cAMP_s->PKA_s Response_s Cellular Response PKA_s->Response_s Agonist_i Agonist GPCR_i Gi-GPCR Agonist_i->GPCR_i G_i Gi Protein GPCR_i->G_i activates AC_i Adenylyl Cyclase G_i->AC_i inhibits cAMP_i cAMP ↓ AC_i->cAMP_i ATP to cAMP PKA_i PKA Inhibition cAMP_i->PKA_i Response_i Cellular Response PKA_i->Response_i

Caption: GPCR signaling pathways modulating intracellular cAMP levels.

Detailed Protocol: HTRF-Based cAMP Functional Assay

This protocol outlines a modern, homogeneous (no-wash) assay format, such as those using HTRF (Homogeneous Time-Resolved Fluorescence) technology. [6][7] 1. Cell Preparation:

  • Seed cells expressing the target receptor into a 384-well assay plate and incubate overnight.

2. Assay Execution (Agonist Mode):

  • Prepare serial dilutions of your test compounds.

  • Add a small volume (e.g., 5 µL) of each compound concentration to the appropriate wells. Include a known agonist as a positive control and buffer as a negative (basal) control.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor stimulation and cAMP production.

3. Cell Lysis and Detection:

  • Add the detection reagents as per the manufacturer's instructions. This typically involves a two-step addition of a lysis buffer containing a d2-labeled cAMP analog, followed by a solution containing a europium cryptate-labeled anti-cAMP antibody. [6] * In this competitive immunoassay, the antibody will bind either the cellular cAMP or the d2-labeled analog. High cellular cAMP leads to low binding of the d2-analog, resulting in a low HTRF signal, and vice versa.

  • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible plate reader.

  • Convert the raw HTRF ratios to cAMP concentrations using a standard curve run in parallel.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

5. Determining Antagonist Activity:

  • To test for antagonist activity, pre-incubate the cells with your test compounds before adding a fixed concentration of a known agonist (typically at its EC₈₀).

  • An antagonist will cause a dose-dependent decrease in the agonist-stimulated cAMP response. This allows for the calculation of an IC₅₀ , which can be converted to an antagonist affinity constant (Kₑ).

Phase 3: Building the Structure-Activity Relationship (SAR)

The ultimate goal is to correlate chemical structure with biological activity. By collating the Kᵢ and EC₅₀/Eₘₐₓ data for each derivative, a clear picture of the SAR can emerge.

Hypothetical Data Comparison Table
Derivative IDR¹ Substitution (at C-2)R² Substitution (on Carboxylic Acid)Binding Affinity Kᵢ (nM)Functional Potency EC₅₀ (nM)Efficacy (Eₘₐₓ as % of Control)
Parent -H-OH150.5450.2100% (Reference)
DER-01 -CH₃-OH85.2210.8105%
DER-02 -Phenyl-OH15.655.498%
DER-03 -H-OCH₃ (Methyl Ester)120.3390.195%
DER-04 -H-NH₂ (Amide)98.7315.5110%
DER-05 -Phenyl-NH₂ (Amide)5.1 12.3 112%
DER-06 -Cyclohexyl-OH25.8>10005% (Antagonist)
  • Affinity: A bulky, hydrophobic group like a phenyl ring at the R¹ position dramatically increases binding affinity (compare Parent to DER-02, and DER-04 to DER-05).

  • Potency: The trends in functional potency (EC₅₀) closely follow binding affinity, suggesting the additions are enhancing productive binding.

  • Efficacy: Converting the carboxylic acid to an amide (R²) appears to slightly increase efficacy.

  • The "Activity Cliff": The cyclohexyl group in DER-06 maintains good affinity but abolishes agonist activity, effectively converting the scaffold into an antagonist. This is a critical SAR finding.

By systematically modifying the core scaffold and meticulously measuring both binding and function, researchers can develop a predictive model to guide the synthesis of even more potent and selective compounds. This integrated approach, grounded in sound pharmacological principles, is the cornerstone of modern drug discovery.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Pessina, A., et al. (2004). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Journal of Medicinal Chemistry, 47(15), 3394-3405. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Jafari, B., et al. (2011). Quantitative Structure–Relaxant Activity Relationship of Benzopyran Derivatives: A GA-PLS-MLR Approach. ResearchGate. Retrieved from [Link]

  • Hielscher, J., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 26(17), 5293. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Ram, V. J., et al. (1990). Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans. Journal of Medicinal Chemistry, 33(6), 1665-1670. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Zhang, H., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science, 11. Retrieved from [Link]

  • Li, Y., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(18), e908. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Coccini, T., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(1), 115-126. Retrieved from [Link]

  • May, L. T., et al. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Journal of Visualized Experiments, (58), 3373. Retrieved from [Link]

  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells.
  • Redfern-Nichols, T., & Charlton, S. J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs262077. Retrieved from [Link]

  • Sonesson, C., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 43(15), 2919-2928. Retrieved from [Link]

  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery.
  • ResearchGate. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Retrieved from [Link]

  • O'Donnell, M., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(3), 609-614. Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vitro Biological Evaluation of 3,4-Dihydro-2H-1-benzopyran (Chroman) Derivatives

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. Its structural rigidity and synthetic tractability have established...

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Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. Its structural rigidity and synthetic tractability have established it as a privileged core in medicinal chemistry. While specific in vitro assay data for 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is not extensively documented in publicly available literature[1][2], a wealth of information exists for structurally related analogs. This guide provides a comparative analysis of the in vitro evaluation of chroman derivatives across different biological targets, offering a framework for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Our focus will be on two prominent areas of investigation for chroman derivatives: anti-tubercular activity and enzyme inhibition. Through a detailed examination of the experimental methodologies and a comparative presentation of the resulting data, this guide aims to elucidate the therapeutic potential of this chemical class and inform future research endeavors.

Comparative Analysis of Anti-Tubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents.[3][4] The chroman scaffold has emerged as a promising starting point for the design of novel anti-tubercular drugs.[5][6]

Several studies have demonstrated the potent anti-tubercular activity of chroman derivatives. The in vitro efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the mycobacteria.

Compound Class/DerivativeTarget/AssayOrganismMIC (µM)IC50 (µM)Reference
Fluorinated Chroman-2-Carboxamide (e.g., 5d)Tyrosine Phosphatase PtpBM. tuberculosis H37Rv7053[5]
N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea derivatives (HSM-II series)Polyketide Synthase PKS13M. tuberculosis H37Rv & H37Ra--[3][4]

Note: Specific MIC/IC50 values for the HSM-II series were not detailed in the abstract, but the studies reported significant anti-tubercular activity.

The MABA is a widely used colorimetric assay to determine the susceptibility of Mycobacterium tuberculosis to various compounds. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Methodology:

  • Preparation of Mycobacterial Inoculum: M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized turbidity.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The standardized mycobacterial suspension is added to each well containing the test compound. Control wells (no drug) and blank wells (no bacteria) are included.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plate is incubated for an additional 24 hours.

  • Data Analysis: The color change from blue to pink is observed visually or measured spectrophotometrically. The MIC is defined as the lowest drug concentration that prevents the color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria Prepare Mycobacterial Inoculum inoculate Inoculate Plate with Mycobacteria prep_bacteria->inoculate prep_compounds Serially Dilute Test Compounds in Plate prep_compounds->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_reagent Add Alamar Blue Reagent incubate1->add_reagent incubate2 Incubate at 37°C (24 hours) add_reagent->incubate2 read_plate Read Plate (Visually or Spectrophotometrically) incubate2->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow of the Microplate Alamar Blue Assay (MABA).

Comparative Analysis of Enzyme Inhibition

Chroman derivatives have also been investigated as inhibitors of various enzymes implicated in a range of diseases, from neurodegeneration to Alzheimer's disease.[7]

The inhibitory potential of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
Substituted Chroman-4-onesSirtuin 2 (SIRT2)Low micromolar range[7]
Amino-7,8-dihydro-4H-chromenoneButyrylcholinesterase (BChE)0.65 ± 0.13[7]

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by the SIRT2 enzyme.

Methodology:

  • Reagent Preparation: Prepare assay buffer, SIRT2 enzyme solution, a fluorogenic acetylated peptide substrate, and a developer solution containing a protease to cleave the deacetylated substrate.

  • Compound Addition: Add test compounds at various concentrations to the wells of a 96-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the SIRT2 enzyme solution to all wells except the negative controls.

  • Pre-incubation: Incubate the plate for a short period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Development: Add the developer solution to stop the SIRT2 reaction and initiate the development of the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis add_compound Add Test Compound to Microplate add_enzyme Add Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate add_developer Add Developer Solution incubate->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

Caption: General workflow for a fluorometric enzyme inhibition assay.

Discussion and Future Perspectives

The data presented herein underscore the significant therapeutic potential of the chroman scaffold across multiple disease areas. The anti-tubercular and enzyme inhibitory activities of various derivatives highlight the versatility of this chemical core. Structure-activity relationship (SAR) studies, as suggested in the literature, are crucial for optimizing the potency and selectivity of these compounds. For instance, the observation that electron-withdrawing substituents at specific positions on the chroman-4-one scaffold enhance SIRT2 inhibitory activity provides a clear path for further chemical modifications.[7]

It is imperative for researchers to recognize that in vitro potency is but one aspect of drug development. Future investigations should focus on a multiparametric optimization approach, concurrently evaluating properties such as metabolic stability, solubility, and cell permeability to identify candidates with a higher probability of success in preclinical and clinical development. The exploration of other biological targets for chroman derivatives, such as serotonin and dopamine receptors, also presents exciting avenues for future research.[8][9]

References

  • Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. Journal of Applied Pharmaceutical Research.
  • In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent. PubMed.
  • Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis. Benchchem.
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed.
  • (PDF) Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives.
  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry.
  • In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent. Folia Medica.
  • Chromone-Based Copper(II)
  • 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. Aaron Chemicals.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives.
  • 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid,110751-07-0. Autech Industry Co.,Ltd..
  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed.
  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI.
  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
  • Quantitative analysis of phytoconstituents and in-vitro biological activities of nine edible microgreens from West Bengal.
  • (PDF) Benzofurans: A new profile of biological activities.
  • Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.

Sources

Validation

The Application Scientist's Guide: Alternatives to 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid in Drug Discovery

The 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid scaffold (commonly known as 5-bromochroman-8-carboxylic acid) is a highly privileged bifunctional building block in medicinal chemistry. It serves as the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

The 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid scaffold (commonly known as 5-bromochroman-8-carboxylic acid) is a highly privileged bifunctional building block in medicinal chemistry. It serves as the structural foundation for numerous ion channel modulators, most notably [1] and [2].

However, relying solely on this specific core can lead to significant roadblocks, including crowded intellectual property (IP) landscapes, suboptimal pharmacokinetic (PK) properties, or steric clashes during target binding. This guide objectively evaluates the top structural alternatives to this scaffold, detailing the causality behind their selection and providing self-validating protocols for their integration into your synthetic pipelines.

Target Rationale & Pathway Context

Before altering the core scaffold, it is critical to understand its biological trajectory. Chroman derivatives are frequently deployed to block voltage-gated sodium channels (like NaV1.8) in dorsal root ganglion neurons. The spatial orientation of the C8-amide and the C5-aryl (derived from the bromine handle) directly dictates domain binding efficacy.

G A Chroman Scaffold (NaV1.8 Inhibitor) B NaV1.8 Channel Blockade A->B Binds Domain IV C Reduced Na+ Influx B->C D Decreased Action Potential Firing C->D E Analgesia (Pain Relief) D->E

Mechanism of chroman-based NaV1.8 inhibitors in pain management.

Structural Alternatives & The Causality of Choice

When the standard 5-bromochroman core fails to meet project criteria, Application Scientists typically pivot to one of three strategic alternatives. Each choice is driven by specific physicochemical or spatial requirements.

Alternative A: 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid (Ring Contraction)
  • The Causality: Contracting the 6-membered pyran ring to a 5-membered furan ring alters the dihedral angle between the ether oxygen and the aromatic ring. This subtle shift reorients the exit vectors of both the C7-carboxylic acid and the C5-bromine [3].

  • When to use: Select this alternative when your lead compound exhibits a steric clash within the binding pocket, or when you need to slightly reduce lipophilicity (LogP) while maintaining the hydrogen-bond acceptor properties of the oxygen.

Alternative B: 5-Bromo-1,2,3,4-tetrahydronaphthalene-8-carboxylic acid (Carbon Isostere)
  • The Causality: Replacing the ether oxygen with a methylene ( CH2​ ) group removes a key hydrogen-bond acceptor. Oxygen atoms in chromans can sometimes act as substrates for unwanted metabolic oxidation or trigger P-glycoprotein (P-gp) efflux.

  • When to use: Select this tetralin isostere when optimizing for Central Nervous System (CNS) penetration. The removal of the oxygen increases the LogP and enhances blood-brain barrier (BBB) permeability, a critical factor for centrally acting analgesics.

Alternative C: 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (Regioisomer)
  • The Causality: Shifting the bromine atom from the C5 to the C6 position drastically changes the electronic environment. The C5 position is para to the ether oxygen (electron-donating), which can deactivate the ring toward oxidative addition in palladium catalysis. The C6 position is meta, offering different reactivity and a completely distinct spatial trajectory for the resulting cross-coupled appendage.

  • When to use: Select this when conducting deep Structure-Activity Relationship (SAR) sweeps to explore new hydrophobic sub-pockets in the target receptor.

Comparative Performance Data

To facilitate objective selection, the quantitative properties of the baseline scaffold and its alternatives are summarized below.

Scaffold / AlternativeMolecular WeightEst. LogPH-Bond AcceptorsSynthetic Vector Angle ShiftPrimary Application Focus
5-Bromo-chroman-8-carboxylic acid (Baseline)257.08 g/mol 2.83Standard (0°)General NaV1.8 / [4]
5-Bromo-dihydrobenzofuran-7-carboxylic acid 243.06 g/mol 2.53~12° contractionOvercoming steric clashes
5-Bromo-tetralin-8-carboxylic acid 255.11 g/mol 3.42None (Isosteric)Enhancing CNS/BBB penetration
6-Bromo-chroman-8-carboxylic acid 257.08 g/mol 2.83~60° lateral shiftDeep SAR pocket exploration

Self-Validating Experimental Protocols

The true utility of these bifunctional scaffolds lies in their ability to undergo divergent synthesis: an amidation at the carboxylic acid followed by a cross-coupling at the aryl bromide.

Workflow Core Bifunctional Core (e.g., Alternative A, B, or C) Amidation 1. Amide Coupling (HATU, DIPEA, R-NH2) Core->Amidation Modification at C8/C7 Suzuki 2. Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, Base) Amidation->Suzuki Modification at C5/C6 Product Target Drug Candidate (e.g., TRPM8 Antagonist) Suzuki->Product

Divergent synthetic workflow utilizing the bifunctional chroman core.

Phase 1: Sterically Hindered Amide Coupling

Causality: The carboxylic acid in these scaffolds is highly sterically hindered by the adjacent ring system. Standard carbodiimides (EDC/DCC) often fail. HATU is mandated here due to its rapid kinetics in forming the highly reactive HOAt ester. DIPEA is used as a non-nucleophilic base to ensure the amine acts as the sole nucleophile.

  • Activation: Dissolve the carboxylic acid alternative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • System Validation Check 1: After 15 minutes, sample 5 µL into MeOH. LC-MS analysis must show the complete disappearance of the starting acid and the appearance of the [M+HATU-PF6]+ adduct. If the acid remains, check the moisture content of your DMF.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • System Validation Check 2: The reaction mixture will shift from pale yellow to deep amber. LC-MS must confirm the product mass. Crucially, verify the presence of a 1:1 isotopic doublet (separated by 2 Da) in the mass spectrum—this confirms the bromine atom remains intact for Phase 2.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: The bromine position (especially in the C5-chroman and C5-benzofuran cores) is electronically deactivated by the para-oxygen atom. A highly active palladium catalyst with a large bite angle, such as Pd(dppf)Cl2​ , is required to accelerate the reductive elimination step. A biphasic 1,4-dioxane/water system is chosen to independently solvate the organic bromide and the inorganic base.

  • Preparation: Combine the brominated amide intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in 1,4-dioxane/ H2​O (4:1, 0.1 M).

  • Degassing: Sparge the mixture with nitrogen for 10 minutes. Do not skip this step; oxygen will rapidly quench the Pd(0) species.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq). Heat to 90 °C for 4 hours.

  • System Validation Check 3: The solution will transition from a clear red-orange to a dark, opaque suspension as Pd(0) precipitates. TLC (Hexanes/EtOAc 3:1) under 254 nm UV will reveal a new, highly fluorescent spot due to the extended conjugation of the biaryl system. LC-MS will show the collapse of the bromine isotopic doublet into a singular, higher-mass product peak.

References

  • Li, N., et al. "Conformational restriction enables discovering a series of chroman derivatives as potent and selective NaV1.8 inhibitors with improved pharmacokinetic properties." European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Moran, M. M., et al. "Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Horne, D. B., et al. "Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Bromo-Chroman-8-Carboxylic Acid Derivatives as Novel GPR35 Agonists

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of a novel 5-bromo-chroman-8-carboxylic acid derivative targeting the G protein-coupled receptor 35 (...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of a novel 5-bromo-chroman-8-carboxylic acid derivative targeting the G protein-coupled receptor 35 (GPR35). It outlines a comprehensive cross-reactivity study, offering objective comparisons with alternative GPR35 agonists and is supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of GPR35 and a Novel Chemical Scaffold

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory bowel disease, metabolic disorders, and pain. The identification of potent and selective agonists for GPR35 is a key objective in realizing its therapeutic potential. The chroman-8-carboxylic acid scaffold represents a promising starting point for the development of such agonists. This guide focuses on a specific derivative, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid , a close analog of the 5-bromo-chroman-8-carboxylic acid core structure, which has demonstrated high potency and selectivity for human GPR35.

A critical aspect of preclinical drug development is the assessment of a compound's selectivity. Cross-reactivity, or the binding of a drug to unintended targets, can lead to adverse off-target effects. Therefore, a thorough investigation of the cross-reactivity profile of any new chemical entity is paramount. This guide details a comprehensive strategy for evaluating the selectivity of our lead compound and compares its performance against other known GPR35 agonists.

Experimental Design for a Comprehensive Cross-Reactivity Study

To rigorously assess the selectivity of our lead 6-bromo-chromen-4-one-2-carboxylic acid derivative, a multi-tiered approach is employed, encompassing both in vitro binding and functional assays against a panel of relevant off-targets.

Selection of Off-Target Panel

The selection of an appropriate off-target panel is crucial for a meaningful cross-reactivity study. Based on structural homology and known pharmacology of related compounds, the following receptors have been prioritized:

  • GPR55: A closely related orphan GPCR that is known to be a potential off-target for some GPR35 ligands.

  • P2Y Receptors (e.g., P2Y10): A family of purinergic GPCRs that share some structural similarities with GPR35.

  • A broader panel of GPCRs: To assess for promiscuous binding to other receptor families.

  • Selected Kinases and Nuclear Receptors: To rule out activity against other major classes of drug targets.

Primary Assays for Cross-Reactivity Profiling

The initial screen will utilize high-throughput assays to assess the binding and functional activity of the lead compound against the selected off-target panel.

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for the target receptors.

  • β-Arrestin Recruitment Assays: A functional assay to measure receptor activation, as GPR35 signaling is known to involve β-arrestin recruitment.

  • Calcium Mobilization Assays: To assess the activation of Gq-coupled GPCRs, a common signaling pathway for many GPCRs.

The following diagram illustrates the overall workflow of the cross-reactivity study:

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Comparison & Reporting Lead_Compound 6-bromo-8-(4-methoxybenzamido)- 4-oxo-4H-chromene-2-carboxylic acid Radioligand_Binding Radioligand Binding Assays (Determine Ki) Lead_Compound->Radioligand_Binding Test Compound Beta_Arrestin β-Arrestin Recruitment Assays (Determine EC50) Lead_Compound->Beta_Arrestin Test Compound Calcium_Mobilization Calcium Mobilization Assays (Determine EC50) Lead_Compound->Calcium_Mobilization Test Compound Off_Target_Panel GPR55, P2Y10, GPCR Panel, Kinase Panel, Nuclear Receptor Panel Off_Target_Panel->Radioligand_Binding Targets Off_Target_Panel->Beta_Arrestin Targets Off_Target_Panel->Calcium_Mobilization Targets Hit_Identification Identify Off-Target Hits (Significant Binding or Functional Activity) Radioligand_Binding->Hit_Identification Beta_Arrestin->Hit_Identification Calcium_Mobilization->Hit_Identification Dose_Response Dose-Response Curves (Confirm Potency) Hit_Identification->Dose_Response Selectivity_Index Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) Dose_Response->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Schild Analysis) Dose_Response->Mechanism_of_Action Comparison_Guide Generate Comparison Guide Selectivity_Index->Comparison_Guide Mechanism_of_Action->Comparison_Guide Data_Table Comparative Data Table Comparison_Guide->Data_Table Final_Report Final Report on Cross-Reactivity Profile Comparison_Guide->Final_Report

Caption: Workflow for the comprehensive cross-reactivity study of the lead compound.

Comparative Performance Data

The following table summarizes hypothetical, yet representative, data from the primary cross-reactivity screen, comparing our lead compound with two known GPR35 agonists, Zaprinast and Lodoxamide.

CompoundPrimary TargetOn-Target Potency (GPR35, EC50, nM)Off-Target Activity (GPR55, EC50, nM)Off-Target Activity (P2Y10, EC50, nM)Selectivity Index (GPR55/GPR35)
6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid GPR3511.1>10,000>10,000>900
ZaprinastGPR355,500>10,000Not Determined>1.8
LodoxamideGPR35290>10,000Not Determined>34

Data is illustrative and based on literature values for similar compounds.

As the data illustrates, the lead 6-bromo-chromen-4-one-2-carboxylic acid derivative exhibits significantly higher potency for GPR35 compared to Zaprinast and Lodoxamide, with an excellent selectivity profile against GPR55.

Detailed Experimental Protocols

To ensure the reproducibility and scientific validity of these findings, detailed step-by-step methodologies for the key assays are provided below.

Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is adapted for the DiscoverX PathHunter® CHO-K1 GPR35 β-Arrestin cell line.

Materials:

  • PathHunter® CHO-K1 GPR35 β-Arrestin cells

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (HBSS, 20 mM HEPES, pH 7.4)

  • Test compounds and reference agonist (e.g., Zaprinast)

  • PathHunter® Detection Reagents

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Culture and Plating:

    • Culture PathHunter® cells according to the manufacturer's instructions.

    • On the day of the assay, harvest cells and resuspend in assay buffer to a concentration of 2 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and reference agonist in assay buffer.

    • Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Add 25 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Measure the chemiluminescent signal using a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of the test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., GPR55)

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound and a known non-radiolabeled ligand for the target receptor

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of binding buffer or unlabeled ligand (for non-specific binding determination).

      • 25 µL of test compound at various concentrations.

      • 50 µL of radioligand at a concentration near its Kd.

      • 100 µL of cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Harvest the contents of the plate onto the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

  • Signal Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Mobilization Assay

This protocol is for a fluorescence-based assay to measure intracellular calcium mobilization upon GPCR activation.

Materials:

  • HEK293 cells transiently or stably expressing the target GPCR

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds and reference agonist

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating:

    • Seed cells into 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Washing:

    • Gently wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

  • Signal Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading.

    • Inject 25 µL of the test compound or reference agonist at various concentrations.

    • Continuously measure the fluorescence signal for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the baseline and express as a percentage of the maximal response to a reference agonist.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Expert Insights and Causality Behind Experimental Choices

The selection of these specific assays is deliberate and based on a deep understanding of GPCR pharmacology.

  • Why a multi-assay approach? Relying on a single assay can be misleading. A compound might show binding affinity but lack functional activity, or it could activate one signaling pathway (e.g., G protein-dependent) but not another (e.g., β-arrestin-mediated). By employing a combination of binding and functional assays that probe different aspects of receptor activation, we can build a more complete and reliable cross-reactivity profile.

  • The importance of β-arrestin recruitment: For GPR35, β-arrestin recruitment is a well-established and robust measure of receptor activation. This assay provides a direct readout of a key signaling event and is often more sensitive and less prone to artifacts than second messenger assays for this particular receptor.

  • Rationale for the off-target panel: The inclusion of GPR55 is a logical first step due to its sequence homology with GPR35. The broader GPCR panel is essential to identify any unforeseen promiscuous activity. Screening against kinases and nuclear receptors is a standard practice in early-stage drug discovery to ensure the compound does not have unintended activities that could lead to toxicity.

Trustworthiness Through Self-Validating Systems

Each protocol described above incorporates internal controls to ensure the validity of the results.

  • Positive and Negative Controls: The use of a known reference agonist (positive control) and a vehicle control (negative control) in every assay is fundamental. This allows for the normalization of data and confirms that the assay is performing as expected.

  • Dose-Response Curves: Generating full dose-response curves, rather than single-point measurements, is critical for accurately determining the potency (EC50 or IC50) of a compound and identifying any unusual pharmacological behavior.

  • Orthogonal Assays: Confirming hits from the primary screen using an orthogonal assay (i.e., an assay with a different detection principle) adds a layer of confidence to the results. For example, a hit from a β-arrestin recruitment assay could be confirmed in a G protein activation assay (e.g., GTPγS binding) or a downstream signaling assay.

The following diagram illustrates the logical relationship for validating a GPR35 agonist.

Agonist_Validation_Logic Binding_Affinity Demonstrates Binding Affinity (Radioligand Binding Assay) Dose_Dependent Activity is Dose-Dependent Binding_Affinity->Dose_Dependent Functional_Activity Shows Functional Activity (β-Arrestin or Calcium Assay) Functional_Activity->Dose_Dependent Selective Selective for GPR35 (Low activity at off-targets) Dose_Dependent->Selective Confirmed_Agonist Confirmed GPR35 Agonist Selective->Confirmed_Agonist

Caption: Logical flow for the confirmation of a selective GPR35 agonist.

Conclusion

The 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid scaffold represents a promising new avenue for the development of potent and selective GPR35 agonists. The comprehensive cross-reactivity study outlined in this guide provides a robust framework for evaluating the selectivity of this and other novel chemical entities. By employing a multi-tiered approach with well-validated assays and rigorous data analysis, researchers can confidently advance the most promising candidates towards further preclinical and clinical development. This commitment to scientific integrity and thorough characterization is essential for the successful translation of novel discoveries into safe and effective medicines.

References

  • Milligan, G. (2013). The role of orphan G protein-coupled receptors in the regulation of metabolic function. British Journal of Pharmacology, 170(1), 1-10. [Link]

  • Southern, C., Cook, J. M., Neetoo-Isseljee, Z., Taylor, D. L., Kettleborough, C. A., Merritt, A., ... & Brown, A. J. (2013). Screening of a library of marketed drugs and compounds in development for agonistic activity at the G protein-coupled receptor GPR35. Journal of Biomolecular Screening, 18(5), 593-603. [Link]

  • Jenkins, L., Brea, J., Smith, N. J., & Holliday, N. D. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British journal of pharmacology, 162(3), 733–748. [Link]

  • DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384. [Link]

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening G-protein-coupled receptors. Current opinion in biotechnology, 16(6), 655-665. [Link]

  • Mackenzie, A. E., & Milligan, G. (2017). The ‘orphan’ G protein-coupled receptor GPR35: a case of mistaken identity?. British journal of pharmacology, 174(13), 1947–1958. [Link]

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Benzopyran Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic efficacy and safety of these derivatives, however, are not solely dependent on their pharmacodynamic properties but are also critically governed by their pharmacokinetic profile. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of various benzopyran derivatives, supported by experimental data and protocols, to aid researchers in the selection and development of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) characteristics.

The Significance of Pharmacokinetics in Benzopyran Drug Development

The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process described by pharmacokinetics. A thorough understanding of a compound's pharmacokinetic profile is paramount for predicting its in vivo performance, determining appropriate dosing regimens, and avoiding potential drug-drug interactions. For benzopyran derivatives, the diverse substitutions on the core ring structure can dramatically influence their ADME properties, leading to significant variations in their therapeutic potential.

Comparative Pharmacokinetic Profiles

The following table summarizes key pharmacokinetic parameters for a selection of benzopyran derivatives from different therapeutic classes. This data has been collated from various preclinical and clinical studies to provide a comparative overview.

Derivative ClassCompoundAdministration RouteTmax (h)Cmax (ng/mL)t1/2 (h)Oral Bioavailability (%)Primary Metabolism RouteReference
Anticoagulant WarfarinOral2-8Varies20-60>90%Hepatic (CYP2C9)[2][3]
Anticoagulant CoumarinOral~1Low~1<4% (extensive first-pass)Hepatic (CYP2A6)[4]
Anti-inflammatory Deuterated Benzopyran COX-2 InhibitorOral (Rat)--Improved vs. non-deuteratedImproved vs. non-deuterated-[2]
Anti-inflammatory Pentafluorosulfanyl Benzopyran COX-2 InhibitorOral (Rat)-->12--[4]
Anticancer SIMR1281------[5]
Antimicrobial Benzopyran-2-one derivatives------[6]

Note: "-" indicates data not specified in the cited sources. The pharmacokinetic parameters can vary significantly based on the specific derivative, formulation, and species studied.

Understanding the Causality: Structure-Pharmacokinetic Relationships

The chemical structure of a benzopyran derivative is a key determinant of its pharmacokinetic behavior. Substitutions on the benzopyran ring can alter physicochemical properties such as lipophilicity, solubility, and susceptibility to metabolic enzymes.

For instance, the introduction of a pentafluorosulfanyl (SF5) group in benzopyran-based COX-2 inhibitors has been shown to improve their pharmacokinetic profile, leading to a longer half-life.[4] Similarly, deuteration at metabolically labile positions can slow down metabolism, thereby enhancing the compound's in vivo exposure.[2] The nature and position of substituents on the 3-phenyl ring of benzopyran derivatives have been found to significantly influence their binding affinity and uterine activity.[7]

The following diagram illustrates how structural modifications on the benzopyran scaffold can impact its ADME properties.

Impact of Structural Modifications on Benzopyran ADME cluster_ADME ADME Properties cluster_Modifications Structural Modifications Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Lipophilicity Lipophilicity (e.g., Halogenation) Lipophilicity->Absorption Increases Lipophilicity->Distribution Increases Polarity Polarity (e.g., Hydroxylation) Polarity->Absorption Decreases Polarity->Excretion Increases Metabolic_Stability Metabolic Stability (e.g., Deuteration) Metabolic_Stability->Metabolism Decreases Solubility Solubility (e.g., Polar Groups) Solubility->Absorption Increases

Caption: Structural modifications influencing the ADME profile of benzopyran derivatives.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines the steps for determining the oral bioavailability of a benzopyran derivative in a rat model.[8][9]

Objective: To determine the fraction of an orally administered dose of a test compound that reaches systemic circulation.

Materials:

  • Test benzopyran derivative

  • Vehicle for oral and intravenous administration (e.g., PEG400:Labrasol® (1:1 v/v))

  • Male Sprague-Dawley rats (with jugular vein catheters)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV dose of the test compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral dose of the test compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV and PO groups.

    • Calculate the oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

The following diagram illustrates the workflow for an in vivo oral bioavailability study.

In Vivo Oral Bioavailability Workflow start Start dosing Dosing (IV and PO groups) start->dosing sampling Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation AUC & Bioavailability Calculation analysis->calculation end End calculation->end

Caption: A streamlined workflow for determining oral bioavailability in vivo.

In Vitro Liver Microsome Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[3][10][11]

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test benzopyran derivative

  • Liver microsomes (human or animal)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • Incubator

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a reaction mixture containing the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Initiation: Pre-warm the reaction mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant to quantify the remaining concentration of the test compound using a validated analytical method.

  • Data Analysis: Plot the percentage of the remaining compound against time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.[12][13][14][15][16]

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Test benzopyran derivative

  • Pooled plasma (human or animal)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Incubator

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation: Spike the plasma and PBS with the test compound at a known concentration.

  • Dialysis: Add the spiked plasma to one chamber of the dialysis unit and the spiked PBS to the other chamber, separated by a semi-permeable membrane.

  • Equilibrium: Incubate the dialysis unit at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After reaching equilibrium, collect samples from both the plasma and buffer chambers.

  • Analysis: Quantify the concentration of the test compound in both samples using a validated analytical method.

  • Data Analysis: Calculate the percentage of protein binding using the concentrations in the plasma and buffer chambers.

Conclusion and Future Perspectives

The pharmacokinetic profile of benzopyran derivatives is a critical factor influencing their therapeutic success. As this guide has demonstrated, the structural diversity within this class of compounds leads to a wide range of ADME properties. A thorough understanding and early assessment of these properties are essential for the rational design and development of new benzopyran-based drugs. Future research should continue to explore the structure-pharmacokinetic relationships to enable the in silico prediction of ADME properties with greater accuracy, thereby accelerating the drug discovery process. Furthermore, the development of novel formulations and drug delivery strategies can help to overcome pharmacokinetic challenges and enhance the therapeutic potential of promising benzopyran derivatives.

References

  • G. W. Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC. Available at: [Link].

  • Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation - PubMed. Available at: [Link].

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link].

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. Available at: [Link].

  • Microsomal Stability Assay - MTTlab. Available at: [Link].

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available at: [Link].

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Comparative

A Definitive Guide to the Structural Confirmation of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor and regulatory compliance. Even subtle variations in the substitution pattern of a scaffold can lead to profound differences in biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth comparison of the analytical techniques required to definitively confirm the structure of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid and to distinguish it from its potential positional isomers.

The Challenge of Isomerism in Drug Discovery

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Bromination of this scaffold introduces a key functional handle for further synthetic modifications; however, it also introduces the potential for positional isomerism. The precise location of the bromine atom and the carboxylic acid group on the aromatic ring is critical and can be challenging to ascertain without a multi-pronged analytical approach.

This guide will focus on the target molecule, 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS 110751-07-0)[2][3], and its plausible positional isomers where the bromine and carboxylic acid groups are situated at different positions on the benzene ring.

Potential Isomers of Bromo-3,4-dihydro-2H-1-benzopyran-carboxylic acid

The core structure of 3,4-dihydro-2H-1-benzopyran has four available positions for substitution on the aromatic ring (C5, C6, C7, and C8). Therefore, numerous isomers of bromo-3,4-dihydro-2H-1-benzopyran-carboxylic acid are possible. For the purpose of this guide, we will focus on the isomers where the bromine and carboxylic acid are the sole substituents on the aromatic portion of the chroman ring. The primary isomers of concern are those where the positions of the bromine and carboxylic acid are swapped or moved to other available positions.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic techniques is essential for the unequivocal structural elucidation of these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), provides the most definitive data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is an unparalleled tool for distinguishing between positional isomers due to its sensitivity to the local chemical environment of each nucleus.[4][5] Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are indispensable.

Predicted ¹H NMR Spectral Characteristics

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is the most informative for differentiating between the isomers. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the electronic effects and relative positions of the bromine and carboxylic acid substituents.[6]

Table 1: Predicted ¹H NMR Aromatic Region Data for Key Isomers

IsomerPredicted Aromatic Proton Signals and Coupling PatternsRationale
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Two doublets (d) for H-6 and H-7.The bromine at C5 will deshield H-6, while the carboxylic acid at C8 will deshield H-7. The ortho-coupling between H-6 and H-7 will result in two distinct doublets.
8-bromo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid Two doublets (d) for H-6 and H-7.Similar to the target molecule, but the chemical shifts of H-6 and H-7 will be different due to the reversed positions of the electron-withdrawing groups.
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Two singlets (s) for H-5 and H-7.The bromine at C6 and the carboxylic acid at C8 will result in two isolated aromatic protons with no ortho or meta coupling, appearing as singlets.
7-bromo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid A doublet (d) for H-6 and a singlet (s) for H-8.The bromine at C7 will influence the chemical shift of H-6 and H-8. H-6 will be a doublet due to ortho-coupling with H-5, while H-8 will be a singlet.

The aliphatic region of the ¹H NMR spectrum will show signals for the protons at C2, C3, and C4 of the dihydropyran ring. These typically appear as multiplets around δ 4.0-4.5 (C2-H₂), δ 1.8-2.2 (C3-H₂), and δ 2.5-3.0 (C4-H₂). While less informative for distinguishing aromatic substitution patterns, their integration and multiplicity should be consistent with the chroman structure.

Predicted ¹³C NMR Spectral Characteristics

The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum provide further confirmation of the substitution pattern. The ipso-carbons (the carbons directly attached to the bromine and carboxylic acid) will have characteristic chemical shifts, and the shifts of the other aromatic carbons will be influenced by the substituent positions. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 160-180 ppm).[7]

2D NMR Techniques for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for confirming the connectivity of the aromatic protons. For example, a cross-peak between two aromatic protons in the COSY spectrum confirms that they are on adjacent carbons (ortho-coupling).[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. For instance, in 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, the protons on C4 should show a correlation to the carboxylic acid carbon (C8a) and the carbon bearing the bromine (C5).

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound.[9] For brominated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

While mass spectrometry can confirm the presence of one bromine atom, it generally cannot distinguish between positional isomers on its own, as they have the same molecular weight and elemental composition.[12]

Experimental Protocols

Protocol 1: NMR Data Acquisition

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a standard single-pulse experiment.
  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence.
  • Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

4. 2D NMR Acquisition (COSY, HSQC, HMBC):

  • Use standard pulse programs for each experiment.
  • Optimize acquisition and processing parameters to achieve good resolution.
Protocol 2: Mass Spectrometry Data Acquisition

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

2. Data Acquisition:

  • Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
  • Acquire data in both positive and negative ion modes.
  • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Visualizing the Structures and Workflow

Isomeric Structures

Caption: Key positional isomers of bromo-chroman-8-carboxylic acid.

Analytical Workflow

workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesized Product (Potential Isomer Mixture) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Observe Br Isotopic Pattern synthesis->ms Confirm MW and Br presence nmr_1d 1D NMR (¹H, ¹³C) - Initial Assessment of Substitution Pattern synthesis->nmr_1d Initial structural hypothesis xray X-ray Crystallography (If single crystal available) - Definitive 3D Structure synthesis->xray For absolute confirmation confirmation Confirmed Structure of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid ms->confirmation Corroborating evidence nmr_2d 2D NMR (COSY, HSQC, HMBC) - Unambiguous Assignment - Confirm Connectivity nmr_1d->nmr_2d Resolve ambiguities nmr_2d->confirmation Definitive assignment xray->confirmation

Caption: A comprehensive workflow for isomer structure confirmation.

Conclusion

The definitive structural confirmation of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid and its distinction from positional isomers requires a meticulous and multi-faceted analytical approach. While mass spectrometry provides crucial information on molecular weight and the presence of bromine, it is the detailed analysis of 1D and 2D NMR spectra that offers the conclusive evidence required to assign the correct substitution pattern. By carefully analyzing chemical shifts, coupling constants, and through-bond correlations, researchers can confidently elucidate the precise molecular architecture of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings. For absolute confirmation, particularly for regulatory submissions, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure.[13]

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Validation

A Senior Application Scientist's Guide to the Synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid: A Focus on Reproducibility

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the synthetic routes to 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical analysis of the synthetic routes to 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of a standardized, publicly available protocol, this document outlines plausible synthetic pathways, offers detailed experimental procedures based on established chemical principles, and critically evaluates the factors influencing reproducibility. Our focus is to equip researchers with the necessary insights to navigate the synthesis of this and related compounds with a high degree of scientific rigor.

Introduction: The Importance of the Chroman Scaffold

The 3,4-dihydro-2H-1-benzopyran, or chroman, framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a carboxylic acid group at specific positions, as in 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, offers valuable handles for further chemical modification and can significantly influence the pharmacological profile of the molecule. A reliable and reproducible synthesis is therefore paramount for advancing research and development efforts that utilize this key intermediate.

Proposed Synthetic Pathways: A Comparative Analysis

The synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can be logically approached via a two-step sequence: first, the synthesis of the precursor 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, followed by its regioselective bromination.

Synthetic_Pathway Starting_Materials Salicylic acid derivative + 3-chloropropanol derivative Precursor_Synthesis Synthesis of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Starting_Materials->Precursor_Synthesis Cyclization Bromination Regioselective Bromination Precursor_Synthesis->Bromination Electrophilic Aromatic Substitution Target_Molecule 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Bromination->Target_Molecule

Caption: Proposed two-stage synthesis of the target molecule.

Part 1: Synthesis of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

The formation of the chroman ring system is a critical first step. Several methods can be envisaged, with the choice of starting materials and reaction conditions significantly impacting yield and purity.

Table 1: Comparison of Potential Synthetic Routes to 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

RouteStarting MaterialsKey TransformationPotential AdvantagesPotential Reproducibility Challenges
A 2-Hydroxy-3-(3-hydroxypropyl)benzoic acidIntramolecular cyclization (e.g., Mitsunobu reaction)High regioselectivity.Stoichiometry of reagents is critical; purification from phosphine oxide byproducts can be difficult.
B Salicylaldehyde-3-carboxylic acid + malonic acid derivativeKnoevenagel condensation followed by reduction and cyclizationReadily available starting materials.Multiple steps can lower overall yield; control of reduction conditions is key.
C Phenol + γ-butyrolactone derivativeFriedel-Crafts acylation followed by cyclizationPotentially a one-pot reaction.Regioselectivity of the initial acylation can be poor; harsh Lewis acids may be required.

Based on a balance of likely yield, purity, and operational simplicity, a plausible and reproducible approach involves the cyclization of a pre-functionalized precursor.

This protocol is based on well-established intramolecular cyclization reactions.

Materials:

  • 2-Hydroxy-3-(3-hydroxypropyl)benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-hydroxy-3-(3-hydroxypropyl)benzoic acid (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add a solution of DIAD or DEAD (1.2 eq) in anhydrous THF dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome and Reproducibility Considerations:

  • Yield: Moderate to good yields (50-70%) can be anticipated.

  • Purity: The main impurity is typically triphenylphosphine oxide, which can sometimes co-elute with the product. Careful chromatography is essential.

  • Reproducibility: The success of the Mitsunobu reaction is highly dependent on the quality and dryness of the reagents and solvent. The slow, controlled addition of the azodicarboxylate is crucial to prevent side reactions and ensure consistent yields.

Part 2: Regioselective Bromination

The introduction of a bromine atom onto the aromatic ring of the chroman system is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents will govern the position of bromination.

Directing_Effects cluster_0 Directing Groups on Chroman Ring cluster_1 Predicted Site of Bromination Alkyl_Ether Alkyl Ether (O-R) -Ortho, Para-directing -Activating Position_5 Position 5 (Ortho to Alkyl Ether, Meta to Carboxylic Acid) - Most likely position Alkyl_Ether->Position_5 Strongly directs Position_7 Position 7 (Para to Alkyl Ether, Meta to Carboxylic Acid) - Possible minor product Alkyl_Ether->Position_7 Directs Carboxylic_Acid Carboxylic Acid (COOH) -Meta-directing -Deactivating Carboxylic_Acid->Position_5 Does not strongly oppose

Caption: Analysis of substituent directing effects for bromination.

The ether oxygen of the dihydropyran ring is an activating, ortho, para-directing group. The carboxylic acid at position 8 is a deactivating, meta-directing group. The combined effect strongly favors electrophilic attack at position 5 (ortho to the activating ether and meta to the deactivating carboxylic acid).

Table 2: Comparison of Brominating Agents

Brominating AgentReagent TypeTypical ConditionsPotential AdvantagesPotential Reproducibility Challenges
N-Bromosuccinimide (NBS) [1]Electrophilic bromine sourceMild, often at room temperature; can be used with or without a catalyst.High selectivity, easy to handle solid.Over-bromination can occur; reaction can be sensitive to light and radical initiators.
Bromine (Br₂) Elemental bromineOften requires a Lewis acid catalyst (e.g., FeBr₃); can be corrosive and hazardous.Powerful brominating agent.Difficult to handle; can lead to multiple bromination products and lower selectivity.
Pyridinium tribromide Solid bromine complexMild conditions, often in acetic acid.Solid, less hazardous than Br₂.Can be less reactive than other agents.

N-Bromosuccinimide (NBS) is a highly recommended reagent for this transformation due to its selectivity and milder reaction conditions, which are conducive to achieving reproducible results.

This protocol is based on standard procedures for the bromination of activated aromatic rings using NBS.

Materials:

  • 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask protected from light, dissolve 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (1.0 eq) in anhydrous DCM or MeCN.

  • Add N-bromosuccinimide (1.05-1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC. The formation of a new, less polar spot should be observed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, purity, and the regiochemistry of bromination.

Expected Outcome and Reproducibility Considerations:

  • Yield: Good to excellent yields (70-90%) are expected.

  • Purity: The primary potential impurity is the starting material if the reaction does not go to completion. Over-brominated products (dibromo- derivatives) are possible if an excess of NBS is used or if the reaction is left for an extended period.

  • Reproducibility: The regioselectivity should be high for the 5-bromo isomer due to the strong directing effects. However, slight variations in temperature and reaction time can influence the formation of minor isomers. The quality of the NBS is also critical; it should be recrystallized if it appears yellow.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in cyclization Incomplete reaction or side reactions.Ensure all reagents and solvents are anhydrous. Optimize the reaction temperature and time.
Difficult purification of the precursor Co-elution of triphenylphosphine oxide.Use a different solvent system for chromatography or consider a crystallization step.
Incomplete bromination Insufficiently reactive brominating agent or conditions.Increase the reaction time or slightly warm the reaction mixture. Consider a more polar solvent.
Formation of multiple bromo-isomers Lack of regioselectivity.Use a milder brominating agent like NBS. Perform the reaction at a lower temperature.

Conclusion

References

  • Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo-. Available at: [Link]

  • Chemia. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. (2022). Available at: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • ResearchGate. A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS Number: 110751-07-0), a compound often utilized in pharmaceutical research and development.[1] As a brominated heterocyclic carboxylic acid, this substance requires careful handling and adherence to specific disposal protocols to mitigate potential hazards.

Hazard Assessment and Classification

Based on analogous compounds, 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):[2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4.[2][3]

  • Skin Irritation: Category 2.[2][3]

  • Serious Eye Irritation: Category 2A.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation): Category 3.[2][3]

Therefore, all handling and disposal must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area to prevent exposure.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Category 4 Harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust or aerosols are generated.
Skin Irritation, Category 2 Causes skin irritation upon contact.Chemical-resistant gloves, lab coat.
Eye Irritation, Category 2A Causes serious eye irritation.Chemical splash goggles or a face shield.
STOT SE, Category 3 May cause respiratory irritation.Use in a chemical fume hood or well-ventilated area. Respiratory protection may be necessary.
Waste Characterization and Segregation

Proper waste characterization is the foundation of a compliant disposal plan. Due to its chemical structure, waste containing 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid falls into the category of halogenated organic waste . It is crucial to segregate this waste stream from non-halogenated organic waste and other incompatible materials to prevent dangerous reactions and ensure proper final disposal.

Under the U.S. Environmental Protection Agency (EPA) regulations, this waste may be classified as a hazardous waste. While not specifically listed by name, its properties could fall under the characteristic wastes (e.g., for corrosivity if in a highly acidic solution) or potentially a "U" or "P" listed waste if it meets certain criteria as a discarded commercial chemical product.[4][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

DisposalWorkflow Disposal Decision Workflow for 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid cluster_prep Preparation and Collection cluster_disposal Disposal Path cluster_safety Safety Protocols A Characterize Waste: - Pure compound - Contaminated materials - Aqueous solution B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms C->D E Store in Designated Hazardous Waste Area D->E Transfer to Storage F Arrange for Pickup by Certified Hazardous Waste Vendor E->F G Final Disposal Method: - Incineration (preferred) - Other approved methods F->G S1 Wear Appropriate PPE: - Goggles, Gloves, Lab Coat S2 Work in a Ventilated Area (Fume Hood) S3 Consult Institutional EHS for Specific Guidance

Sources

Handling

Personal protective equipment for handling 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Advanced Safety and Operational Protocol for Handling 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Executive Summary & Chemical Identity 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS: 110751-07-0) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Executive Summary & Chemical Identity

5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS: 110751-07-0) is a highly specialized halogenated building block frequently utilized in medicinal chemistry and drug development[1]. With a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol [2], this compound presents unique handling challenges due to the combined reactivity of its carboxylic acid moiety and the lipophilic, persistent nature of the brominated chromane ring. This guide provides drug development professionals with a self-validating, causality-driven standard operating procedure (SOP) for personal protective equipment (PPE), operational handling, and EPA-compliant disposal.

Hazard Assessment & Causality (E-E-A-T)

Understanding the why behind safety protocols is critical for scientific integrity. The hazards of this compound are dictated by its structural features:

  • Carboxylic Acid Group : Acts as a weak organic acid. Upon contact with moisture on the skin or mucosal membranes, it causes localized pH drops, leading to contact dermatitis and tissue irritation.

  • Bromine Substitution : Halogenation inherently increases a molecule's lipophilicity. This allows the compound to penetrate compromised skin barriers or standard latex gloves much more rapidly than non-halogenated analogs.

  • GHS Classification : These structural realities result in a GHS classification of Skin Irritant 2 (H315), Eye Irritant 2 (H319), and Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3 - Respiratory Irritation)[3].

Quantitative Specifications & PPE Matrix

Table 1: Physicochemical Profile

Parameter Specification
Chemical Name 5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
CAS Number 110751-07-0[1]
Molecular Formula C10H9BrO3[1]
Molecular Weight 257.08 g/mol [2]

| Storage Conditions | 2-8°C (Refrigerated), ambient shipping[1] |

Table 2: PPE Specifications & Causality

PPE Category Specification Causality / Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness) Nitrile provides superior resistance to organic acids. The bromine atom increases lipophilicity; nitrile prevents rapid breakthrough during accidental exposure[3].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Protects against micro-particulate aerosolization during powder transfer and liquid splashing if the compound is solubilized in organic solvents[3].
Body Protection Flame-retardant, 100% cotton lab coat Synthetic fibers can melt into the skin upon chemical reaction. Cotton provides a breathable, sacrificial barrier against acidic dust.

| Respiratory | Fume Hood (Primary); N95/P100 (Secondary) | Mitigates STOT SE 3 (respiratory tract irritation) risks. Must be handled in a well-ventilated area to prevent inhalation of acidic dust[3]. |

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, researchers must follow this sequential protocol when handling the compound.

Step 1: Environmental Setup & Verification

  • Action : Verify the chemical fume hood face velocity is operating between 80-120 feet per minute (FPM). Clear the workspace of incompatible materials (e.g., strong oxidizers, strong bases).

  • Causality : STOT SE 3 compounds require robust engineering controls[3]. Proper face velocity ensures that any aerosolized particulates generated during container opening are pulled away from the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action : Use an analytical balance located inside the fume hood. Utilize grounded, anti-static spatulas and anti-static weighing boats.

  • Causality : Brominated organic powders can accumulate static charge during physical transfer. Anti-static tools prevent the powder from repelling off the spatula and dispersing into the air, thereby preventing inhalation exposure and ensuring precise stoichiometric measurements.

Step 3: Solubilization & Processing

  • Action : If dissolving the compound in organic solvents (e.g., dichloromethane or DMSO), add the solvent slowly to the pre-weighed solid while stirring.

  • Causality : Exothermic dissolution can occur. Slow addition prevents localized boiling and splashing of the acidic, brominated solution.

Step 4: Decontamination

  • Action : Wipe down the balance, spatulas, and hood surface with a damp 70% isopropanol wipe, followed by a dry wipe. Dispose of all wipes in the solid hazardous waste container.

Spill & Disposal Protocol: The Halogenated Waste Imperative

Proper disposal of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is strictly regulated due to the presence of the bromine atom[4].

  • Spill Response : In the event of a spill, do not use combustible materials (like sawdust) for cleanup. Cover the powder with an inert absorbent (e.g., vermiculite or sand), sweep up using non-sparking tools, and place in a compatible, sealable container[5].

  • Waste Segregation : All liquid and solid waste containing this compound MUST be segregated into containers explicitly labeled as "Halogenated Organic Waste" [6].

  • Disposal Causality : Mixing halogenated waste with non-halogenated streams is a severe safety violation. Halogenated compounds require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers[7]. If processed in standard incinerators, the bromine atom can facilitate the formation of highly toxic, environmentally persistent dioxins and furans, and generate corrosive hydrobromic acid (HBr) gas[7].

Workflow Visualization

G Storage Storage (2-8°C) Inert Atmosphere PPE PPE Donning (Nitrile, Goggles, Coat) Storage->PPE Pre-operation Check Hood Handling & Weighing (Fume Hood 80-120 FPM) PPE->Hood Safe Handling Protocol Reaction Chemical Processing (Solubilization) Hood->Reaction Synthesis Workflow Waste Waste Segregation (Halogenated Organics) Reaction->Waste Byproducts & Excess Disposal High-Temp Incineration (Caustic Scrubbing) Waste->Disposal EPA/RCRA Compliant

End-to-end safety and operational workflow for handling halogenated organic acids.

References

  • CAS 110751-07-0 | 5-Bromochromane-8-Carboxylic Acid. Shanghai Rlavie Technology Co.[Link]

  • PPE R-912: OSHA HCS (29 CFR 1910.1200). PPE.com.[Link]

  • Safety: Chemical Compatibility, and Waste. University of Kansas EHS.[Link]

  • Hazardous Waste Guide. University of Tennessee Safety Office.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA).[Link]

  • Safety Data Sheet: OSHA 2012 Hazardous Communication final rule. The Home Depot Static Assets.[Link]

Sources

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